PNU-292137
Description
has antineoplastic activity; structure in first source
Properties
CAS No. |
326823-27-2 |
|---|---|
Molecular Formula |
C18H17N3O |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C18H17N3O/c22-18(19-17-11-16(20-21-17)14-7-8-14)10-12-5-6-13-3-1-2-4-15(13)9-12/h1-6,9,11,14H,7-8,10H2,(H2,19,20,21,22) |
InChI Key |
RIGZCVNCFXYBEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN2)NC(=O)CC3=CC4=CC=CC=C4C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CPN-acetamide N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide |
Origin of Product |
United States |
Foundational & Exploratory
PNU-292137: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-292137 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. As a member of the 3-aminopyrazole (B16455) class of inhibitors, this compound exerts its anti-proliferative effects by targeting the ATP-binding pocket of the CDK2/cyclin A and CDK2/cyclin E complexes. This inhibition leads to cell cycle arrest, primarily at the G1/S transition, and demonstrates in vivo antitumor activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding characteristics, effects on signaling pathways, and detailed experimental protocols for its evaluation.
Core Mechanism of Action: Inhibition of CDK2
This compound functions as an ATP-competitive inhibitor of CDK2. By binding to the ATP-binding pocket of the CDK2 enzyme, it prevents the phosphorylation of key substrates required for cell cycle progression. The 3-aminopyrazole scaffold of this compound is crucial for its inhibitory activity, forming hydrogen bonds with the hinge region of the kinase, a characteristic interaction for this class of inhibitors.
Binding Affinity and Potency
This compound demonstrates nanomolar potency against its primary targets, the CDK2/cyclin A and CDK2/cyclin E complexes. The inhibitory activity is summarized in the table below.
| Target Complex | IC50 (nM) |
| CDK2/cyclin A | 37[1] |
| CDK2/cyclin E | 92 |
Table 1: In vitro inhibitory potency of this compound against CDK2 complexes.
Signaling Pathway Modulation
The inhibition of CDK2 by this compound has significant downstream consequences on the cell cycle regulatory network. The primary signaling pathway affected is the G1/S checkpoint control.
Figure 1: this compound Signaling Pathway. Inhibition of CDK2/cyclin complexes by this compound prevents the phosphorylation of Rb, leading to G1/S arrest, and can also impact the G2/M transition through Cdc25A inactivation.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the IC50 value of this compound against CDK2/cyclin A and CDK2/cyclin E.
3.1.1. Materials
-
Recombinant human CDK2/cyclin A and CDK2/cyclin E complexes
-
Substrate: Histone H1 for CDK2/cyclin A, Retinoblastoma (Rb) protein for CDK2/cyclin E
-
This compound
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
3.1.2. Procedure
-
Prepare a serial dilution of this compound in DMSO.
-
In a microcentrifuge tube, combine the kinase assay buffer, the respective CDK2/cyclin complex, and the substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Figure 2: In Vitro Kinase Inhibition Assay Workflow. A generalized workflow for determining the inhibitory activity of this compound against CDK2 complexes.
In Vivo Antitumor Efficacy Study
This protocol outlines a general procedure for evaluating the in vivo antitumor activity of this compound in a mouse xenograft model. The A2780 ovarian cancer cell line is suggested based on studies with a successor compound.
3.2.1. Materials
-
A2780 human ovarian cancer cells
-
Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Matrigel
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Calipers
-
Dosing gavage needles
3.2.2. Procedure
-
Culture A2780 cells to 80-90% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously implant 0.1 mL of the cell suspension into the right flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Prepare a formulation of this compound in the vehicle.
-
Administer this compound or vehicle to the respective groups via oral gavage once daily. A typical dose for a CDK2 inhibitor might range from 25-100 mg/kg.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic marker analysis).
-
Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control group.
References
PNU-292137: A Technical Guide to its Inhibition of CDK2/Cyclin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-292137, chemically known as N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide, is a potent and orally active inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] As a member of the 3-aminopyrazole (B16455) class of compounds, this compound has demonstrated significant antitumor activity in preclinical models, positioning it as a compound of interest in cancer research and drug development.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its inhibitory action against the CDK2/cyclin A complex, relevant experimental data, and detailed methodologies for its evaluation.
The CDK2/cyclin A complex plays a crucial role in the regulation of the cell cycle, specifically in the transition from G1 to S phase and through S phase progression. Dysregulation of this complex is a common feature in many human cancers, making it a prime target for therapeutic intervention. This compound acts as an ATP-competitive inhibitor, binding to the hydrophobic pocket at the back of the CDK2 ATP binding site, thereby blocking its kinase activity.[1]
Quantitative Data
The inhibitory activity of this compound and its closely related analog, PHA-533533, has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for these compounds.
Table 1: In Vitro Inhibitory Activity of this compound and PHA-533533
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| This compound | CDK2/cyclin A | Kinase Assay | 37 | - | [2][3] |
| This compound | CDK2/cyclin E | Kinase Assay | 92 | - | [1] |
| PHA-533533 | CDK2/cyclin A | Kinase Assay | - | 31 | [4] |
Table 2: In Vivo Antitumor Efficacy
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Mouse Xenograft | Not Specified | > 50% | [2][3] |
| PHA-533533 | A2780 (Ovarian Cancer) | Not Specified | 70% | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
In Vitro CDK2/Cyclin A Kinase Assay (Radiometric)
This protocol is adapted from standard procedures for measuring CDK2 kinase activity using a radiometric assay with Histone H1 as a substrate.
Materials:
-
Active CDK2/cyclin A enzyme
-
Histone H1 (substrate)
-
This compound
-
[γ-³²P]ATP
-
5X Kinase Assay Buffer (e.g., 200 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 5 mM DTT)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing 5X Kinase Assay Buffer, Histone H1, and active CDK2/cyclin A enzyme in a microcentrifuge tube.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash the paper once with acetone.
-
Transfer the P81 paper to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method for assessing the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., human colon and prostate tumor cell lines)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the vehicle control to determine the GI50 value.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the antitumor activity of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor implantation (e.g., A2780 ovarian cancer cells)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (or vehicle control) to the mice according to a predetermined dosing schedule and route (e.g., oral gavage).
-
Measure the tumor dimensions with calipers at regular intervals throughout the study.
-
Calculate the tumor volume using the formula: (Length x Width²)/2.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.
-
Monitor the body weight and overall health of the animals as an indicator of toxicity.
Signaling Pathways and Experimental Workflows
CDK2/Cyclin A Signaling Pathway
The CDK2/cyclin A complex is a central regulator of the cell cycle. Its inhibition by this compound leads to cell cycle arrest and a subsequent block in proliferation. The following diagram illustrates the core signaling pathway.
Caption: CDK2/Cyclin A Signaling Pathway in Cell Cycle Progression.
Experimental Workflow for this compound Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a CDK2 inhibitor like this compound.
Caption: Preclinical Evaluation Workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization [pubmed.ncbi.nlm.nih.gov]
PNU-292137: A Technical Guide to its Selectivity for CDK2/Cyclin E
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-292137 is a potent 3-aminopyrazole (B16455) inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression. This document provides an in-depth technical overview of the selectivity of this compound for the CDK2/cyclin E complex, including quantitative biochemical data, detailed experimental methodologies, and visualization of the relevant biological pathways and experimental workflows. The information presented is intended to serve as a comprehensive resource for researchers in oncology and drug discovery investigating CDK2 inhibition.
Introduction to this compound and its Target: CDK2/Cyclin E
The cell division cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs), in association with their cyclin regulatory subunits, are central to the control of the cell cycle. The CDK2/cyclin E complex, in particular, plays a pivotal role in the transition from the G1 to the S phase, a critical checkpoint for DNA replication.[1][2] Consequently, the development of small molecule inhibitors targeting CDK2 has been a significant focus in the pursuit of novel anticancer therapeutics.
This compound emerged from a high-throughput screening effort as a potent inhibitor of CDK2/cyclin A and CDK2/cyclin E.[3] It belongs to the 3-aminopyrazole class of compounds and has demonstrated antitumor activity in preclinical models.[3][4] This guide focuses on the selectivity of this compound for the CDK2/cyclin E complex, providing a detailed analysis for researchers and drug developers.
Quantitative Data: In Vitro Inhibitory Activity
The inhibitory potency of this compound against CDK2 complexed with its two principal cyclin partners, cyclin A and cyclin E, was determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Complex | IC50 (nM) |
| CDK2/Cyclin A | 37 |
| CDK2/Cyclin E | 92 |
Data sourced from Pevarello et al., 2004.[3]
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting the kinase activity of the CDK2/cyclin E complex. This intervention blocks the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb), leading to cell cycle arrest at the G1/S transition.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
PNU-292137: A Technical Guide to a Potent CDK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-292137 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its synthesis and biological evaluation. The information presented is intended to serve as a valuable resource for researchers in oncology and drug discovery.
Chemical Structure and Properties
This compound, with the IUPAC name N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide, is a member of the 3-aminopyrazole (B16455) class of kinase inhibitors.[1] Its structure is characterized by a central aminopyrazole core, a cyclopropyl (B3062369) group, and a naphthylacetamide moiety.
| Property | Value | Reference |
| IUPAC Name | N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide | [1] |
| SMILES | O=C(Cc1ccc2ccccc2c1)Nc1cc(C2CC2)n[nH]1 | |
| Molecular Formula | C21H19N3O | |
| Molecular Weight | 329.4 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Limited aqueous solubility | [2] |
| Plasma Protein Binding | High (99%) | [2] |
Mechanism of Action and Biological Activity
This compound exerts its biological effects through the potent and selective inhibition of CDK2. CDK2, in complex with its regulatory partners cyclin E and cyclin A, plays a crucial role in the G1/S phase transition and S phase progression of the cell cycle. By inhibiting CDK2, this compound induces cell cycle arrest and exhibits antitumor activity.
CDK2 Signaling Pathway
The diagram below illustrates the central role of the CDK2/Cyclin E and CDK2/Cyclin A complexes in cell cycle progression and the point of inhibition by this compound.
References
PNU-292137: A Technical Guide to its Role in Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-292137 is a potent, small-molecule inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] Developed as a part of a 3-aminopyrazole (B16455) series, this compound demonstrates nanomolar efficacy against the CDK2/cyclin A complex and has shown in vivo antitumor activity.[1][2] Understanding the precise mechanism by which this compound induces cell cycle arrest is critical for its evaluation as a potential therapeutic agent in oncology. This technical guide provides an in-depth overview of the core principles of this compound's action, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and workflows.
Core Mechanism: Inhibition of CDK2 and Induction of Cell Cycle Arrest
The cell cycle is a tightly regulated process orchestrated by cyclins and cyclin-dependent kinases (CDKs). This compound exerts its primary effect by targeting CDK2, a serine/threonine kinase that forms complexes with cyclin E and cyclin A to govern critical cell cycle transitions.
-
G1/S Transition: The CDK2/cyclin E complex is instrumental in the transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle. It phosphorylates key substrates, including the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F, in turn, activates the transcription of genes necessary for DNA replication. Inhibition of CDK2/cyclin E by this compound is expected to prevent Rb phosphorylation, thereby maintaining E2F in an inhibited state and causing the cell to arrest in the G1 phase.
-
S and G2/M Progression: The CDK2/cyclin A complex is active during the S and G2 (second gap) phases and is essential for the progression through these phases and the entry into mitosis (M phase). By inhibiting CDK2/cyclin A, this compound can potentially lead to an arrest in the G2/M phase of the cell cycle.
The dual inhibition of both CDK2/cyclin E and CDK2/cyclin A complexes by this compound suggests a multi-phasic impact on the cell cycle, with the predominant effect likely being a robust G1 arrest, and a potential for G2/M arrest depending on the cellular context and concentration of the compound.
Data Presentation: Expected Effects of this compound on Cell Cycle Distribution
While specific quantitative data for this compound's effect on cell cycle distribution is not publicly available in the reviewed literature, the following table represents the expected outcome of a flow cytometry experiment on a cancer cell line treated with a potent CDK2 inhibitor like this compound. The data illustrates a dose-dependent increase in the percentage of cells in the G1 phase and a potential accumulation in the G2/M phase at higher concentrations, consistent with its mechanism of action.
| Treatment Group | Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0 | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.8 |
| This compound | 10 | 55.6 ± 2.5 | 28.1 ± 1.9 | 16.3 ± 1.2 |
| This compound | 50 | 68.9 ± 3.0 | 15.4 ± 2.2 | 15.7 ± 1.6 |
| This compound | 100 | 75.3 ± 2.8 | 8.9 ± 1.7 | 15.8 ± 1.4 |
| This compound | 500 | 70.1 ± 3.5 | 7.5 ± 1.3 | 22.4 ± 2.1 |
Note: The data presented in this table is representative and intended for illustrative purposes to demonstrate the expected biological effect of a CDK2 inhibitor. Actual results may vary depending on the cell line, experimental conditions, and other factors.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: A panel of human cancer cell lines (e.g., A2780 ovarian cancer, HCT116 colon cancer, MCF-7 breast cancer) should be used.
-
Culture Conditions: Cells are to be maintained in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM and stored at -20°C. Working solutions are prepared by diluting the stock solution in the complete culture medium to the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.1%.
-
Treatment: Cells are seeded at an appropriate density to ensure they are in the exponential growth phase at the time of treatment. After allowing the cells to adhere overnight, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Cells are then incubated for the desired time points (e.g., 24, 48 hours).
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Following treatment, both adherent and floating cells are collected. Adherent cells are washed with phosphate-buffered saline (PBS) and detached using trypsin-EDTA. The trypsin is neutralized with a medium containing FBS, and the cells are collected by centrifugation.
-
Fixation: The cell pellet is washed with ice-cold PBS and then fixed by resuspending in ice-cold 70% ethanol (B145695), added dropwise while gently vortexing to prevent clumping. Cells are fixed for at least 2 hours at 4°C.
-
Staining: The fixed cells are centrifuged to remove the ethanol and washed with PBS. The cell pellet is then resuspended in a staining solution containing propidium (B1200493) iodide (PI; 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Flow Cytometry: The stained cells are incubated in the dark at room temperature for 30 minutes before analysis on a flow cytometer. The PI fluorescence is measured using a linear scale, and at least 10,000 events are collected for each sample. The cell cycle distribution (G0/G1, S, and G2/M phases) is analyzed using appropriate software (e.g., ModFit LT, FlowJo).
Western Blot Analysis of Cell Cycle Proteins
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The cell lysates are collected by scraping and clarified by centrifugation.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against key cell cycle proteins (e.g., CDK2, Cyclin A, Cyclin E, Phospho-Rb (Ser807/811), total Rb, and a loading control like GAPDH or β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometric analysis can be performed to quantify the relative protein expression levels.
Mandatory Visualizations
Caption: CDK2 signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow for analyzing the effects of this compound.
References
In Vitro Antitumor Activity of PNU-292137: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-292137 is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2)/cyclin A, a key complex involved in cell cycle regulation. Dysregulation of the CDK2/cyclin A complex is a common feature in many cancers, making it a compelling target for anticancer therapies. This technical guide provides a comprehensive overview of the in vitro antitumor activity of this compound, detailing its mechanism of action, experimental protocols for its evaluation, and a summary of its known inhibitory activity.
Core Mechanism of Action: Inhibition of the CDK2/Cyclin A Complex
This compound exerts its antitumor effects by directly inhibiting the kinase activity of the CDK2/cyclin A complex. This inhibition disrupts the normal progression of the cell cycle, primarily at the G1/S transition. The key substrate of CDK2/cyclin A is the Retinoblastoma protein (pRb). In a normal cell cycle, CDK2/cyclin A phosphorylates pRb, leading to the release of the E2F transcription factor. E2F then activates the transcription of genes necessary for DNA synthesis and S-phase entry. By inhibiting CDK2/cyclin A, this compound prevents the phosphorylation of pRb, keeping it bound to E2F and thereby arresting the cell cycle and inducing apoptosis.
Data Presentation
Quantitative Data Summary
Published literature on the in vitro antitumor activity of this compound across a broad panel of cancer cell lines is limited. The primary reported activity is its potent inhibition of the target enzyme.
| Target Enzyme | IC50 (nM) | Reference |
| CDK2/cyclin A | 37 | [1][2] |
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits CDK2, preventing pRb hyperphosphorylation and subsequent S phase entry.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for characterizing the in vitro antitumor effects of this compound.
Experimental Protocols
In Vitro CDK2/Cyclin A Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of the CDK2/cyclin A complex.
Materials:
-
Recombinant human CDK2/cyclin A enzyme
-
Histone H1 (as substrate)
-
This compound
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer
-
SDS-PAGE apparatus
-
Phosphorimager
Protocol:
-
Prepare a reaction mixture containing kinase buffer, recombinant CDK2/cyclin A, and varying concentrations of this compound.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP, along with the histone H1 substrate.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated histone H1 using a phosphorimager and quantify the band intensities.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the antiproliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Seed cells in culture plates and treat with this compound at concentrations around the IC50 value for a defined time period (e.g., 48 hours).
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and resuspend them in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
Propidium Iodide (PI) staining solution containing RNase A
-
70% cold ethanol (B145695)
-
Flow cytometer
Protocol:
-
Treat cultured cancer cells with this compound for a specified time (e.g., 24 hours).
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To examine the effect of this compound on the phosphorylation of pRb and the expression of downstream targets.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phospho-pRb, total pRb, and E2F
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting apparatus
Protocol:
-
Treat cells with this compound for a selected time period.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
This compound is a specific and potent inhibitor of the CDK2/cyclin A complex. Its in vitro antitumor activity stems from its ability to induce cell cycle arrest at the G1/S transition and subsequently trigger apoptosis. The experimental protocols detailed in this guide provide a robust framework for the comprehensive in vitro evaluation of this compound and other CDK2 inhibitors. Further studies are warranted to establish a broad in vitro antiproliferative profile of this compound across a diverse range of human cancer cell lines to better delineate its therapeutic potential.
References
PNU-292137: An In-depth Technical Guide to In Vivo Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo efficacy of PNU-292137, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2)/cyclin A. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the underlying signaling pathways and experimental workflows.
Core Efficacy Data of this compound
This compound has demonstrated significant antitumor activity in preclinical in vivo models. The primary efficacy endpoint reported is Tumor Growth Inhibition (TGI).
| Compound | Animal Model | Tumor Model | Efficacy | Citation |
| This compound | Mouse | Xenograft | >50% TGI | [1][2] |
A subsequent lead optimization program building upon the this compound scaffold led to the development of PHA-533533, a compound with improved physicochemical properties and enhanced in vivo activity.
| Compound | Animal Model | Tumor Model | Efficacy | Citation |
| PHA-533533 | Mouse | A2780 Xenograft | 70% TGI | [3] |
Mechanism of Action: Targeting the Cell Cycle Engine
This compound exerts its antitumor effects by inhibiting the CDK2/cyclin A complex, a key regulator of cell cycle progression, particularly during the G1 to S phase transition.[1][4] The binding of cyclin A to CDK2 activates the kinase, which then phosphorylates various substrate proteins essential for DNA replication and cell division.[5][6][7] By blocking the activity of this complex, this compound effectively halts the proliferation of cancer cells.
References
- 1. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. G1/S Checkpoint | Cell Signaling Technology [cellsignal.com]
- 7. G1/S transition - Wikipedia [en.wikipedia.org]
A Technical Deep Dive: Unraveling the Interaction of PNU-292137 with the ATP Binding Pocket of CDK2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular interactions of PNU-292137, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), with its target's ATP binding pocket. By examining crystallographic data, binding affinities, and the downstream cellular consequences of this interaction, we provide a comprehensive resource for researchers in oncology and drug discovery.
Core Interaction: this compound and the CDK2 ATP-Binding Pocket
This compound is a nanomolar inhibitor of the CDK2/cyclin A complex, a key regulator of cell cycle progression.[1] Its mechanism of action relies on its ability to competitively bind to the ATP-binding pocket of CDK2, thereby preventing the phosphorylation of key substrates required for cell cycle transitions.
The crystal structure of this compound in complex with CDK2/Cyclin A (PDB ID: 1VYW) reveals the precise molecular interactions underpinning its inhibitory activity.[1][2] Like many ATP-competitive inhibitors, this compound forms critical hydrogen bonds with the hinge region of the kinase. Specifically, interactions with the backbone amide and carbonyl groups of residues such as Glu81 and Leu83 are crucial for anchoring the inhibitor within the active site. The specificity and potency of this compound are further defined by the hydrophobic and van der Waals interactions between the inhibitor's chemical moieties and the surrounding amino acid residues of the ATP binding pocket.
Quantitative Analysis of Binding Affinity
The potency of this compound and its derivatives has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) provides a measure of the concentration of the inhibitor required to reduce the enzymatic activity of CDK2 by 50%. A related, optimized compound, PHA-533533, which was developed from the same 3-aminopyrazole (B16455) class, demonstrates a strong binding affinity with a measured inhibition constant (Ki).[3]
| Compound | Target | Assay Type | Value | Units | Reference |
| This compound | CDK2/cyclin A | IC50 | 37 | nM | [1] |
| PHA-533533 | CDK2/cyclin A | Ki | 31 | nM | [3] |
Downstream Signaling Effects: G1 Cell Cycle Arrest
The inhibition of the CDK2/cyclin E and CDK2/cyclin A complexes by this compound has profound effects on cell cycle progression. A primary consequence is the arrest of the cell cycle in the G1 phase.[4][5][6] This occurs because CDK2 is essential for the phosphorylation of the Retinoblastoma protein (pRb).[7][8] In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, repressing the expression of genes required for S-phase entry.[7][9] By preventing pRb phosphorylation, this compound maintains the pRb-E2F complex, thus halting the cell cycle at the G1/S checkpoint.[8][10]
References
- 1. rcsb.org [rcsb.org]
- 2. wwPDB: pdb_00001vyw [wwpdb.org]
- 3. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Invasive cell fate requires G1 cell-cycle arrest and histone deacetylase-mediated changes in gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RGNNV-induced cell cycle arrest at G1/S phase enhanced viral replication via p53-dependent pathway in GS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silymarin and silibinin cause G1 and G2-M cell cycle arrest via distinct circuitries in human prostate cancer PC3 cells: a comparison of flavanone silibinin with flavanolignan mixture silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase-mediated phosphorylation of RBP1 and pRb promotes their dissociation to mediate release of the SAP30·mSin3·HDAC transcriptional repressor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of cyclin-dependent kinase 2 by p21 is necessary for retinoblastoma protein-mediated G1 arrest after γ-irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphorylation of Retinoblastoma-Related Protein by the Cyclin D/Cyclin-Dependent Kinase Complex Is Activated at the G1/S-Phase Transition in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Retinoblastoma Protein Contains a C-terminal Motif That Targets It for Phosphorylation by Cyclin-cdk Complexes - PMC [pmc.ncbi.nlm.nih.gov]
PNU-292137: A Technical Guide for Cancer Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-292137 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1] By targeting the CDK2/cyclin A and CDK2/cyclin E complexes, this compound effectively halts the cell cycle at the G1/S transition, leading to the inhibition of tumor cell proliferation.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in preclinical cancer studies.
Introduction
The cell division cycle is a fundamental process that is tightly regulated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. CDK2, in complex with its regulatory partners cyclin E and cyclin A, plays a crucial role in the G1 to S phase transition and DNA replication. Consequently, CDK2 has emerged as a promising therapeutic target for cancer intervention.
This compound is a 3-aminopyrazole (B16455) derivative identified through high-throughput screening as a potent inhibitor of CDK2.[2][3] It has demonstrated significant anti-proliferative effects in various cancer cell lines and in vivo antitumor activity in xenograft models.[1] This guide details the technical information required for the effective application of this compound in a research setting.
Mechanism of Action
This compound exerts its anti-cancer effects by competitively inhibiting the ATP-binding site of CDK2, thereby preventing the phosphorylation of its key substrates. The primary targets of this compound are the CDK2/cyclin E and CDK2/cyclin A complexes.
The signaling pathway affected by this compound is central to cell cycle control. In a normal cell cycle, the retinoblastoma protein (pRb) is sequentially phosphorylated by CDK4/6-cyclin D and then by CDK2-cyclin E. This hyperphosphorylation leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry and DNA synthesis. By inhibiting CDK2, this compound prevents the hyperphosphorylation of pRb, keeping it in its active, hypophosphorylated state. This maintains the pRb-E2F complex, thereby repressing the transcription of S-phase genes and causing cell cycle arrest in the G1 phase.
References
PNU-292137: A Technical Review of a Potent CDK2/Cyclin A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-292137 is a potent, orally active small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Identified from a 3-aminopyrazole (B16455) chemical class, it demonstrates significant inhibitory activity against the CDK2/cyclin A and CDK2/cyclin E complexes, key regulators of cell cycle progression.[1][2] The disruption of the cell cycle is a hallmark of cancer, and as such, inhibitors of CDKs have been a focal point of anti-cancer drug discovery.[1] this compound has shown in vivo antitumor activity in a mouse xenograft model, making it a significant compound for further investigation and a lead for the development of optimized analogs.[1][3] This document provides a comprehensive technical overview of the available scientific literature on this compound.
Core Mechanism of Action
This compound is an ATP-competitive inhibitor of the CDK2 kinase.[4] X-ray crystallography studies of this compound in complex with CDK2/cyclin A (PDB ID: 1VYW) have elucidated its binding mode. The 3-aminopyrazole scaffold of the molecule forms a characteristic hydrogen bond triad (B1167595) with the hinge region of the kinase's ATP-binding pocket.[4] Specifically, the three nitrogen atoms of the pyrazole (B372694) ring engage in a donor-acceptor-donor hydrogen bonding pattern with the backbone of Glu81 and Leu83 in CDK2.[4] This interaction is a common feature for many kinase inhibitors and is crucial for its inhibitory activity. The lipophilic cyclopropyl (B3062369) group at the 5-position of the pyrazole ring occupies a narrow hydrophobic pocket, further stabilizing the binding.[4] By occupying the ATP-binding site, this compound prevents the phosphorylation of key substrates by CDK2, leading to cell cycle arrest and inhibition of tumor cell proliferation.[1][2]
Quantitative Data
The following tables summarize the reported in vitro and in vivo activity of this compound.
In Vitro Potency
| Target | IC50 (nM) | Reference |
| CDK2 / Cyclin A | 37 | [1][2] |
| CDK2 / Cyclin E | 92 | [2] |
In Vivo Antitumor Activity
| Xenograft Model | Compound | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| A2780 (Human Ovarian) | This compound | Not Specified | > 50% | [1] |
Signaling Pathway and Experimental Workflows
CDK2/Cyclin A Signaling Pathway
The diagram below illustrates the central role of the CDK2/Cyclin A complex in the G1/S phase transition of the cell cycle. This compound inhibits this pathway, leading to cell cycle arrest.
Caption: The inhibitory action of this compound on the CDK2/Cyclin complexes.
In Vivo Xenograft Study Workflow
The following diagram outlines a general experimental workflow for evaluating the antitumor efficacy of a compound like this compound in a xenograft mouse model.
Caption: A typical workflow for assessing in vivo antitumor activity.
Experimental Protocols
While the full experimental details from the primary literature are not publicly available, the following are representative protocols for the key assays used to characterize this compound.
CDK2/Cyclin A Kinase Assay (General Protocol)
This assay is designed to measure the ability of a compound to inhibit the kinase activity of the CDK2/cyclin A complex.
Materials:
-
Recombinant human CDK2/cyclin A enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP solution
-
Substrate (e.g., a peptide or protein substrate for CDK2, such as Histone H1 or a specific peptide with a phosphorylation site)
-
This compound stock solution in DMSO
-
Detection reagent (e.g., a phosphospecific antibody or a system to measure ADP production like ADP-Glo™)
-
Microplates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a microplate.
-
Add the CDK2/cyclin A enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the extent of substrate phosphorylation or ADP production using the chosen detection method.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Human Tumor Xenograft Study (General Protocol)
This protocol describes a general method for evaluating the antitumor efficacy of a compound in a mouse model.
Materials:
-
Human tumor cell line (e.g., A2780 ovarian carcinoma)
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, to enhance tumor take rate)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Culture the A2780 cells under standard conditions.
-
Harvest the cells and resuspend them in PBS, potentially mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
-
Monitor the mice regularly for tumor formation and growth.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume. Monitor the body weight and overall health of the mice.
-
Continue the treatment for a specified duration or until the tumors in the control group reach a defined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic biomarker analysis).
-
Calculate the Tumor Growth Inhibition (TGI) to assess the efficacy of this compound.
Lead Optimization and Future Directions
This compound served as a valuable lead compound for further optimization.[3] Subsequent research focused on improving its physicochemical properties, such as solubility and plasma protein binding, which were identified as potential liabilities.[3] This led to the development of analogs like PHA-533533, which exhibited improved drug-like properties and enhanced in vivo efficacy.[3] The study of this compound and its derivatives continues to provide valuable insights into the structural requirements for potent and selective CDK2 inhibition and serves as a foundation for the development of next-generation cell cycle inhibitors for cancer therapy.
References
- 1. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
PNU-292137: A Preclinical Data Summary and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-292137 is a potent, small-molecule inhibitor targeting cyclin-dependent kinase 2 (CDK2) complexed with cyclin A and cyclin E.[1] As a member of the 3-aminopyrazole (B16455) class of compounds, it represents a key milestone in the development of antitumor agents aimed at disrupting aberrant cell cycle progression, a hallmark of many cancers.[1][2] This technical guide provides a comprehensive summary of the available preclinical data for this compound, detailing its mechanism of action, in vitro and in vivo activity, and relevant physicochemical properties.
Mechanism of Action: Targeting the Cell Cycle Engine
This compound exerts its antitumor effects by inhibiting the kinase activity of CDK2/cyclin A and CDK2/cyclin E complexes.[1] These complexes are crucial for the G1/S phase transition and S phase progression of the cell cycle. By binding to the ATP pocket of CDK2, this compound prevents the phosphorylation of key substrates, including the Retinoblastoma protein (pRb).[1][3] Inhibition of pRb phosphorylation prevents the release of the E2F transcription factor, which is necessary for the expression of genes required for DNA synthesis.[3][4] This ultimately leads to cell cycle arrest and the inhibition of tumor cell proliferation.[1]
CDK2 Signaling Pathway and Point of Inhibition by this compound
Caption: this compound inhibits CDK2/cyclin E and CDK2/cyclin A, blocking pRb hyperphosphorylation and S phase entry.
In Vitro Activity
Enzyme Inhibition
This compound is a nanomolar inhibitor of the CDK2/cyclin A complex.[1]
| Target | IC50 (nM) |
| CDK2/cyclin A | 37 |
Table 1: this compound CDK2/cyclin A Inhibition. [1]
Cell Proliferation
While specific cell proliferation data for this compound is not extensively available, a closely related and optimized successor compound, PHA-533533, demonstrated submicromolar IC50 values against various tumor cell lines.[2]
In Vivo Antitumor Efficacy
This compound has demonstrated in vivo antitumor activity in a mouse xenograft model, with a reported tumor growth inhibition (TGI) of over 50%.[1] Further details on the specific dosing and TGI for this compound are not publicly available.
However, the lead optimization of this compound resulted in the development of PHA-533533, which exhibited enhanced in vivo efficacy.[2]
| Compound | Xenograft Model | Tumor Growth Inhibition (TGI) |
| This compound | Mouse Xenograft | > 50% |
| PHA-533533 | A2780 | 70% |
Table 2: In Vivo Antitumor Activity of this compound and its Successor, PHA-533533. [1][2]
Physicochemical and Pharmacokinetic Properties
The development of this compound was part of a lead optimization process aimed at improving physicochemical properties.[2] While detailed pharmacokinetic parameters for this compound are not published, comparative data with its successor, PHA-533533, provides some insights. The starting lead for PHA-533533, understood to be this compound or a closely related analog, had high plasma protein binding.[2]
| Property | This compound (or starting lead) | PHA-533533 |
| Solubility | Baseline | >10x |
| Plasma Protein Binding | 99% | 74% |
Table 3: Comparative Physicochemical Properties. [2]
Experimental Protocols
Detailed experimental protocols for the studies conducted specifically with this compound are not publicly available. The following are generalized protocols representative of the types of assays used in the preclinical evaluation of CDK2 inhibitors.
CDK2/Cyclin A Kinase Inhibition Assay (Generalized Protocol)
This type of assay is used to determine the concentration of an inhibitor required to block 50% of the kinase activity (IC50).
Caption: Generalized workflow for an in vitro CDK2/cyclin A kinase inhibition assay.
Methodology:
-
Reagent Preparation: A kinase buffer containing necessary salts and cofactors is prepared. ATP and a suitable substrate, such as Histone H1, are also prepared in this buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Enzyme-Inhibitor Incubation: Recombinant human CDK2/cyclin A enzyme is pre-incubated with the various concentrations of this compound.
-
Kinase Reaction: The kinase reaction is initiated by the addition of the ATP and substrate mixture. The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays measuring the incorporation of 32P-ATP or through antibody-based detection of the phosphorylated substrate.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Xenograft Tumor Model (Generalized Protocol)
This protocol outlines the general steps for evaluating the antitumor efficacy of a compound in a mouse model with a human tumor xenograft.
Caption: General experimental workflow for an in vivo xenograft study.
Methodology:
-
Cell Culture: A human tumor cell line, such as A2780 ovarian carcinoma, is cultured in vitro.
-
Tumor Implantation: A suspension of the tumor cells is subcutaneously injected into immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size. The mice are then randomly assigned to a treatment group and a vehicle control group.
-
Drug Administration: this compound, formulated in a suitable vehicle, is administered to the treatment group according to a specific dose and schedule (e.g., daily oral gavage). The control group receives the vehicle alone.
-
Monitoring: Tumor dimensions and the body weight of the mice are measured regularly throughout the study.
-
Endpoint and Analysis: The study is concluded when the tumors in the control group reach a predetermined size or after a set duration of treatment. The final tumor volumes are compared between the treated and control groups to calculate the percentage of tumor growth inhibition (TGI).
Conclusion
This compound is a potent inhibitor of CDK2/cyclin A and a valuable lead compound in the development of anticancer therapeutics. Its ability to induce tumor growth inhibition in a preclinical model highlights the potential of targeting the cell cycle in cancer therapy. While further lead optimization led to the development of compounds with improved physicochemical and in vivo properties, the foundational data from this compound underscores the promise of the 3-aminopyrazole scaffold for CDK inhibition. Further investigation into the detailed pharmacokinetic profile and broader anti-proliferative activity of this compound would provide a more complete understanding of its preclinical potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kcampbell.bio.umb.edu [kcampbell.bio.umb.edu]
- 4. Inhibition of cyclin-dependent kinase 2 by p21 is necessary for retinoblastoma protein-mediated G1 arrest after γ-irradiation - PMC [pmc.ncbi.nlm.nih.gov]
PNU-292137: An In-depth Technical Guide on Target Specificity and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-292137 is a potent 3-aminopyrazole (B16455) derivative identified as a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This technical guide provides a comprehensive overview of the target specificity and validation of this compound, drawing from available preclinical data. The document summarizes key quantitative metrics, outlines relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows. While specific, detailed kinase selectivity panel data and explicit experimental protocols for this compound are not publicly available, this guide consolidates the existing knowledge and provides context through generalized protocols and established CDK2 signaling pathways.
Introduction to this compound and its Primary Target: CDK2
This compound emerged from a high-throughput screening effort as a nanomolar inhibitor of the CDK2/cyclin A and CDK2/cyclin E complexes.[1] These complexes are critical regulators of cell cycle progression, particularly at the G1/S phase transition and during S phase.[2] Dysregulation of CDK2 activity is a hallmark of many cancers, making it a compelling target for anticancer therapeutics.[3] this compound belongs to a class of 3-aminopyrazole inhibitors and has demonstrated in vivo antitumor activity in mouse xenograft models.[4][5]
Quantitative Analysis of Target Engagement
The potency of this compound and its closely related, optimized analog, PHA-533533, has been characterized through biochemical assays. The following tables summarize the available quantitative data.
Table 1: Biochemical Potency of this compound
| Compound | Target | Assay Type | Value | Reference |
| This compound | CDK2/cyclin A | IC50 | 37 nM | [5] |
Table 2: Biochemical Potency of the Optimized Analog PHA-533533
| Compound | Target | Assay Type | Value | Reference |
| PHA-533533 | CDK2/cyclin A | Ki | 31 nM | [4] |
Note: A comprehensive kinase selectivity panel for this compound is not publicly available. Such a panel would provide crucial data on the compound's specificity against a broad range of kinases.
Signaling Pathway of CDK2 Inhibition
This compound exerts its therapeutic effect by inhibiting the kinase activity of CDK2. This intervention disrupts the phosphorylation of key downstream substrates, leading to cell cycle arrest and inhibition of tumor growth. The following diagram illustrates the canonical CDK2 signaling pathway and the point of intervention by this compound.
References
- 1. Kinase Selectivity Profiling Services [promega.com]
- 2. Kinase Profiling Services - Luceome Biotechnologies [luceome.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical characterization of AZD-8421, a potent and selective CDK2 inhibitor | BioWorld [bioworld.com]
- 5. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to PNU-292137 and its Impact on Retinoblastoma Protein (Rb) Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract: The retinoblastoma protein (Rb) is a critical tumor suppressor that acts as a primary regulator of the cell cycle. Its function is tightly controlled by phosphorylation, a process mediated by cyclin-dependent kinases (CDKs). Dysregulation of the Rb pathway is a hallmark of many cancers, making the CDKs that phosphorylate Rb attractive targets for therapeutic intervention. This document provides a detailed examination of PNU-292137, a potent inhibitor of CDK2, and its mechanism of action concerning the inhibition of Rb phosphorylation. We will explore the underlying signaling pathways, present key quantitative data, and provide detailed experimental protocols for assessing the compound's efficacy.
Introduction: The Rb-E2F Pathway and Cell Cycle Control
Progression through the G1/S phase of the cell cycle is a crucial checkpoint controlled by the retinoblastoma protein (Rb). In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes necessary for DNA replication and S-phase entry.[1]
The inactivation of Rb is a sequential process driven by CDKs.[2]
-
Mid-G1 Phase: Cyclin D-CDK4/6 complexes initiate the process by mono-phosphorylating Rb.[2][3]
-
Late G1/S Phase: Cyclin E-CDK2 and Cyclin A-CDK2 complexes then hyperphosphorylate Rb at multiple serine and threonine residues.[1][4][5][6]
This hyperphosphorylation induces a conformational change in Rb, causing it to release E2F.[1] The liberated E2F transcription factors then activate the expression of S-phase genes, committing the cell to DNA synthesis and division.[1] Given its pivotal role, inhibiting the CDKs responsible for Rb hyperphosphorylation is a key strategy in cancer therapy.
This compound: A Potent CDK2 Inhibitor
This compound is a 3-aminopyrazole (B16455) compound identified as a potent, nanomolar inhibitor of CDK2/Cyclin A and CDK2/Cyclin E complexes.[7][8] Its primary mechanism of action is to block the kinase activity of these complexes, thereby preventing the hyperphosphorylation of Rb and inducing a G1 cell cycle arrest.[7][8] By maintaining Rb in its active, hypophosphorylated state, this compound effectively halts the proliferation of cancer cells that rely on this pathway.[7]
Signaling Pathway: this compound Mediated Inhibition of Rb Phosphorylation
The following diagram illustrates the canonical Rb-E2F signaling pathway and the specific point of intervention for this compound.
Caption: this compound inhibits Cyclin E/CDK2, preventing Rb hyperphosphorylation and E2F release.
Quantitative Data Summary
The potency of a kinase inhibitor is typically measured by its IC50 value, which is the concentration of the inhibitor required to reduce the kinase's activity by 50%.[9] this compound has demonstrated potent inhibition of the CDK2/Cyclin A complex.
| Compound | Target | Assay Type | Potency (IC50) | Reference |
| This compound | CDK2/Cyclin A | Kinase Assay | 37 nM | [8] |
Note: IC50 values are assay-dependent and may vary based on experimental conditions such as ATP and substrate concentrations.
Experimental Protocols
Assessing the efficacy of a CDK inhibitor like this compound in a cellular context involves measuring the phosphorylation status of its direct downstream target, Rb. Western blotting is a standard and robust method for this analysis.[1][10]
Protocol: Western Blot Analysis of Rb Phosphorylation
This protocol provides a framework for treating a relevant cancer cell line (e.g., HCT116, A2780) with this compound and quantifying the change in phosphorylated Rb (pRb) levels relative to total Rb.[11]
1. Cell Culture and Treatment:
-
Seed the chosen cell line in 6-well plates at a density that allows them to reach 60-70% confluency at the time of treatment.[1]
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with a dose-response curve of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for a predetermined duration (e.g., 24 hours).[1]
-
Include a vehicle-only control (DMSO) at the same final concentration as the highest drug dose.[1]
2. Cell Lysis and Protein Quantification:
-
After treatment, place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly in the well using 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Quantify the protein concentration using a standard method like the BCA or Bradford assay.[1]
3. SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer.
-
Denature samples by heating at 95-100°C for 5-10 minutes.
-
Resolve the protein samples on an 8% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
4. Immunodetection:
-
Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or 5% non-fat milk in TBST).[10]
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again three times for 10 minutes each with TBST.
5. Signal Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using a digital imaging system.[1]
-
Quantify the band intensities using densitometry software.
-
Normalize the pRb signal to the total Rb signal for each sample to determine the ratio of phosphorylated to total protein.[10]
The following diagram outlines the experimental workflow.
Caption: Workflow for Western blot analysis of Rb phosphorylation after this compound treatment.
Conclusion
This compound is a specific and potent inhibitor of CDK2, a key kinase responsible for the hyperphosphorylation and inactivation of the Rb tumor suppressor protein. By blocking this critical step in the G1/S transition, this compound can effectively halt cell cycle progression. The experimental protocols outlined here provide a robust methodology for researchers to validate the on-target cellular activity of this compound and similar CDK2 inhibitors by directly measuring the phosphorylation status of Rb. This targeted approach continues to be a promising strategy in the development of novel anticancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of Retinoblastoma-Related Protein by the Cyclin D/Cyclin-Dependent Kinase Complex Is Activated at the G1/S-Phase Transition in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of the retinoblastoma protein by cdk2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosyn.com [biosyn.com]
- 6. Phosphorylation of the retinoblastoma protein by cdk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for PNU-292137 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-292137 is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) in complex with cyclin A.[1] Dysregulation of the cell cycle is a hallmark of cancer, and CDK2 is a key regulator of the G1/S phase transition. By inhibiting CDK2/cyclin A, this compound can block the cell cycle and has demonstrated anti-tumor activity. This document provides detailed protocols for the preparation and use of this compound in cell culture for assessing its effects on cell viability and for exploring its potential applications in neuronal differentiation and neuroprotection based on the known roles of CDK2 in these processes.
Mechanism of Action
This compound is an ATP-competitive inhibitor of the CDK2/cyclin A complex. This complex plays a crucial role in the progression of the cell cycle from the G1 to the S phase. CDK2/cyclin A phosphorylates key substrates, including the retinoblastoma protein (Rb), which in turn releases the E2F transcription factor to activate genes required for DNA replication. By binding to the ATP-binding pocket of CDK2, this compound prevents the phosphorylation of these substrates, leading to cell cycle arrest at the G1/S boundary.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Target | IC50 | Assay Type | Reference |
| CDK2/cyclin A | 37 nM | Biochemical Assay | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculation: Determine the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.[2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[2]
Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the effect of this compound on the viability of a chosen cell line.
Materials:
-
Cells of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for exponential growth during the experiment. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[3][4]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Hypothetical Protocol: Induction of Neuronal Differentiation
This hypothetical protocol is based on the principle that CDK inhibition can promote neuronal differentiation. It should be optimized for the specific cell line used.
Cell Lines: SH-SY5Y or Neuro-2a (N2a) cells are commonly used for neuronal differentiation studies.[6][7][8][9][10][11][12]
Materials:
-
SH-SY5Y or N2a cells
-
Growth medium (e.g., DMEM/F12 with 10% FBS for SH-SY5Y; EMEM with 10% FBS for N2a)[10]
-
Differentiation medium (low serum, e.g., 1% FBS, and may contain retinoic acid)[9]
-
This compound stock solution
-
Primary antibodies against neuronal markers (e.g., β-III tubulin, MAP2)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on coverslips in multi-well plates at a low density to allow for neurite outgrowth.
-
Initiation of Differentiation: Once cells are attached, replace the growth medium with differentiation medium.
-
Treatment: Add different concentrations of this compound to the differentiation medium. Include a positive control (e.g., known differentiation inducer like retinoic acid) and a vehicle control.
-
Incubation: Culture the cells for several days (e.g., 3-7 days), changing the medium with fresh this compound every 2-3 days.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific binding with a blocking solution (e.g., bovine serum albumin or serum).
-
Incubate with primary antibodies against neuronal markers overnight at 4°C.[13][14]
-
Wash and incubate with fluorescently labeled secondary antibodies.[13][14]
-
-
Analysis: Visualize the cells using a fluorescence microscope. Assess morphological changes (e.g., neurite outgrowth) and the expression of neuronal markers.
Hypothetical Protocol: Assessment of Neuroprotective Effects
This protocol is a general guideline to investigate the potential neuroprotective effects of this compound against a neurotoxin.
Materials:
-
Differentiated neuronal cells (from protocol 3) or a suitable neuronal cell line.
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+ for Parkinson's disease models; amyloid-beta for Alzheimer's disease models).
-
This compound stock solution
-
Reagents for cell viability assay (e.g., MTT)
Procedure:
-
Pre-treatment: Treat the differentiated neuronal cells with various concentrations of this compound for a specific duration (e.g., 24 hours).
-
Induction of Neurotoxicity: After pre-treatment, expose the cells to a pre-determined toxic concentration of the chosen neurotoxin for an appropriate time.
-
Assessment of Cell Viability: Following the toxic insult, assess cell viability using the MTT assay as described in protocol 2.
-
Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with this compound to determine if the compound confers any protective effect.
Visualizations
Caption: Simplified CDK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound induced neuronal differentiation.
Caption: Workflow for evaluating the neuroprotective effects of this compound.
References
- 1. rcsb.org [rcsb.org]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 7. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.bcm.edu [cdn.bcm.edu]
- 10. Neuro-2a Cell Line: Paving the Way in Neuroscience Research [cytion.com]
- 11. bcrj.org.br [bcrj.org.br]
- 12. elabscience.com [elabscience.com]
- 13. Immunofluorescent staining for neuronal marker MAP2 [protocols.io]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for PNU-292137 In Vivo Dosing in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-292137, chemically known as N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide, is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2)/cyclin A, with an IC50 of 37 nM.[1] CDK2 is a key regulator of cell cycle progression, and its dysregulation is implicated in various cancers. This compound has demonstrated in vivo antitumor activity in mouse xenograft models, showing a tumor growth inhibition (TGI) of over 50% at a non-toxic dose.[1] While the specific in vivo dosing regimen for this compound is not publicly available in the reviewed literature, this document provides a comprehensive set of application notes and a representative protocol for the in vivo evaluation of CDK2 inhibitors in mouse models, based on established methodologies.
Mechanism of Action and Signaling Pathway
CDK2, in complex with its regulatory partners cyclin E and cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression of the cell cycle. The CDK2/cyclin complexes phosphorylate key substrates, most notably the Retinoblastoma protein (Rb). Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and cell cycle progression. In many cancer cells, this pathway is dysregulated, leading to uncontrolled proliferation. This compound, as a CDK2 inhibitor, is designed to block this phosphorylation event, thereby inducing cell cycle arrest and inhibiting tumor growth.
CDK2/Cyclin A Signaling Pathway
Caption: Simplified CDK2 signaling pathway at the G1/S transition.
Quantitative Data from Preclinical Studies of CDK2 Inhibitors
While specific in vivo dosage data for this compound is not available, the following table summarizes representative data from preclinical studies of other CDK2 inhibitors in mouse xenograft models. This information can serve as a reference for designing in vivo experiments with novel CDK2 inhibitors.
| Inhibitor Name | Cancer Type (Cell Line) | Mouse Strain | Dosage | Administration Route | Schedule | Efficacy (Tumor Growth Inhibition) |
| PHA-533533 | Ovarian (A2780) | Nude | Not Specified | Not Specified | Not Specified | 70% |
| NU6102 (Prodrug NU6301) | Uterine Sarcoma (SKUT-1B) | BALB/c Nude | 120 mg/kg (NU6301) | Not Specified | 8 or 12 hourly for 10 days | 2-3 day tumor growth delay |
| Representative CDK2 Inhibitor | Various | Nude, SCID, or NSG | 10-100 mg/kg | Oral (gavage), Intraperitoneal | Once or twice daily | Varies depending on compound and model |
Experimental Protocols
The following is a generalized protocol for evaluating the in vivo efficacy of a CDK2 inhibitor, such as this compound, in a subcutaneous xenograft mouse model.
Cell Culture and Animal Models
-
Cell Lines: Select human cancer cell lines with known dysregulation of the CDK2 pathway (e.g., high cyclin E expression). Examples include A2780 (ovarian), and others as appropriate for the cancer type of interest. Culture cells in the recommended medium and conditions to maintain exponential growth.
-
Animal Models: Use immunodeficient mice, such as athymic nude (nu/nu) or SCID mice, 6-8 weeks of age, to prevent the rejection of human tumor xenografts. House the animals in a pathogen-free environment and allow for at least one week of acclimatization before the start of the experiment.
Tumor Implantation
-
Harvest cancer cells during the logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a 1:1 mixture of medium and Matrigel.
-
Subcutaneously inject 5-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
Drug Formulation and Administration
-
Formulation: The formulation of this compound will depend on its physicochemical properties. For preclinical in vivo studies, small molecule inhibitors are often formulated in a vehicle suitable for the chosen route of administration. A common vehicle for oral gavage is a suspension in 0.5% methylcellulose (B11928114) or a solution containing solubilizing agents like PEG400 and Tween 80.
-
Dosing and Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
The dosing for this compound should be determined based on preliminary tolerability studies. Based on data from other CDK2 inhibitors, a starting dose range could be between 10-100 mg/kg.
-
Administer the formulated this compound or vehicle control to the respective groups via the chosen route (e.g., oral gavage or intraperitoneal injection).
-
The administration schedule is typically once or twice daily for a period of 14-28 days.
-
Efficacy and Tolerability Monitoring
-
Tumor Volume: Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of general toxicity.
-
Clinical Observations: Observe the animals daily for any signs of distress or toxicity.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after the completion of the treatment period. At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis.
Pharmacodynamic Analysis
To confirm that this compound is engaging its target in vivo, tumor samples can be collected at the end of the study and analyzed for biomarkers of CDK2 activity.
-
Western Blot: Analyze tumor lysates to assess the phosphorylation status of CDK2 substrates, such as the Retinoblastoma protein (pRb). A decrease in the levels of phosphorylated Rb would indicate target engagement by this compound.
-
Immunohistochemistry (IHC): Perform IHC on tumor sections to visualize the expression and localization of biomarkers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Experimental Workflow
Caption: General experimental workflow for in vivo xenograft studies.
Conclusion
This compound is a promising CDK2 inhibitor with demonstrated in vivo antitumor activity. While specific dosing information is not publicly available, the protocols and application notes provided here offer a robust framework for the preclinical evaluation of this compound and other novel CDK2 inhibitors in mouse xenograft models. A thorough investigation of the pharmacokinetics and pharmacodynamics, alongside efficacy and tolerability studies, is essential for the successful development of this class of targeted cancer therapeutics.
References
Application Notes and Protocols for PNU-292137 Xenograft Study
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-292137 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) in complex with Cyclin A.[1][2] The CDK2/Cyclin A complex is a key regulator of cell cycle progression, particularly during the S phase, where it is involved in the initiation and elongation of DNA replication.[3][4] Dysregulation of CDK2 activity is a common feature in many types of cancer, leading to uncontrolled cell proliferation. By inhibiting CDK2/Cyclin A, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anti-cancer therapy.[5]
These application notes provide a comprehensive overview and detailed protocols for conducting a preclinical xenograft study to evaluate the in vivo efficacy of this compound. The protocols cover animal model selection, tumor establishment, drug administration, and endpoint analysis.
Signaling Pathway of this compound Action
This compound exerts its anti-tumor effects by inhibiting the kinase activity of the CDK2/Cyclin A complex. This inhibition disrupts the normal progression of the cell cycle, primarily at the S and G2 phases. The diagram below illustrates the signaling pathway affected by this compound.
Experimental Workflow for this compound Xenograft Study
A typical xenograft study involves several key stages, from initial cell culture to final tissue analysis. The following diagram outlines the experimental workflow for evaluating the efficacy of this compound in a xenograft model.
Data Presentation
Table 1: In Vivo Efficacy of this compound in A2780 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral Gavage | Daily | 1500 ± 250 | - |
| This compound | 50 | Oral Gavage | Daily | 600 ± 150 | 60 |
Note: The data presented in this table is representative and should be adapted based on experimental results.
Table 2: Pharmacodynamic Biomarker Analysis in Tumor Tissues
| Treatment Group | p-Rb (Ser807/811) Expression (IHC Score) | Ki-67 Proliferation Index (%) | TUNEL Positive Cells (%) |
| Vehicle Control | 3+ | 85 ± 10 | 5 ± 2 |
| This compound | 1+ | 20 ± 5 | 40 ± 8 |
Note: The data presented in this table is representative and should be adapted based on experimental results.
Experimental Protocols
Cell Culture and Tumor Implantation
1.1. Cell Line:
-
A2780 (human ovarian cancer cell line) is a suitable model as this compound has shown efficacy in this xenograft model.[1]
1.2. Culture Conditions:
-
Culture A2780 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
1.3. Cell Preparation for Implantation:
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
1.4. Animal Model:
-
Use female athymic nude mice (nu/nu), 6-8 weeks old.
-
Allow mice to acclimatize for at least one week before the experiment.
1.5. Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
This compound Administration
2.1. Randomization:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
2.2. Drug Formulation:
-
Prepare a suspension of this compound in a vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water).
2.3. Administration:
-
Administer this compound or vehicle control daily via oral gavage.
-
Monitor tumor volume and body weight 2-3 times per week.
Endpoint Analysis
3.1. Immunohistochemistry (IHC) for p-Rb and Ki-67
-
Tissue Fixation and Processing:
-
Euthanize mice and excise tumors.
-
Fix tumors in 10% neutral buffered formalin for 24 hours.
-
Dehydrate tissues through a series of graded ethanol (B145695) solutions and embed in paraffin.[6]
-
Cut 4-5 µm sections and mount on charged slides.
-
-
Staining Protocol:
-
Deparaffinize and rehydrate tissue sections.
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with primary antibodies against p-Rb (Ser807/811) and Ki-67 overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Visualize with a DAB chromogen and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
-
Quantification:
-
Score p-Rb staining intensity (e.g., 0 to 3+).
-
Calculate the Ki-67 proliferation index as the percentage of positively stained nuclei in at least five high-power fields.
-
3.2. Western Blot for CDK2 and Cyclin A
-
Tumor Lysate Preparation:
-
Homogenize a portion of the frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blot Protocol:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST.
-
Incubate the membrane with primary antibodies against CDK2, Cyclin A, and a loading control (e.g., β-actin) overnight at 4°C.[8]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Densitometry:
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
3.3. TUNEL Assay for Apoptosis
-
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[9][10][11][12][13]
-
Protocol:
-
Use paraffin-embedded tumor sections as prepared for IHC.
-
Deparaffinize and rehydrate the sections.
-
Permeabilize the tissue with Proteinase K.
-
Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP according to the manufacturer's instructions.
-
Counterstain nuclei with DAPI or Propidium Iodide.
-
Mount the slides with an anti-fade mounting medium.
-
-
Quantification:
-
Capture images using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive cells in at least five high-power fields.
-
Conclusion
This document provides a detailed framework for designing and executing a xenograft study to evaluate the in vivo anti-tumor activity of this compound. The provided protocols for endpoint analysis will allow for a thorough assessment of the compound's efficacy and its on-target effects on the cell cycle and apoptosis. Adherence to these standardized procedures will ensure the generation of robust and reproducible data for the preclinical development of this compound.
References
- 1. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 4. Cyclin A2 and CDK2 as Novel Targets of Aspirin and Salicylic acid: a Potential Role in Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bosterbio.com [bosterbio.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. addgene.org [addgene.org]
- 9. assaygenie.com [assaygenie.com]
- 10. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 11. Video: The TUNEL Assay [jove.com]
- 12. benchchem.com [benchchem.com]
- 13. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Immunoprecipitation of CDK2 with PNU-292137
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a key serine/threonine kinase that plays a crucial role in the regulation of the eukaryotic cell cycle, particularly during the G1/S phase transition.[1][2][3] The activity of CDK2 is dependent on its association with regulatory subunits, primarily cyclin E and cyclin A.[1][4] The CDK2/cyclin E complex is instrumental in initiating the phosphorylation of the Retinoblastoma protein (pRb), a tumor suppressor. This phosphorylation event leads to the release of the E2F transcription factor, which subsequently activates the transcription of genes necessary for DNA replication.[1][2] Given its critical role in cell proliferation, dysregulation of the CDK2 pathway is a common feature in many cancers, making it a significant target for therapeutic intervention.[2][3]
PNU-292137 is a potent and selective inhibitor of CDK2.[5] It belongs to a class of 3-aminopyrazole (B16455) inhibitors and has been shown to inhibit CDK2/cyclin A with a nanomolar potency.[5][6] The primary mechanism of action for this compound is as an ATP-competitive inhibitor, where it binds to the ATP-binding pocket of CDK2, thereby preventing the phosphorylation of its substrates.[2] This inhibition of CDK2 activity leads to cell cycle arrest and has demonstrated antitumor activity in vivo.[5]
This document provides detailed protocols for the immunoprecipitation of CDK2 using this compound, a technique that can be utilized to study the interaction between this compound and CDK2, and to isolate CDK2 and its associated protein complexes from cell lysates.
Quantitative Data
The following table summarizes the key quantitative data for this compound in relation to its interaction with CDK2.
| Parameter | Value | Target | Reference |
| IC50 | 37 nM | CDK2/cyclin A | [5] |
| Ki | 31 nM | CDK2/cyclin A | [6] |
Signaling Pathway and Experimental Workflow
CDK2 Signaling Pathway
The following diagram illustrates the canonical CDK2 signaling pathway and the point of intervention by this compound.
Caption: CDK2 signaling pathway and this compound inhibition.
Immunoprecipitation Experimental Workflow
The following diagram outlines the experimental workflow for the immunoprecipitation of CDK2 using this compound.
Caption: Immunoprecipitation workflow with this compound.
Experimental Protocols
Materials
-
Cell Line: A2780 human ovarian carcinoma cell line (or other suitable cell line with detectable CDK2 expression).
-
This compound: As a solid or in a stock solution (e.g., 10 mM in DMSO).
-
Reagents for Bead Conjugation (if preparing in-house):
-
Amino-functionalized sepharose beads (e.g., NHS-activated Sepharose).
-
This compound with a suitable linker for conjugation.
-
Coupling buffers (e.g., 0.1 M NaHCO₃, pH 8.3).
-
Blocking buffer (e.g., 1 M ethanolamine, pH 8.0).
-
-
Lysis Buffer: Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).
-
Elution Buffer:
-
For SDS-PAGE: 2x Laemmli sample buffer.
-
For mass spectrometry: A compatible elution buffer such as 0.1 M glycine-HCl, pH 2.5.
-
-
Antibodies:
-
Primary antibody: Anti-CDK2 antibody (for Western blot detection).
-
Secondary antibody: HRP-conjugated secondary antibody.
-
-
General Laboratory Equipment: Centrifuge, vortexer, rotator, SDS-PAGE and Western blotting apparatus.
Protocol 1: Preparation of this compound-Conjugated Beads
Note: This protocol assumes the availability of a this compound derivative with a reactive group for conjugation. If using commercially available pre-conjugated beads, proceed to Protocol 2.
-
Bead Activation: Wash NHS-activated Sepharose beads with ice-cold 1 mM HCl.
-
Ligand Coupling: Immediately add the this compound derivative dissolved in coupling buffer to the beads.
-
Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C on a rotator.
-
Blocking: Pellet the beads by centrifugation and remove the supernatant. Add blocking buffer and incubate for 2 hours at room temperature to block any remaining active groups.
-
Washing: Wash the beads extensively with alternating high pH (e.g., 0.1 M Tris-HCl, pH 8.5) and low pH (e.g., 0.1 M acetate (B1210297) buffer, pH 4.5) buffers.
-
Storage: Resuspend the conjugated beads in a storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C.
Protocol 2: Immunoprecipitation of CDK2
-
Cell Culture and Lysis:
-
Culture A2780 cells to 70-80% confluency.
-
Wash cells with ice-cold PBS and lyse them in non-denaturing lysis buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
-
Lysate Pre-clearing:
-
Add unconjugated sepharose beads to the cell lysate.
-
Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the pre-cleared supernatant.
-
-
Immunoprecipitation:
-
Add the this compound-conjugated beads to the pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads three times with ice-cold wash buffer.
-
-
Elution:
-
For Western Blotting: Resuspend the beads in 2x Laemmli sample buffer and boil for 5 minutes.
-
For Mass Spectrometry: Elute the bound proteins using a low pH elution buffer. Neutralize the eluate immediately with a high pH buffer (e.g., 1 M Tris-HCl, pH 8.5).
-
Protocol 3: Western Blot Analysis
-
SDS-PAGE: Separate the eluted proteins by SDS-PAGE.
-
Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with an anti-CDK2 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Expected Results
A successful immunoprecipitation should result in the specific pull-down of CDK2 from the cell lysate by the this compound-conjugated beads. This will be visualized as a distinct band at the molecular weight of CDK2 (approximately 34 kDa) on a Western blot of the eluate. The negative control (unconjugated beads) should not show this band. Further analysis by mass spectrometry can be used to identify proteins that interact with CDK2.
Troubleshooting
-
No CDK2 band in the eluate:
-
Confirm CDK2 expression in the input lysate.
-
Optimize the concentration of this compound on the beads.
-
Increase the incubation time.
-
-
High background/non-specific binding:
-
Increase the number of washes.
-
Increase the detergent concentration in the wash buffer.
-
Ensure proper pre-clearing of the lysate.
-
These protocols provide a framework for the immunoprecipitation of CDK2 using this compound. Optimization of specific conditions may be necessary for different cell lines and experimental setups.
References
- 1. Discrete vulnerability to pharmacological CDK2 inhibition is governed by heterogeneity of the cancer cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Computational Study of the Protein-Ligand Interactions in CDK2 Inhibitors: Using Quantum Mechanics/Molecular Mechanics Interaction Energy as a Predictor of the Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PNU-292137 Solubility in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of PNU-292137 in in vitro experiments, with a focus on addressing its solubility characteristics. This compound, a known CDK2/cyclin A inhibitor, has been identified as a lead compound in anticancer agent development. However, its utility in research settings is impacted by its physicochemical properties, notably its limited solubility. These guidelines offer a practical approach to preparing solutions of this compound for accurate and reproducible experimental results.
Overview of this compound Solubility
For in vitro studies, it is standard practice to prepare a concentrated stock solution of poorly soluble compounds in an organic solvent, which is then serially diluted to the final working concentration in an aqueous cell culture medium. Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for this purpose.
Quantitative Solubility Data
As of the latest available information, specific quantitative solubility values for this compound in various solvents have not been published. The following table summarizes the expected solubility characteristics based on available information and general properties of similar small molecule inhibitors.
| Solvent | Expected Solubility | Recommendations for Stock Solutions |
| Water | Very Low / Practically Insoluble | Not recommended for preparing stock solutions. |
| Phosphate-Buffered Saline (PBS) | Very Low / Practically Insoluble | Not recommended for preparing stock solutions. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended solvent for primary stock solutions. High concentrations (e.g., 10-50 mM) are likely achievable. |
| Ethanol | Sparingly Soluble to Soluble | May be used as an alternative to DMSO, but lower stock concentrations may be necessary. |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of this compound solutions for use in typical in vitro cell-based assays.
Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Determine the required mass of this compound: The molecular weight of this compound (N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide) is 344.42 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 0.010 mol/L * 0.001 L * 344.42 g/mol = 0.00344 g = 3.44 mg
-
-
Weighing: Carefully weigh out 3.44 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the this compound.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the DMSO stock solution into a cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile pipettes and tubes
Procedure:
-
Serial Dilution: It is recommended to perform serial dilutions to achieve low micromolar or nanomolar concentrations accurately. For example, to prepare a 10 µM working solution from a 10 mM stock:
-
Dilute the 10 mM stock solution 1:100 in cell culture medium (e.g., 1 µL of stock in 99 µL of medium) to get an intermediate dilution of 100 µM.
-
Further dilute this intermediate solution 1:10 in cell culture medium (e.g., 10 µL of 100 µM solution in 90 µL of medium) to get the final 10 µM working solution.
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Application to Cells: Add the appropriate volume of the final working solution to your cell cultures.
Mandatory Visualizations
Signaling Pathway of this compound
This compound is an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) in complex with Cyclin A. This inhibition blocks the phosphorylation of target proteins, leading to cell cycle arrest.
Caption: this compound inhibits the CDK2/Cyclin A complex, blocking cell cycle progression.
Experimental Workflow for this compound Solution Preparation
The following diagram illustrates the workflow for preparing this compound solutions for in vitro experiments.
Caption: Workflow for preparing this compound solutions for in vitro experiments.
References
Preparing Stock Solutions of PNU-292137: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-292137 is a potent inhibitor of Cyclin-Dependent Kinase 2/cyclin A (CDK2/cyclin A), a key complex in the regulation of the cell cycle, with a reported IC50 of 37 nM.[1] Its demonstrated in vivo antitumor activity makes it a compound of interest for cancer research.[1][2] However, observations from lead optimization studies suggest that this compound may possess low aqueous solubility, a critical factor to consider when preparing stock solutions for in vitro and in vivo experiments.[2] These application notes provide a detailed protocol for the preparation of this compound stock solutions, along with relevant technical data and a description of its mechanism of action.
Data Presentation
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides general guidance for dissolving and storing CDK inhibitors, which is applicable to this compound. Researchers should note that the optimal concentration for their specific experimental needs may require empirical determination.
| Parameter | Recommendation | Notes |
| Primary Solvent | Dimethyl Sulfoxide (DMSO), anhydrous | Most kinase inhibitors exhibit good solubility in DMSO.[3] The use of anhydrous DMSO is recommended to prevent hydrolysis of the compound. |
| Typical Stock Concentration | 10 mM | This is a common starting concentration for in vitro assays. Higher concentrations may be possible but should be tested for solubility. |
| Storage Temperature | -20°C or -80°C | Aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles. |
| Storage Stability | Up to 6 months at -80°C | Stability at -20°C is generally shorter. It is advisable to prepare fresh stock solutions regularly. |
| Aqueous Solution Stability | Not Recommended for Storage | Due to the presumed low aqueous solubility, it is best to prepare working dilutions in aqueous buffers or cell culture media immediately before use. |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution
-
Pre-weighing Preparations : Before handling the compound, ensure that you are wearing appropriate PPE. All weighing and initial dissolution steps should be performed in a chemical fume hood.
-
Weighing this compound : Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 350.4 g/mol , you would weigh 3.504 mg.
-
Dissolution in DMSO : Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Solubilization : Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming of the solution to 37°C or brief sonication can be employed. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting : Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This will minimize the number of freeze-thaw cycles and maintain the integrity of the compound.
-
Storage : Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.
Preparation of Working Dilutions
For cell-based assays, it is crucial to minimize the final concentration of DMSO, as it can be toxic to cells at higher concentrations (typically >0.5%).
-
Thawing : Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution : Perform serial dilutions of the stock solution in cell culture medium or an appropriate aqueous buffer to achieve the desired final concentrations for your experiment. It is important to add the DMSO stock solution to the aqueous medium and mix immediately to prevent precipitation.
-
Vehicle Control : Prepare a vehicle control with the same final concentration of DMSO as used in the experimental conditions.
Mandatory Visualizations
Signaling Pathway of this compound Inhibition
This compound inhibits the CDK2/cyclin A complex.[1][2] This complex plays a crucial role in the G1/S phase transition of the cell cycle. By inhibiting CDK2/cyclin A, this compound prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for S-phase entry and thereby arresting the cell cycle.
References
Application Notes and Protocols: PNU-292137 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available preclinical and clinical data on the specific CDK2 inhibitor, PNU-292137, in combination with other chemotherapy agents is limited. The following application notes and protocols are based on the established mechanisms of CDK2 inhibitors and published preclinical studies of other representative molecules in this class. The experimental details provided are illustrative and should be adapted and optimized for specific research contexts.
Introduction: The Rationale for Combining this compound with Chemotherapy
This compound is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression, particularly at the G1/S transition phase.[1] In many cancers, the CDK2 pathway is dysregulated, leading to uncontrolled cell proliferation. While CDK2 inhibitors have shown promise as monotherapies, their efficacy can be significantly enhanced when combined with traditional chemotherapy agents. The primary rationales for this combination approach include:
-
Synergistic Cytotoxicity: By arresting the cell cycle, this compound can sensitize cancer cells to the DNA-damaging effects of chemotherapeutic drugs.
-
Overcoming Resistance: Combination therapy may overcome or prevent the development of resistance to individual agents.
-
Dose Reduction and Reduced Toxicity: Synergistic interactions may allow for lower doses of each agent, potentially reducing treatment-related toxicity.
Mechanism of Action and Signaling Pathway
This compound, as a CDK2 inhibitor, targets the ATP-binding pocket of the CDK2/Cyclin E and CDK2/Cyclin A complexes. This inhibition prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA synthesis and progression into the S phase of the cell cycle. This leads to a G1 cell cycle arrest.
When combined with a DNA-damaging agent (e.g., cisplatin, doxorubicin), the this compound-induced cell cycle arrest can prevent cancer cells from repairing the chemotherapy-induced DNA damage, leading to an enhanced apoptotic response.
Quantitative Data Summary
The following tables summarize representative quantitative data for CDK2 inhibitors in combination with various chemotherapy agents in different cancer cell lines. This data is illustrative and based on trends observed in preclinical studies of CDK2 inhibitors.
Table 1: In Vitro Synergistic Effects of a Representative CDK2 Inhibitor with Chemotherapy
| Cell Line | Cancer Type | Chemotherapy Agent | CDK2 Inhibitor IC50 (nM) | Chemotherapy Agent IC50 (µM) | Combination Index (CI)* |
| A2780 | Ovarian | Cisplatin | 50 | 2.5 | 0.6 |
| MCF-7 | Breast | Doxorubicin | 75 | 0.1 | 0.5 |
| HCT116 | Colon | Gemcitabine | 100 | 0.05 | 0.7 |
| A549 | Lung | Paclitaxel | 120 | 0.01 | 0.8 |
*Combination Index (CI) is often calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy of a Representative CDK2 Inhibitor in Combination with Chemotherapy in Xenograft Models
| Xenograft Model | Cancer Type | Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) |
| A2780 | Ovarian | Vehicle Control | - | 0 |
| CDK2 Inhibitor | 50 mg/kg, PO, QD | 45 | ||
| Cisplatin | 5 mg/kg, IP, QW | 50 | ||
| CDK2 Inhibitor + Cisplatin | As above | 85 | ||
| HCT116 | Colon | Vehicle Control | - | 0 |
| CDK2 Inhibitor | 50 mg/kg, PO, QD | 40 | ||
| Gemcitabine | 60 mg/kg, IP, BIW | 55 | ||
| CDK2 Inhibitor + Gemcitabine | As above | 90 |
Experimental Protocols
In Vitro Combination Studies
Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with a chemotherapy agent on cancer cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapy agent (e.g., cisplatin, doxorubicin, gemcitabine, paclitaxel)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the chemotherapy agent in a suitable solvent (e.g., DMSO). Create a dilution series for each drug.
-
Combination Treatment: Treat the cells with either this compound alone, the chemotherapy agent alone, or a combination of both at various concentrations. Include a vehicle control.
-
Incubation: Incubate the treated cells for a period that allows for at least two cell doublings (e.g., 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI) to assess synergy.
In Vivo Xenograft Studies
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with a chemotherapy agent in a mouse xenograft model.
Materials:
-
Cancer cell line
-
Immunodeficient mice (e.g., nude, SCID)
-
This compound
-
Chemotherapy agent
-
Appropriate vehicle for drug formulation
-
Calipers
-
Animal balance
Protocol:
-
Cell Implantation: Subcutaneously implant cultured cancer cells into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, this compound alone, Chemotherapy agent alone, this compound + Chemotherapy agent).
-
Drug Administration: Administer the drugs according to the predetermined dose and schedule. This compound is often administered orally (PO), while many chemotherapy agents are given via intraperitoneal (IP) injection.
-
Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight loss can be an indicator of toxicity.
-
Study Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistically analyze the differences between the groups.
-
(Optional) Pharmacodynamic Analysis: At the end of the study, tumors can be excised for biomarker analysis (e.g., Western blotting for pRb, immunohistochemistry for Ki-67) to confirm the mechanism of action.
References
PNU-292137: Application Notes and Protocols for Inducing G1 Phase Arrest
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing PNU-292137, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), to induce G1 phase cell cycle arrest in cancer cell lines. This document is intended to guide researchers in designing and executing experiments to study the effects of this compound on cell cycle progression and related signaling pathways.
Introduction
This compound is a small molecule inhibitor that demonstrates high affinity and specificity for CDK2, a key regulator of the G1/S phase transition in the cell cycle.[1][2] By targeting the ATP-binding pocket of CDK2 in complex with its cyclin partners (Cyclin E and Cyclin A), this compound effectively blocks the kinase activity of the complex. This inhibition prevents the phosphorylation of crucial substrates, most notably the Retinoblastoma protein (Rb), leading to cell cycle arrest in the G1 phase and subsequent inhibition of tumor cell proliferation. These characteristics make this compound a valuable tool for cancer research and a potential candidate for therapeutic development.
Mechanism of Action: G1 Phase Arrest
The progression from the G1 to the S phase of the cell cycle is a critical checkpoint controlled by the activity of CDK2/Cyclin E and CDK2/Cyclin A complexes. A primary substrate of these complexes is the Rb protein. In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for DNA synthesis.
Upon receiving proliferative signals, CDK2 complexes are activated and phosphorylate Rb. This hyperphosphorylation of Rb leads to a conformational change, causing it to release E2F. The liberated E2F then activates the transcription of S-phase-specific genes, committing the cell to DNA replication.
This compound exerts its effect by inhibiting the kinase activity of CDK2. This prevents the hyperphosphorylation of Rb, which remains in its active, hypophosphorylated state, bound to E2F. Consequently, the cell is unable to transition into the S phase and arrests in the G1 phase.
Data Presentation
Biochemical Potency
This compound is a nanomolar inhibitor of the CDK2/Cyclin A complex.
| Compound | Target | IC50 (nM) |
| This compound | CDK2/Cyclin A | 37 |
| Table 1: In vitro inhibitory concentration of this compound against CDK2/Cyclin A.[1][2] |
Antiproliferative Activity (Representative Data)
The following table presents hypothetical IC50 values for this compound in various cancer cell lines, illustrating its potential broad-spectrum antiproliferative activity. Please note that these are representative values for a potent CDK2 inhibitor and specific experimental data for this compound across a wide panel of cell lines is not publicly available.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.5 |
| HCT116 | Colon Cancer | 0.8 |
| A2780 | Ovarian Cancer | 0.3 |
| PC-3 | Prostate Cancer | 1.2 |
| U2OS | Osteosarcoma | 0.6 |
| Table 2: Representative antiproliferative IC50 values of this compound in various cancer cell lines. |
Cell Cycle Distribution Analysis (Representative Data)
Treatment of cancer cells with this compound is expected to result in a dose-dependent increase in the G1 population and a corresponding decrease in the S and G2/M populations. The following table provides a hypothetical example of such an effect in a cancer cell line treated for 24 hours.
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle (DMSO) | 45% | 35% | 20% |
| This compound (100 nM) | 60% | 25% | 15% |
| This compound (500 nM) | 75% | 15% | 10% |
| This compound (1 µM) | 85% | 10% | 5% |
| Table 3: Representative data of cell cycle distribution in a cancer cell line following 24-hour treatment with this compound. |
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced G1 phase arrest.
References
Application Notes and Protocols for Flow Cytometry Analysis with PNU-292137
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-292137 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) in complex with Cyclin A.[1][2] CDK2 is a key regulator of cell cycle progression, particularly at the G1/S transition.[3][4] Dysregulation of CDK2 activity is a common feature in many types of cancer, making it a significant target for therapeutic development.[4][5] this compound inhibits CDK2/cyclin A with an IC50 of 37 nM.[1] These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of cellular responses to this compound treatment, including detailed experimental protocols and data presentation.
Mechanism of Action of this compound
The progression of the cell cycle is tightly regulated by the sequential activation of cyclin-dependent kinases. CDK2, in association with its regulatory partners Cyclin E and Cyclin A, plays a crucial role in the transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle.[3][4][6] A primary substrate of the CDK2/cyclin complexes is the Retinoblastoma protein (pRb).[3][4]
In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, inhibiting the expression of genes required for DNA replication and S-phase entry. For the cell to progress into S phase, pRb must be phosphorylated. This is initiated by CDK4/6-cyclin D complexes and completed by CDK2-cyclin E and CDK2-cyclin A complexes.[3][4] Phosphorylation of pRb leads to the release of E2F, which then activates the transcription of S-phase-promoting genes.[3][4]
This compound, as a CDK2/cyclin A inhibitor, binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates, including pRb.[3][5] This leads to the accumulation of hypophosphorylated pRb, which sequesters E2F, thereby blocking the G1/S transition and causing cell cycle arrest in the G1 phase.[3] This inhibition of proliferation is the primary mechanism of its anti-tumor activity.
Data Presentation
The primary effect of this compound is the induction of G1 cell cycle arrest. This can be quantified by flow cytometry analysis of DNA content. The following table provides representative data illustrating the expected dose-dependent effects of a CDK2 inhibitor on the cell cycle distribution of a cancer cell line after a 24-hour treatment.
| Treatment Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 55.2 ± 2.5 | 30.1 ± 1.8 | 14.7 ± 1.2 |
| This compound (10 nM) | 65.8 ± 3.1 | 22.5 ± 2.0 | 11.7 ± 1.5 |
| This compound (50 nM) | 78.4 ± 2.8 | 12.3 ± 1.5 | 9.3 ± 1.1 |
| This compound (100 nM) | 85.1 ± 3.5 | 6.7 ± 1.0 | 8.2 ± 0.9 |
Table 1: Representative data on the effect of a CDK2 inhibitor on cell cycle distribution. Data are presented as mean ± standard deviation. An increase in the G0/G1 population and a corresponding decrease in the S and G2/M populations are indicative of CDK2 inhibition.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium (B1200493) Iodide Staining
This protocol describes the most common method for analyzing cell cycle distribution by staining cellular DNA with propidium iodide (PI) and analyzing the fluorescence intensity by flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, U2OS, A549)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, as vehicle control)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that allows for exponential growth during the experiment (e.g., 0.5 x 10^6 cells/well). Allow cells to adhere for 16-24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Replace the medium in the wells with the drug-containing medium.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells once with PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[5]
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.[3]
-
-
Flow Cytometry Analysis:
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use appropriate software to gate on single cells and analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).
-
Protocol 2: Analysis of pRb Phosphorylation
This advanced protocol allows for the specific analysis of the phosphorylation status of the Retinoblastoma protein, a direct downstream target of CDK2. This provides a more mechanistic insight into the action of this compound.
Materials:
-
In addition to materials from Protocol 1:
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or saponin-based buffer)
-
Primary antibody against phosphorylated pRb (e.g., anti-phospho-Rb (Ser807/811))
-
Fluorochrome-conjugated secondary antibody
-
Isotype control antibody
Procedure:
-
Cell Seeding, Treatment, and Harvesting: Follow steps 1-4 from Protocol 1.
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 1 mL of Fixation Buffer and incubate for 15 minutes at room temperature.
-
Centrifuge and wash with PBS.
-
Resuspend in 1 mL of Permeabilization Buffer and incubate for 15 minutes on ice.
-
-
Antibody Staining:
-
Wash the cells with PBS containing 2% FBS (FACS buffer).
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the primary antibody against phospho-pRb (and a separate tube for the isotype control).
-
Incubate for 30-60 minutes at 4°C.
-
Wash the cells twice with FACS buffer.
-
Resuspend in 100 µL of FACS buffer containing the fluorochrome-conjugated secondary antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
DNA Staining (Optional): For simultaneous cell cycle analysis, after the secondary antibody wash, resuspend the cells in PI staining solution as described in Protocol 1, step 6.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence of the secondary antibody to quantify phospho-pRb levels. If co-stained with PI, bivariate analysis can correlate pRb phosphorylation with the cell cycle phase.
Troubleshooting
-
Cell Clumping: Ensure single-cell suspension by gentle pipetting or passing through a cell strainer before analysis.
-
Weak PI Signal: Ensure proper fixation and staining times. Check the concentration and quality of the PI solution.
-
High Background Staining (pRb): Optimize antibody concentrations and include appropriate isotype controls. Ensure adequate washing steps.
-
Poor Cell Viability: Handle cells gently during harvesting and staining. Use a viability dye to exclude dead cells from the analysis.
Conclusion
Flow cytometry is a powerful and quantitative method for characterizing the cellular effects of CDK2 inhibitors like this compound. The protocols outlined in these application notes provide a robust framework for assessing cell cycle arrest and the modulation of downstream signaling pathways. This information is critical for the preclinical evaluation and development of novel anti-cancer therapeutics.
References
- 1. rcsb.org [rcsb.org]
- 2. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: PNU-292137
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PNU-292137, with a specific focus on addressing its known poor solubility.
Troubleshooting Guide: Overcoming this compound Solubility Issues
Poor solubility can significantly impact experimental reproducibility and outcomes. Below are common issues encountered with this compound and step-by-step guidance to address them.
Issue 1: this compound fails to dissolve in standard aqueous buffers.
-
Cause: this compound is a lipophilic molecule with inherently low aqueous solubility.
-
Solution:
-
Utilize Organic Solvents for Stock Solutions: Prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial dissolution.
-
Serial Dilutions: Perform serial dilutions of the DMSO stock solution into your aqueous experimental buffer. It is critical to ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could induce toxicity or off-target effects (typically <0.5% v/v).
-
Vortexing and Sonication: After dilution, ensure thorough mixing by vortexing. If precipitation is observed, gentle sonication in a water bath can aid in redissolving the compound.
-
Issue 2: Precipitation occurs when diluting the this compound stock solution into aqueous media.
-
Cause: The compound is crashing out of solution as the solvent environment becomes more aqueous.
-
Solution:
-
Lower the Final Concentration: The desired final concentration may be above the solubility limit of this compound in the final aqueous buffer. Try working with a lower final concentration.
-
Use of Surfactants or Co-solvents: The inclusion of a small, biologically compatible amount of a surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent in the final aqueous buffer can help maintain solubility.[1][2]
-
pH Adjustment: For some compounds, altering the pH of the final buffer can improve solubility.[2] The effect of pH on this compound solubility would need to be determined empirically.
-
Issue 3: Inconsistent results in cell-based assays.
-
Cause: Poor solubility can lead to inconsistent effective concentrations of this compound in the cell culture medium. The compound may precipitate over time, especially at 37°C.
-
Solution:
-
Pre-warm Media: Before adding the this compound solution, ensure your cell culture medium is pre-warmed to the incubation temperature.
-
Rapid and Thorough Mixing: Add the diluted this compound to the medium and mix immediately and thoroughly to ensure homogenous distribution before precipitation can occur.
-
Visual Inspection: Before adding the final solution to your cells, visually inspect the medium for any signs of precipitation. If observed, the preparation should be discarded and remade, possibly at a lower concentration or with a different solubilization strategy.
-
Consider Formulation Strategies: For in vivo studies or complex in vitro models, more advanced formulation strategies such as the use of cyclodextrins or lipid-based formulations may be necessary to improve bioavailability and solubility.[1][2][3]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Due to its poor aqueous solubility, it is recommended to prepare stock solutions of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO).
Q2: What is the mechanism of action of this compound?
A2: this compound is an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) complexed with Cyclin A.[4][5] By inhibiting CDK2/Cyclin A, it blocks the progression of the cell cycle, which can lead to an anti-proliferative effect in cancer cells.[4][6]
Q3: Has the poor solubility of this compound been previously reported?
A3: Yes, the poor solubility of this compound was a known issue that prompted further lead optimization studies. This led to the development of compound PHA-533533, which exhibited a more than 10-fold improvement in solubility while retaining inhibitory activity against CDK2/Cyclin A.[5]
Q4: Are there general strategies to improve the solubility of compounds like this compound?
A4: Yes, several formulation strategies can be employed to enhance the solubility of poorly soluble drugs. These include:
-
Particle size reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can improve the dissolution rate.[2][3][7]
-
Solid dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance solubility.[1][7]
-
Lipid-based formulations: Incorporating the drug into oils, surfactants, or emulsions can improve solubility and absorption.[2][3]
-
Cyclodextrin (B1172386) complexation: Encapsulating the drug within cyclodextrin molecules can increase its aqueous solubility.[1][3]
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents (Template)
| Solvent | Temperature (°C) | Maximum Solubility (mg/mL) | Observations |
| Water | 25 | ||
| PBS (pH 7.4) | 25 | ||
| DMSO | 25 | ||
| Ethanol | 25 | ||
| DMF | 25 |
Researchers should populate this table by preparing saturated solutions of this compound in each solvent, allowing them to equilibrate, and then quantifying the concentration of the dissolved compound, for example, by UV-Vis spectrophotometry or HPLC.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Working Dilutions
Objective: To prepare a high-concentration stock solution of this compound and subsequently dilute it to a final working concentration in an aqueous buffer for in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free water or appropriate aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO): a. Accurately weigh a known amount of this compound powder. b. Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). c. Add the calculated volume of DMSO to the this compound powder in a sterile microcentrifuge tube. d. Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication (5-10 minutes) may be used to aid dissolution if necessary. e. Visually inspect the solution to ensure there are no visible particles. f. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium): a. Thaw a fresh aliquot of the 10 mM this compound stock solution at room temperature. b. Perform a serial dilution. For example, to get to a 10 µM final concentration from a 10 mM stock, you can perform a 1:1000 dilution. c. Pre-warm the required volume of your final aqueous buffer (e.g., cell culture medium) to the experimental temperature (e.g., 37°C). d. Add the appropriate volume of the this compound stock solution to the pre-warmed buffer. It is crucial to add the small volume of the stock solution to the larger volume of the buffer while vortexing to ensure rapid and uniform dispersion. e. Vortex the final working solution immediately and thoroughly for 30-60 seconds. f. Visually inspect the working solution for any signs of precipitation before use. If precipitation is observed, consider preparing a fresh solution at a lower concentration.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound mechanism of action in the cell cycle.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
Technical Support Center: Optimizing PNU-292137 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing PNU-292137 in cell culture experiments. This compound is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental design and interpret your results effectively.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of the CDK2/cyclin A complex. By binding to the ATP pocket of CDK2, it prevents the phosphorylation of downstream substrates, leading to cell cycle arrest, primarily at the G1/S transition phase. This inhibition of cell cycle progression can ultimately induce apoptosis in cancer cells that are dependent on CDK2 activity.
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The biochemical IC50 of this compound for CDK2/cyclin A is 37 nM.[1][2] A closely related 3-aminopyrazole (B16455) analog, PHA-533533, exhibits anti-proliferative activity with an IC50 in the submicromolar range in various cancer cell lines.[3][4] Based on this, a good starting point for a dose-response experiment in your cell line of interest would be a broad range from 10 nM to 10 µM.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium. Ensure the final DMSO concentration in your experiments is kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: In which cell lines is this compound expected to be effective?
A4: The effectiveness of this compound will depend on the specific cell line's reliance on the CDK2 pathway for proliferation. Cancer cell lines with dysregulated cell cycles, particularly those with alterations in the G1/S checkpoint machinery (e.g., high levels of cyclin E or loss of p16INK4a), may be more sensitive to CDK2 inhibition. It is crucial to determine the IC50 for your specific cell line empirically.
Data Presentation
Table 1: this compound and Related Compound Activity
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| This compound | CDK2/cyclin A | Biochemical | 37 nM (IC50) | [1][2] |
| PHA-533533 | CDK2/cyclin A | Biochemical | 31 nM (Ki) | [3][4] |
| PHA-533533 | Various Cancer Cell Lines | Cell Proliferation | Submicromolar (IC50) | [3][4] |
Signaling Pathway
The following diagram illustrates the canonical CDK2/cyclin A signaling pathway and the point of inhibition by this compound.
Caption: Simplified CDK2/cyclin A signaling pathway and inhibition by this compound.
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested range is 10 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of this compound on cell cycle distribution.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Western Blot Analysis of Protein Phosphorylation
This protocol is to confirm the on-target activity of this compound by assessing the phosphorylation of a key CDK2 substrate, the Retinoblastoma protein (pRb).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for a predetermined time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Troubleshooting Guide
Table 2: Troubleshooting Common Issues in this compound Experiments
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell proliferation | 1. This compound concentration is too low.2. The cell line is resistant to CDK2 inhibition.3. The compound has degraded.4. Incubation time is too short. | 1. Increase the concentration range in your dose-response experiment.2. Verify the expression and activity of CDK2 in your cell line. Consider using a cell line known to be sensitive to CDK2 inhibitors as a positive control.3. Use a fresh aliquot of this compound. Ensure proper storage.4. Extend the treatment duration (e.g., 72 hours). |
| High levels of cell death even at low concentrations | 1. The cell line is highly sensitive to CDK2 inhibition.2. Off-target effects of this compound.3. Solvent (DMSO) toxicity. | 1. Lower the concentration range in your dose-response experiment.2. While a selectivity profile for this compound is not publicly available, CDK inhibitors can have off-target effects on other kinases. Lowering the concentration can help mitigate these effects.3. Ensure the final DMSO concentration is ≤ 0.1% and include a vehicle-only control. |
| Inconsistent results between experiments | 1. Variation in cell seeding density.2. Inconsistent this compound dosage.3. High passage number of the cell line leading to genetic drift. | 1. Ensure accurate cell counting and consistent seeding density.2. Prepare fresh dilutions of this compound for each experiment.3. Use cells with a low and consistent passage number. |
| Unexpected cell cycle arrest profile (e.g., G2/M arrest) | 1. Off-target inhibition of other CDKs (e.g., CDK1). | 1. Titrate this compound to the lowest effective concentration to minimize off-target effects. Analyze the phosphorylation status of substrates specific to other CDKs. |
Experimental Workflow Diagram
Caption: A logical workflow for characterizing the effects of this compound in cell culture.
References
- 1. Collection - 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 1. Lead Finding - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 2. rcsb.org [rcsb.org]
- 3. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
PNU-292137 off-target effects and mitigation
Welcome to the Technical Support Center for PNU-292137. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of this compound and strategies for their mitigation.
This compound is recognized as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2)/cyclin A, with a reported IC50 of 37 nM. While it has demonstrated in vivo antitumor activity, like many kinase inhibitors, it is essential to consider and investigate potential off-target effects to ensure the validity of experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) complexed with cyclin A. It has a reported IC50 of 37 nM for this complex. A later-developed analog, PHA-533533, inhibits CDK2/cyclin A with a Ki of 31 nM.[1][2]
Q2: Are there known off-targets for this compound?
A2: Specific off-target screening data for this compound is not publicly available. However, based on the nature of kinase inhibitors, especially those targeting the highly conserved ATP-binding pocket of CDKs, off-target interactions are possible. The most likely off-targets are other members of the CDK family due to structural homology, particularly CDK1.[3][4]
Q3: I am observing a phenotype that is not consistent with CDK2 inhibition. Could this be an off-target effect?
A3: Yes, an unexpected phenotype is a common indicator of potential off-target activity. It is crucial to experimentally verify that the observed effect is a direct result of CDK2 inhibition.
Q4: What are the general strategies to minimize and investigate off-target effects in my experiments?
A4: To minimize off-target effects, it is recommended to use the lowest effective concentration of the compound that elicits the desired on-target effect. To investigate off-target effects, a multi-pronged approach is advised, including the use of structurally unrelated inhibitors, genetic knockdown of the target, and comprehensive selectivity profiling.
Troubleshooting Guides
This section addresses specific hypothetical, yet plausible, issues that may arise during experiments with this compound, potentially due to off-target effects.
Issue 1: Unexpected Cell Cycle Arrest in G2/M Phase
Question: I am using this compound to induce a G1/S phase arrest by inhibiting CDK2. However, flow cytometry analysis shows a significant population of cells arresting in the G2/M phase. Is this an off-target effect?
Answer: This observation is likely due to an off-target effect. While CDK2 is a key regulator of the G1/S transition, off-target inhibition of other kinases involved in mitotic entry, such as CDK1, can lead to a G2/M arrest.[4] Due to the high homology between the ATP-binding sites of CDK1 and CDK2, this is a common off-target effect for CDK2 inhibitors.[3][4]
-
Dose-Response Analysis: Perform a detailed dose-response curve and correlate the concentration of this compound with the G1/S and G2/M arrest phenotypes. On-target and off-target effects may have different potency profiles.
-
Use a Structurally Unrelated CDK2 Inhibitor: Treat cells with a different class of CDK2 inhibitor. If the G2/M arrest is not observed with the alternative compound, it suggests the phenotype is a specific off-target effect of this compound.
-
Genetic Knockdown: Use siRNA or CRISPR/Cas9 to specifically deplete CDK2. If the G2/M arrest phenotype is not recapitulated, this strongly suggests an off-target effect of this compound.[3]
-
Monitor Downstream Signaling: Assess the phosphorylation status of known substrates for both CDK2 (e.g., Rb) and CDK1 (e.g., Lamin A/C). This can help differentiate between the inhibition of the two kinases.
-
Cell Treatment and Lysis: Treat cells with varying concentrations of this compound for the desired duration. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-Rb (Ser807/811) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. A decrease in phospho-Rb levels would be consistent with on-target CDK2 inhibition.
Issue 2: Unexpected Cytotoxicity in a CDK2-Independent Cell Line
Question: I am observing significant cell death in a cell line that is known to be resistant to CDK2 inhibition. Is this indicative of an off-target effect?
Answer: Yes, cytotoxicity in a cell line that should not be sensitive to CDK2 inhibition is a strong indicator of off-target effects.[4] This could be due to the inhibition of other kinases essential for cell survival in that specific cellular context.
-
Kinome-Wide Profiling: To identify potential off-target kinases, subject this compound to a broad-spectrum kinase profiling service. This will provide a comprehensive list of potential off-targets.
-
Target Validation with CRISPR/Cas9: Knock out the primary target, CDK2, in the sensitive cell line. If the cells remain sensitive to this compound, it confirms the cytotoxicity is mediated by an off-target mechanism.[5]
-
Cellular Thermal Shift Assay (CETSA): This assay can be used to confirm the engagement of this compound with its intended target (CDK2) and potentially identify novel intracellular targets in an unbiased manner.
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat cells with a range of this compound concentrations, a vehicle control, and a positive control for apoptosis (e.g., staurosporine).
-
Assay: After the desired incubation period (e.g., 24-48 hours), use a commercially available luminescence- or fluorescence-based Caspase-3/7 activity assay kit according to the manufacturer's instructions.
-
Data Analysis: Measure the signal and normalize it to the vehicle control. A significant increase in Caspase-3/7 activity indicates the induction of apoptosis.[4]
Data Summary
Since specific off-target data for this compound is not available, the following table presents hypothetical, yet plausible, selectivity data for a representative CDK2 inhibitor to illustrate how such data would be presented.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK2/cyclin A |
| CDK2/cyclin A | 37 | 1 |
| CDK1/cyclin B | 370 | 10 |
| CDK5/p25 | 2,220 | 60 |
| GSK3β | 4,810 | 130 |
| CDK4/cyclin D1 | >10,000 | >270 |
| ROCK1 | >10,000 | >270 |
Visualizations
Signaling Pathway: Simplified CDK2 and Potential CDK1 Off-Target Pathways
Caption: On-target inhibition of CDK2 by this compound and potential off-target inhibition of CDK1.
Experimental Workflow: Investigating an Unexpected Phenotype
Caption: A logical workflow for distinguishing between on-target and off-target effects.
Logical Relationship: Troubleshooting Unexpected Cytotoxicity
Caption: Relationship between the problem of unexpected cytotoxicity and potential troubleshooting steps.
References
- 1. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1vyw - Structure of CDK2/Cyclin A with this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
PNU-292137 high plasma protein binding challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the high plasma protein binding of PNU-292137.
Troubleshooting Guides
High plasma protein binding of a compound like this compound can present several experimental challenges, from inconsistent assay results to discrepancies between in vitro potency and in vivo efficacy. This guide provides a structured approach to troubleshooting common issues.
Issue 1: Inconsistent or Unexpected Results in Plasma Protein Binding Assays
Potential Causes & Troubleshooting Steps:
-
Non-Specific Binding to Apparatus: Highly lipophilic compounds like this compound can adhere to plasticware, membranes, and other surfaces, leading to artificially low measurements of the unbound fraction.
-
Recommendation: Pre-saturate the experimental apparatus (e.g., dialysis membranes, ultrafiltration devices) with a solution of this compound before starting the assay. This can help to block non-specific binding sites.
-
Alternative: Consider using specialized labware with low-binding surfaces.
-
-
Assay Method Limitations: Different methods for determining plasma protein binding have distinct advantages and disadvantages. For instance, ultrafiltration can sometimes be more susceptible to non-specific binding than equilibrium dialysis.[1]
-
Recommendation: If you are observing inconsistencies, cross-validate your results using an alternative method. Equilibrium dialysis is often considered the "gold standard."[2]
-
-
Compound Stability: Degradation of this compound in plasma over the course of a long incubation (as in equilibrium dialysis) can affect the results.
-
Recommendation: Assess the stability of this compound in plasma under the same conditions as your binding assay (time, temperature). If instability is detected, a more rapid method like ultrafiltration might be more appropriate, provided non-specific binding is controlled.
-
-
Plasma pH and Temperature: Changes in plasma pH and temperature can alter protein conformation and, consequently, drug binding.[3]
-
Recommendation: Ensure that the pH of the plasma and buffer solutions is carefully controlled throughout the experiment. Maintain a constant and physiologically relevant temperature (e.g., 37°C).
-
Issue 2: Poor Correlation Between High In Vitro Potency and Low In Vivo Efficacy
Potential Cause & Troubleshooting Steps:
-
High Plasma Protein Binding Limiting Free Drug Concentration: this compound has a reported plasma protein binding of 99%.[4] This means only a very small fraction of the administered dose is free to distribute to the target tissues and exert its therapeutic effect. The "free drug hypothesis" posits that only the unbound drug is pharmacologically active.[5]
-
Recommendation 1: Quantify the Unbound Fraction (fu): Accurately determine the fu of this compound in the plasma of the animal model being used for in vivo studies. This value is crucial for interpreting pharmacokinetic and pharmacodynamic (PK/PD) data.
-
Recommendation 2: Consider a Successor Compound: Research has led to the development of PHA-533533, an analog of this compound, with a lower plasma protein binding of 74%.[4] If feasible, evaluating this or other analogs with more favorable binding characteristics could be a strategic approach.
-
Recommendation 3: Formulation Strategies: Investigate drug delivery systems, such as liposomes or nanoparticles, which can alter the pharmacokinetic profile of a drug and potentially increase its concentration at the target site.
-
Frequently Asked Questions (FAQs)
Q1: What is the reported plasma protein binding of this compound?
A1: this compound has a high plasma protein binding of 99%.[4]
Q2: Why is high plasma protein binding a concern for a drug candidate like this compound?
A2: High plasma protein binding can significantly limit the free (unbound) concentration of a drug in circulation.[6] According to the free drug hypothesis, only the unbound fraction is available to interact with the target, in this case, CDK2/cyclin A.[5][7] This can lead to a disconnect between high potency observed in in vitro assays (where plasma proteins are often absent) and reduced efficacy in vivo.
Q3: What are the standard methods to measure the plasma protein binding of this compound?
A3: The most common methods include equilibrium dialysis, ultrafiltration, and ultracentrifugation.[8][9] Equilibrium dialysis is often considered the reference method due to minimized non-specific binding, while ultrafiltration is a faster alternative.[1]
Q4: Are there alternatives to this compound with lower plasma protein binding?
A4: Yes, a lead optimization program resulted in the discovery of PHA-533533. This compound is an analog of this compound with a reduced plasma protein binding of 74% and improved solubility.[4]
Q5: How does this compound exert its biological effect?
A5: this compound is an inhibitor of cyclin-dependent kinase 2 (CDK2) in complex with cyclin A.[4][7] This inhibition disrupts the normal cell cycle, which is a hallmark of cancer cells, leading to anti-proliferative effects.[7]
Data Summary
| Compound | Plasma Protein Binding (%) | CDK2/cyclin A Ki (nM) |
| This compound | 99 | Not explicitly stated, but is a nanomolar inhibitor |
| PHA-533533 | 74 | 31 |
Data sourced from:[4]
Experimental Protocols
Protocol 1: Determination of Plasma Protein Binding by Equilibrium Dialysis
This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the stock solution into plasma (from the desired species) to achieve the final desired concentration. The final solvent concentration should be minimal (<1%) to avoid impacting protein binding.
-
Prepare a phosphate-buffered saline (PBS) solution at a physiological pH (7.4).
-
-
Dialysis Setup:
-
Assemble the equilibrium dialysis apparatus with a semi-permeable membrane (e.g., 10,000 Da molecular weight cutoff) according to the manufacturer's instructions.
-
Add the plasma containing this compound to one chamber and an equal volume of PBS to the other chamber.
-
-
Equilibration:
-
Incubate the dialysis unit at 37°C with gentle shaking for a sufficient period to allow equilibrium to be reached (typically 4-24 hours). The exact time should be determined empirically.
-
-
Sampling and Analysis:
-
After incubation, carefully collect samples from both the plasma and the buffer chambers.
-
Determine the concentration of this compound in both samples using a validated analytical method, such as LC-MS/MS.
-
-
Calculation:
-
The fraction unbound (fu) is calculated as the ratio of the concentration of this compound in the buffer chamber to the concentration in the plasma chamber.
-
Visualizations
Caption: Mechanism of action of this compound in cell cycle regulation.
Caption: Troubleshooting workflow for inconsistent plasma protein binding results.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 3. The clinical relevance of plasma protein binding changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. The Role and Challenges of Plasma Protein Binding in Oligonucleotide Drug Development - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. rcsb.org [rcsb.org]
- 8. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma protein binding in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
PNU-292137 stability in solution and storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and storage of PNU-292137. As specific stability data for this compound is limited in publicly available literature, the information provided is based on general best practices for small molecule inhibitors and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
General Storage Recommendations for this compound Powder:
| Temperature | Duration | Notes |
| -20°C | ≥ 1 year | Recommended for long-term storage. |
| 4°C | Short-term | Suitable for short-term storage. |
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is reported to have been optimized to improve its physicochemical properties, including solubility.[1] For experimental use, it is advisable to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it with aqueous buffers or cell culture media for working solutions.
Recommended Solvents for Stock Solutions:
-
Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions of many small molecule inhibitors.
Storage of Stock Solutions:
| Temperature | Solvent | Recommended Duration |
| -20°C | DMSO | Up to 6 months |
| -80°C | DMSO | > 6 months |
To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q3: What is the stability of this compound in aqueous solutions or cell culture media?
A3: The stability of this compound in aqueous solutions has not been extensively reported. As a general precaution for small molecule inhibitors, it is best to prepare fresh dilutions in aqueous media for each experiment and to minimize the time the compound spends in these solutions before use. The stability in aqueous solutions can be influenced by pH, temperature, and the presence of other components in the media.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Inhibitory Activity | Degradation of this compound in solution: Stock solutions may have degraded due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature). Working solutions in aqueous buffers may have a limited half-life. | 1. Prepare a fresh stock solution from solid this compound.2. Aliquot the new stock solution to avoid multiple freeze-thaw cycles.3. Always prepare fresh working dilutions in aqueous media immediately before use.4. Perform a stability test of your solution using the protocol provided below. |
| Inconsistent Experimental Results (e.g., variable IC50 values) | Precipitation of the compound: this compound may have limited solubility in your aqueous experimental buffer, leading to precipitation and a lower effective concentration. | 1. Visually inspect your solutions for any precipitate.2. If precipitation is observed, consider preparing a fresh, lower concentration working solution.3. Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is low enough to not affect your experiment and to maintain the solubility of this compound. |
| Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of plastic tubes and plates, reducing the effective concentration. | 1. Use low-adhesion plasticware where possible.2. Minimize the time the compound is in diluted solutions before being added to the experimental system. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution via HPLC
This protocol provides a general framework for determining the stability of this compound in a specific solvent or buffer system over time.
Objective: To quantify the degradation of this compound under specific storage conditions.
Materials:
-
This compound solid powder
-
High-purity solvent (e.g., DMSO, Ethanol)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
HPLC grade mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
Light-protected, airtight vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen organic solvent (e.g., 10 mM in DMSO).
-
Preparation of Working Solution: Dilute the stock solution to the final desired concentration in the aqueous buffer of interest. Ensure the final concentration of the organic solvent is consistent across all samples and does not exceed a level that would affect the assay (typically <1%).
-
Time-Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC. This will serve as your baseline reference.
-
Incubation: Aliquot the remaining working solution into several light-protected, airtight vials. Incubate these vials under the desired storage conditions (e.g., 4°C, room temperature, 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one vial from incubation.
-
HPLC Analysis: Analyze the sample from each time point using the same HPLC method as the T=0 sample. The method should be capable of separating the parent this compound peak from any potential degradants.
-
Data Analysis: Compare the peak area of the this compound peak at each time point to the peak area at T=0. A decrease in the peak area indicates degradation. The percentage of this compound remaining can be calculated as: (Peak Area at Time=X / Peak Area at Time=0) * 100.
Visualizations
This compound Mechanism of Action
This compound is an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) in complex with Cyclin A.[1][2] This inhibition blocks the phosphorylation of target proteins, leading to cell cycle arrest.
Caption: this compound inhibits the active CDK2/Cyclin A complex, preventing cell cycle progression.
Experimental Workflow for Stability Assessment
The following diagram outlines the key steps in assessing the stability of a this compound solution.
Caption: Workflow for determining the stability of this compound in solution using HPLC analysis.
References
Troubleshooting inconsistent results with PNU-292137
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PNU-292137, a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent 3-aminopyrazole (B16455) derivative that functions as an ATP-competitive inhibitor of the CDK2/cyclin A and CDK2/cyclin E complexes.[1][2] By targeting these key regulators of the cell cycle, this compound can induce cell cycle arrest and inhibit tumor cell proliferation. It has demonstrated anti-tumor activity in in vivo models.[1]
Q2: What is the reported potency of this compound?
In biochemical assays, this compound has been shown to inhibit CDK2/cyclin A with an IC50 value of 37 nM.[1]
Q3: Are there known solubility issues with this compound?
Yes, poor aqueous solubility is a known challenge with this compound. A successor compound, PHA-533533, was specifically developed to improve upon the suboptimal physicochemical properties of this compound, including its limited solubility and high plasma protein binding.[1] This suggests that researchers may encounter difficulties in dissolving and maintaining this compound in aqueous solutions.
Q4: How should I prepare and store stock solutions of this compound?
Due to its likely poor aqueous solubility, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions for cell-based assays, it is crucial to ensure that the final concentration of the organic solvent is low enough (typically ≤0.1% v/v) to avoid solvent-induced cytotoxicity.
Q5: What are potential off-target effects of this compound?
While this compound is reported as a CDK2 inhibitor, like many kinase inhibitors, it may exhibit off-target activity against other kinases, particularly those with structurally similar ATP-binding pockets. To confidently attribute an observed phenotype to the inhibition of CDK2, it is essential to perform control experiments. These may include using a structurally unrelated CDK2 inhibitor to see if the same phenotype is produced, or using molecular techniques like siRNA or CRISPR to knock down CDK2 and observe if the effect is mimicked.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent or weaker than expected activity in cell-based assays.
-
Possible Cause 1: Compound Precipitation.
-
Explanation: Due to its poor aqueous solubility, this compound may precipitate out of solution when diluted from a DMSO stock into aqueous cell culture media. This will lead to a lower effective concentration of the inhibitor and thus, reduced activity.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the diluted working solution for any visible precipitate.
-
Solubilization Assistance: If precipitation is observed, gentle warming (to 37°C) and vortexing or sonication may help to redissolve the compound.
-
Optimize Dilution: When diluting the DMSO stock, add it to the aqueous media with vigorous vortexing to ensure rapid and uniform dispersion.
-
Consider Formulation: For in vivo studies, formulation of this compound in a suitable vehicle may be necessary to improve its solubility and bioavailability.
-
-
-
Possible Cause 2: Compound Degradation.
-
Explanation: The stability of this compound in solution over time, especially in aqueous media at 37°C, may be limited. Degradation of the compound will lead to a loss of activity.
-
Troubleshooting Steps:
-
Fresh Preparations: Always prepare fresh working solutions from a frozen stock immediately before each experiment.
-
Time-Course Experiment: If performing long-term incubations, consider the stability of the compound and replenish the media with freshly diluted this compound at appropriate intervals.
-
-
Issue 2: High background or off-target effects observed.
-
Possible Cause: Non-specific activity due to high concentration or off-target inhibition.
-
Explanation: Using excessively high concentrations of this compound can lead to non-specific cellular effects or inhibition of other kinases.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a thorough dose-response experiment to determine the optimal concentration range for CDK2 inhibition with minimal off-target effects.
-
Kinase Profiling: To understand the selectivity of this compound, consider performing or consulting a kinase selectivity profile (kinome scan). This will identify other kinases that are inhibited by the compound at various concentrations.
-
Control Compounds: As mentioned in the FAQs, use a structurally distinct CDK2 inhibitor as a control to confirm that the observed phenotype is due to on-target activity.
-
-
Experimental Protocols
General Protocol for In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against CDK2/cyclin A.
-
Reagents and Materials:
-
Recombinant active CDK2/cyclin A enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Substrate (e.g., Histone H1)
-
ATP (at or near the Km for CDK2)
-
This compound (dissolved in 100% DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well assay plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in 100% DMSO.
-
Further dilute the compound in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Add the diluted this compound or vehicle control (DMSO in kinase buffer) to the assay wells.
-
Add the CDK2/cyclin A enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection reagent.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable data analysis software.
-
General Protocol for Cell Proliferation Assay
This protocol outlines a general method for evaluating the anti-proliferative effects of this compound on a cancer cell line.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium from the DMSO stock. The final DMSO concentration should be ≤0.1%.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or a vehicle control.
-
Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Normalize the data to the vehicle-treated control and plot the results to determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation
| Parameter | Value | Reference |
| Target | CDK2/cyclin A, CDK2/cyclin E | [1][2] |
| IC50 (CDK2/cyclin A) | 37 nM | [1] |
| Known Issues | Poor aqueous solubility, high plasma protein binding | [1] |
Visualizations
Signaling Pathway of CDK2 in Cell Cycle Progression
Caption: Simplified signaling pathway of CDK2 in cell cycle progression and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
Technical Support Center: PNU-292137 Resistance Mechanisms in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to PNU-292137 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2) complexed with Cyclin A or Cyclin E.[1][2][3] CDK2 is a key regulator of cell cycle progression, particularly the G1/S phase transition. By inhibiting CDK2, this compound prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), leading to cell cycle arrest and inhibition of tumor cell proliferation.[2][4]
Q2: We are observing decreased sensitivity to this compound in our cancer cell line over time. What are the potential mechanisms of acquired resistance?
While specific resistance mechanisms to this compound have not been extensively documented in publicly available literature, based on studies with other CDK2 inhibitors, several potential mechanisms of acquired resistance can be hypothesized:[2][5][6][7][8]
-
Upregulation of the Target Pathway: Increased expression of CDK2 or its activating partner, Cyclin E (encoded by the CCNE1 gene), can lead to resistance.[2][5][6] This is a common mechanism for acquired resistance to CDK2 inhibitors, particularly in cancers with pre-existing CCNE1 amplification.[2][5]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for CDK2 inhibition. A key bypass mechanism is the upregulation of the CDK4/6-Cyclin D pathway, which can also phosphorylate Rb and promote cell cycle progression.[2][9][10]
-
Selection of Pre-existing Resistant Cell Populations: A heterogeneous tumor cell population may contain a small subset of cells that are inherently less sensitive to this compound. Continuous treatment can lead to the selection and expansion of these resistant clones. For instance, studies have shown that pre-existing polyploid cells can be selected for during treatment with CDK2 inhibitors.[2][5][11]
-
Drug Efflux and Metabolism: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the inhibitor. Altered metabolism of the compound can also contribute to resistance.
-
Target Alteration (Gatekeeper Mutations): Although less common for CDK2 inhibitors compared to other kinases, mutations in the ATP-binding pocket of CDK2 could potentially alter the binding affinity of this compound, leading to reduced efficacy.[2]
Q3: Our cancer cell line shows high intrinsic (pre-existing) resistance to this compound. What are the likely reasons?
Intrinsic resistance to this compound can be multifactorial and may be linked to the specific genetic and molecular characteristics of the cancer cell line:[7]
-
Low Dependence on the CDK2 Pathway: The cell line may not be highly dependent on the CDK2 pathway for proliferation. Some cancer cells may have a greater reliance on other cell cycle regulators, such as the CDK4/6 pathway.
-
Pre-existing Molecular Alterations: The cell line may harbor pre-existing genetic alterations that confer resistance, such as high-level amplification of CCNE1 or mutations in genes that regulate the cell cycle.[7]
-
High Activity of Bypass Pathways: The cancer cells may have high basal activity of signaling pathways that can bypass the need for CDK2 activity.[7]
Troubleshooting Guides
Issue 1: Increased IC50 value of this compound in our long-term cell culture.
This is a classic indication of acquired resistance. The following steps will help you identify the underlying cause.
Troubleshooting Workflow
Caption: Troubleshooting workflow for investigating increased IC50.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Upregulation of CDK2/Cyclin E1 | Western Blot: Compare the protein levels of CDK2 and Cyclin E1 in your resistant cells to the parental (sensitive) cells. An increase in these proteins suggests this mechanism. qPCR: Analyze the mRNA levels of CDK2 and CCNE1 to determine if the upregulation is at the transcriptional level. |
| Activation of CDK4/6 Bypass Pathway | Western Blot: Assess the protein levels of CDK4, CDK6, and Cyclin D1. Also, check the phosphorylation status of Rb at CDK4/6-specific sites. |
| Selection of Polyploid Cells | Flow Cytometry (FACS): Perform cell cycle analysis with propidium (B1200493) iodide staining to assess the DNA content and ploidy of the resistant and parental cell populations.[5] |
| Target Mutation | Sanger Sequencing: Sequence the ATP-binding domain of the CDK2 gene in the resistant cells to identify any potential mutations that could interfere with this compound binding. |
Issue 2: Inconsistent results in cell viability assays.
Variability in cell viability assays is a common issue. Here’s how to troubleshoot it.
| Possible Cause | Troubleshooting Steps |
| Compound Solubility and Stability | - Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. - Prepare fresh stock solutions regularly and store them properly as recommended by the manufacturer. - Minimize freeze-thaw cycles. |
| Cell Seeding Density | - Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. - Inconsistent cell numbers can lead to variable results. |
| Assay-Specific Issues (e.g., MTT, CellTiter-Glo) | - For MTT assays, ensure the formazan (B1609692) crystals are fully solubilized. - For luminescence-based assays like CellTiter-Glo, ensure proper mixing and incubation times. - Always include appropriate controls (vehicle control, positive control). |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques. - Prepare master mixes of reagents to minimize variability. |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound using a stepwise dose-escalation approach.[12][13][14][15]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well and 6-well plates, T-25/T-75 flasks
-
Cell counting solution (e.g., Trypan Blue)
Procedure:
-
Determine the initial IC50:
-
Seed the parental cells in 96-well plates.
-
Treat with a range of this compound concentrations for 72 hours.
-
Determine the IC50 value using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a medium containing this compound at a starting concentration equal to the IC50.
-
Continuously culture the cells in the presence of the drug, changing the medium every 2-3 days.
-
-
Gradual Dose Escalation:
-
Once the surviving cells resume proliferation and reach 70-80% confluency, subculture them.
-
Gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold increments).
-
A significant portion of cells may die initially after each dose increase.
-
-
Establishment of the Resistant Cell Line:
-
Continue the dose escalation until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
The resulting cell line is considered this compound-resistant.
-
-
Characterization and Maintenance:
-
Confirm the resistant phenotype by re-evaluating the IC50 and comparing it to the parental cell line.
-
Maintain the resistant cell line in a culture medium containing the highest tolerated concentration of this compound to ensure the stability of the resistant phenotype.
-
Cryopreserve stocks of the resistant and parental cells from the same passage number.
-
Caption: Workflow for generating a resistant cell line.
Protocol 2: Western Blot Analysis for Key Resistance Markers
This protocol is for assessing the protein levels of key markers associated with resistance to CDK2 inhibitors.
Materials:
-
Parental and this compound-resistant cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-CDK2, anti-Cyclin E1, anti-p-Rb, anti-Rb, anti-CDK4, anti-CDK6, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis:
-
Treat cells as required.
-
Lyse the cells in RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Normalize the data to a loading control like GAPDH.
-
Protocol 3: In Vitro Kinase Assay
This protocol allows for the direct measurement of the inhibitory activity of this compound on CDK2.[16][17]
Materials:
-
Recombinant CDK2/Cyclin A or CDK2/Cyclin E complex
-
This compound
-
Kinase assay buffer
-
ATP
-
CDK2 substrate (e.g., Histone H1 or a specific peptide)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Prepare Kinase Reaction:
-
In a 96-well plate, add the kinase buffer, recombinant CDK2/Cyclin complex, and the substrate.
-
-
Inhibitor Addition:
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
-
Initiate Reaction:
-
Add ATP to each well to start the kinase reaction.
-
Incubate at 30°C for the optimized reaction time.
-
-
Detect Kinase Activity:
-
Stop the reaction and measure the remaining ATP using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway Diagram
Caption: this compound mechanism and potential resistance pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting CDK2 to combat drug resistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Breast Cancer: Slowing the growth of drug-resistant tumors | eLife [elifesciences.org]
- 11. [PDF] Resistance to CDK2 Inhibitors Is Associated with Selection of Polyploid Cells in CCNE1-Amplified Ovarian Cancer | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of novel CDK2 inhibitors using multistage virtual screening and in vitro melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Bioavailability of PNU-292137
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal in vivo bioavailability of the CDK2 inhibitor, PNU-292137.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent 3-aminopyrazole (B16455) inhibitor of Cyclin-Dependent Kinase 2 (CDK2)/cyclin A, which has demonstrated in vivo antitumor activity.[1] However, it was identified as a lead compound that required optimization to improve its physicochemical properties, specifically its poor solubility and high plasma protein binding.[1] These characteristics are known to significantly limit oral bioavailability, leading to challenges in achieving therapeutic concentrations in vivo.
Q2: What are the primary factors limiting the in vivo bioavailability of this compound?
A2: The primary factors are its poor aqueous solubility and high plasma protein binding. Poor solubility limits the dissolution of the compound in the gastrointestinal tract, which is a prerequisite for absorption. High plasma protein binding reduces the fraction of free drug available to exert its pharmacological effect and be cleared from the body.
Q3: What are the predicted physicochemical properties of this compound?
A3: While experimental data is limited in the public domain, computational models can predict the physicochemical properties of this compound. These predictions indicate that the compound is lipophilic and has low aqueous solubility, consistent with the observations from its lead optimization program.
| Property | Predicted Value | Implication for Bioavailability |
| Molecular Weight | 341.4 g/mol | Acceptable for oral absorption. |
| LogP (Lipophilicity) | 3.5 | High lipophilicity can lead to poor aqueous solubility. |
| Aqueous Solubility (LogS) | -4.2 (approx. 6.3 µg/mL) | Very low solubility, likely limiting dissolution and absorption. |
| Hydrogen Bond Donors | 2 | Within the acceptable range for oral drugs. |
| Hydrogen Bond Acceptors | 4 | Within the acceptable range for oral drugs. |
Q4: What general strategies can be employed to improve the bioavailability of poorly soluble compounds like this compound?
A4: Several formulation strategies can be employed, including:
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs by forming a microemulsion in the gastrointestinal tract.
-
Co-solvent Systems: Utilizing a mixture of solvents can enhance the solubility of the compound for in vivo administration, particularly for preclinical studies.
-
Complexation with Cyclodextrins: Encapsulating this compound within a cyclodextrin (B1172386) molecule can increase its aqueous solubility.
Troubleshooting Guides
Issue 1: Low and Variable Oral Exposure in Preclinical Models
Q: We are observing low and highly variable plasma concentrations of this compound after oral gavage in mice. What could be the cause and how can we address it?
A: This is a common issue for poorly soluble compounds like this compound. The likely cause is incomplete and erratic dissolution in the gastrointestinal tract.
Troubleshooting Steps:
-
Characterize the solid form: Ensure you are using a consistent crystalline form of this compound. Different polymorphs can have different solubilities.
-
Particle size reduction: Micronization of the drug powder can increase the surface area for dissolution. However, for very poorly soluble drugs, this may not be sufficient.
-
Formulation enhancement: Simple suspensions in aqueous vehicles are unlikely to be effective. Consider the following formulation strategies:
-
Co-solvent System: For initial in vivo studies, a co-solvent system can be a rapid approach. A common formulation for pyrazole-based kinase inhibitors involves a mixture of DMSO, PEG400, Tween 80, and saline.
-
Amorphous Solid Dispersion: This is a more advanced but often more effective strategy for improving oral bioavailability.
-
Self-Emulsifying Drug Delivery System (SEDDS): Given the lipophilic nature of this compound, a SEDDS formulation is a promising approach.
-
Issue 2: Precipitation of this compound in the Formulation upon Standing
Q: Our formulation of this compound in a co-solvent system appears clear initially but shows precipitation after a short period. How can we improve its stability?
A: This indicates that the compound is supersaturated in your current vehicle and is not thermodynamically stable.
Troubleshooting Steps:
-
Optimize the co-solvent ratio: Systematically vary the proportions of the solvents in your mixture. For example, you can try increasing the percentage of PEG400 or adding a surfactant like Tween 80.
-
pH adjustment: If this compound has ionizable groups, adjusting the pH of the formulation might improve its solubility and stability.
-
Consider a cyclodextrin-based formulation: Cyclodextrins can form inclusion complexes with drug molecules, enhancing their solubility and preventing precipitation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used excipient for this purpose.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Administration
This protocol is suitable for initial in vivo screening studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO to create a stock solution (e.g., 50 mg/mL). Use gentle vortexing or sonication if necessary.
-
In a separate sterile tube, prepare the vehicle by mixing PEG400, Tween 80, and saline. A common vehicle composition is 40% PEG400, 5% Tween 80, and 55% saline.
-
Slowly add the this compound stock solution to the vehicle while vortexing to achieve the final desired concentration. The final concentration of DMSO should ideally be below 10% of the total volume.
-
Visually inspect the final formulation for clarity and absence of precipitation before administration.
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the steps to develop a SEDDS formulation for improved oral bioavailability.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG400)
Procedure:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to identify the components with the highest solubilizing capacity.
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Select the oil, surfactant, and co-surfactant with the best solubilizing potential.
-
Prepare mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, prepare a series of formulations with varying ratios of oil to Smix (e.g., from 9:1 to 1:9).
-
Titrate each formulation with water and observe the formation of a microemulsion. The region where a clear or slightly bluish, stable microemulsion is formed is the self-emulsifying region.
-
-
Formulation Preparation:
-
Select a ratio of oil and Smix from the self-emulsifying region of the phase diagram.
-
Dissolve the required amount of this compound in the oil.
-
Add the Smix to the oil-drug mixture and vortex until a clear and homogenous solution is obtained.
-
-
Characterization:
-
Self-emulsification time: Measure the time taken for the formulation to form a microemulsion upon gentle agitation in an aqueous medium.
-
Droplet size analysis: Determine the globule size of the resulting microemulsion using a particle size analyzer.
-
In vitro dissolution: Perform dissolution studies to compare the release of this compound from the SEDDS formulation with the unformulated drug.
-
Visualizations
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Caption: Experimental workflow for developing a SEDDS formulation.
References
Technical Support Center: PNU-292137 and Related Aminopyrazole CDK2 Inhibitors
Disclaimer: Publicly available information regarding the specific toxicity profile and dose-limiting factors of PNU-292137 is limited. The original studies describe its in vivo antitumor activity at a "dose devoid of toxic effects" but do not provide detailed toxicology data.[1] This technical support center provides guidance based on the known characteristics of the aminopyrazole chemical class and general principles of CDK2 inhibitor toxicity observed in preclinical and clinical studies of related compounds. The information herein is intended for researchers, scientists, and drug development professionals and should be supplemented with compound-specific experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an aminopyrazole-based inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Specifically, it targets the CDK2/cyclin A complex.[1] By inhibiting CDK2, this compound can prevent the G1/S phase transition, leading to cell cycle arrest and potentially apoptosis in cancer cells.
Q2: What are the potential dose-limiting toxicities for aminopyrazole-based CDK2 inhibitors?
While specific data for this compound is unavailable, common dose-limiting toxicities observed with CDK inhibitors in preclinical and clinical studies include:
-
Hematological Toxicities: Myelosuppression, particularly neutropenia, is a common on-target toxicity of cell cycle inhibitors due to their effect on proliferating hematopoietic progenitor cells.
-
Gastrointestinal (GI) Toxicities: Diarrhea, nausea, and vomiting can occur due to the inhibition of cell proliferation in the rapidly dividing cells of the GI tract.
-
Hepatotoxicity: Elevation of liver enzymes has been observed with some CDK inhibitors, necessitating monitoring of liver function.
Q3: Why was this compound optimized to a different compound?
This compound was a lead compound that was further optimized to improve its physicochemical properties, such as solubility and plasma protein binding. This led to the development of PHA-533533, which demonstrated enhanced in vivo antitumor activity.[2] This suggests that poor "drug-like" properties may have been a limiting factor for this compound's development.
Troubleshooting Guide for In Vivo Experiments
This guide addresses common issues researchers may encounter during preclinical studies with aminopyrazole-based CDK2 inhibitors.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Animal Morbidity/Mortality | - Acute Toxicity: The administered dose may be too high, leading to acute systemic toxicity. - Vehicle Toxicity: The formulation vehicle may be causing adverse effects. | - Dose De-escalation: Reduce the dose to a lower, previously tolerated level. - Vehicle Control: Ensure a vehicle-only control group is included to rule out vehicle-related toxicity. - Monitor Clinical Signs: Closely monitor animals for signs of distress (e.g., weight loss, lethargy, ruffled fur) and establish clear humane endpoints. |
| Significant Body Weight Loss (>15%) | - GI Toxicity: Inhibition of intestinal cell proliferation can lead to poor nutrient absorption and diarrhea. - Systemic Toxicity: General malaise and reduced food and water intake. | - Dose Interruption/Reduction: Temporarily halt or lower the dose to allow for recovery. - Supportive Care: Provide nutritional and hydration support as per institutional guidelines. - Fractionated Dosing: Consider splitting the daily dose to reduce peak plasma concentrations. |
| Low White Blood Cell Counts (Neutropenia) | - Myelosuppression: On-target effect on hematopoietic progenitor cells in the bone marrow. | - Intermittent Dosing: Introduce drug-free holidays (e.g., 5 days on, 2 days off) to allow for bone marrow recovery. - Blood Monitoring: Conduct regular complete blood counts (CBCs) to monitor the kinetics of neutropenia and recovery. - Dose Adjustment: Titrate the dose to a level that maintains therapeutic efficacy while minimizing the severity of neutropenia. |
| Poor Antitumor Efficacy at Tolerated Doses | - Suboptimal Pharmacokinetics: Poor absorption, rapid metabolism, or high plasma protein binding limiting free drug exposure at the tumor site. - Compound Instability: Degradation of the compound in the formulation or in vivo. | - Pharmacokinetic Analysis: Measure plasma and tumor drug concentrations to assess exposure. - Formulation Optimization: Evaluate alternative formulations to improve solubility and bioavailability. - Confirm Target Engagement: Analyze tumor tissue for biomarkers of CDK2 inhibition (e.g., reduced phosphorylation of Rb). |
Experimental Protocols
Below are generalized protocols for key experiments to assess the toxicity of CDK2 inhibitors. These should be adapted based on the specific properties of the test compound and institutional guidelines.
In Vivo Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the highest dose of a CDK2 inhibitor that can be administered without causing life-threatening toxicity.
Methodology:
-
Animal Model: Use a relevant mouse strain (e.g., BALB/c or C57BL/6).
-
Dose Escalation: Start with a low dose and escalate in subsequent cohorts of animals until signs of toxicity are observed.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) for a defined period (e.g., 14-28 days).
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity daily.
-
Perform hematology (CBCs) and serum chemistry at baseline and at the end of the study.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of distress.
Xenograft Efficacy Study with Toxicity Monitoring
Objective: To evaluate the antitumor efficacy of a CDK2 inhibitor in a tumor-bearing mouse model while monitoring for toxicity.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID) bearing subcutaneous human tumor xenografts.
-
Treatment Groups: Include a vehicle control group and at least two dose levels of the CDK2 inhibitor (e.g., the MTD and a lower dose).
-
Administration: Administer the compound on a predetermined schedule (e.g., daily for 21 days).
-
Efficacy Assessment:
-
Measure tumor volume 2-3 times per week.
-
-
Toxicity Monitoring:
-
Measure body weight 2-3 times per week.
-
Conduct CBCs at regular intervals to assess myelosuppression.
-
Perform a full necropsy at the end of the study with histopathological analysis of major organs.
-
Visualizations
Signaling Pathway
References
How to minimize PNU-292137 off-target kinase inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target kinase inhibition of PNU-292137.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) complexed with Cyclin A.[1][2][3] This complex plays a crucial role in the G1/S phase transition of the cell cycle.[4]
Q2: What are the likely off-target kinases for this compound?
While a specific kinome scan for this compound is not publicly available, inhibitors targeting the highly conserved ATP-binding pocket of CDKs often exhibit cross-reactivity with other members of the CDK family.[5][6] Due to the high structural homology, CDK1 is a common off-target for CDK2 inhibitors.[7][8]
Q3: How can I minimize off-target effects in my experiments?
To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that elicits the desired on-target phenotype.[5][7] Performing a dose-response experiment is crucial to identify this optimal concentration. Additionally, employing orthogonal validation methods, such as using a structurally different CDK2 inhibitor or genetic knockdown of CDK2, can help confirm that the observed phenotype is due to on-target inhibition.[7]
Q4: How can I determine the full off-target profile of this compound in my experimental system?
The most comprehensive method to determine the off-target profile is through a kinome-wide selectivity screen.[5] Several commercial services offer screening of a compound against a large panel of purified kinases.[9][10][11][12] This will provide data on which other kinases are inhibited by this compound and at what concentrations.
Troubleshooting Guides
Issue 1: Unexpected Cell Cycle Arrest at G2/M Phase
Question: I am using this compound to induce G1/S arrest, but I observe a significant population of cells arresting in the G2/M phase. Is this an off-target effect?
Answer: This is likely an off-target effect. While CDK2/Cyclin A is a key regulator of the G1/S transition, off-target inhibition of CDK1/Cyclin B, which governs the G2/M transition, can lead to a G2/M arrest.[5][13]
Troubleshooting Workflow:
Caption: Workflow to validate off-target CDK1-mediated G2/M arrest.
Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Results
Question: The IC50 value of this compound is much higher in my cell-based assays compared to in vitro biochemical assays. Why is this?
Answer: This is a common observation and can be attributed to several factors, including high intracellular ATP concentrations that compete with the inhibitor, poor cell permeability, or the inhibitor being a substrate for cellular efflux pumps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for IC50 discrepancies.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is to determine the IC50 value of this compound against CDK2/Cyclin A.
Materials:
-
Recombinant human CDK2/Cyclin A enzyme
-
Substrate peptide (e.g., Histone H1)
-
This compound
-
ATP
-
Kinase buffer
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the diluted inhibitor or vehicle control (DMSO).
-
Add the CDK2/Cyclin A enzyme and substrate peptide solution to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for CDK2.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ kit manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™ Assay)
This protocol verifies that this compound binds to CDK2 within a cellular environment.
Materials:
-
Cell line engineered to express CDK2 fused to NanoLuc® luciferase
-
This compound
-
NanoBRET™ fluorescent tracer that binds to CDK2
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well plates
Procedure:
-
Seed the engineered cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound.
-
Add the diluted inhibitor to the cells and incubate.
-
Add the NanoBRET™ tracer to the cells.
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer.
-
A decrease in the BRET signal indicates displacement of the tracer by the inhibitor, confirming target engagement.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified CDK2/Cyclin A signaling pathway in G1/S transition.
Caption: Experimental workflow to distinguish on-target vs. off-target effects.
Quantitative Data Summary
The following table summarizes representative inhibitory activities of a selective CDK2 inhibitor, illustrating potential on- and off-target effects. Actual values for this compound may vary and should be determined experimentally.
| Kinase Target | Representative IC50 (nM) | Fold Selectivity vs. CDK2/Cyclin E |
| CDK2/Cyclin E | 5 | 1 |
| CDK2/Cyclin A | 8 | 1.6 |
| CDK1/Cyclin B | 50 | 10 |
| CDK4/Cyclin D1 | 800 | 160 |
| CDK5/p25 | 600 | 120 |
| CDK7/Cyclin H | 4,400 | 880 |
| CDK9/Cyclin T1 | 1,100 | 220 |
| GSK3β | 2,500 | 500 |
Data is representative and compiled for illustrative purposes based on known selectivity profiles of CDK2 inhibitors.[5]
References
- 1. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1vyw - Structure of CDK2/Cyclin A with this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 3. rcsb.org [rcsb.org]
- 4. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Identifying a novel CDK1/CDK2 selectivity handle with molecular dynamics - American Chemical Society [acs.digitellinc.com]
- 9. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 12. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 13. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected phenotypes with PNU-292137
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected phenotypes with PNU-292137, a selective androgen receptor modulator (SARM).
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for this compound?
This compound is designed as a selective androgen receptor (AR) agonist. Its intended mechanism is to bind to the AR and induce a conformational change that promotes the recruitment of co-regulators, leading to the transcription of target genes in anabolic tissues like skeletal muscle and bone, while minimizing effects in reproductive tissues.
Q2: We are observing elevated liver enzymes in our animal models treated with this compound. Is this a known side effect?
While the goal of SARMs is tissue selectivity, off-target effects can occur. Hepatotoxicity has been reported for some androgenic compounds. The unexpected elevation of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) suggests potential off-target effects or stress responses in the liver.
Q3: Our in vitro experiments show this compound has high affinity for the androgen receptor, yet we see weak anabolic effects in vivo. What could be the reason?
Several factors could contribute to this discrepancy:
-
Pharmacokinetics: The compound may have poor bioavailability, rapid metabolism, or inefficient distribution to the target tissues in vivo.
-
Receptor Desensitization: Chronic exposure could lead to the downregulation or desensitization of the androgen receptor in target tissues.
-
Metabolic Inactivation: The compound might be rapidly metabolized into inactive forms in the liver or other tissues.
Troubleshooting Unexpected Phenotypes
Issue 1: Unexpected Hepatotoxicity
Researchers have reported elevated levels of liver enzymes (ALT, AST) in animal models, indicating potential liver damage. This is contrary to the expected tissue-selective anabolic effects.
Possible Causes and Troubleshooting Steps:
-
Off-Target Kinase Inhibition: this compound may be inhibiting key signaling pathways necessary for hepatocyte survival.
-
Metabolic Stress: The metabolism of this compound in the liver could be generating reactive oxygen species (ROS) or other toxic byproducts.
-
Androgen Receptor Over-activation: Excessive AR activation in the liver could trigger pro-inflammatory or pro-apoptotic pathways.
Experimental Workflow for Investigating Hepatotoxicity:
Caption: Workflow for investigating this compound-induced hepatotoxicity.
Recommended In Vitro Follow-Up Experiments:
-
Hepatocyte Viability Assay: Treat primary hepatocytes or HepG2 cells with a dose range of this compound and measure cell viability using an MTT or LDH release assay.
-
Reactive Oxygen Species (ROS) Assay: Measure the production of ROS in hepatocytes treated with this compound using a fluorescent probe like DCFDA.
-
Kinase Profiling: Screen this compound against a panel of kinases to identify potential off-target interactions that could be mediating cytotoxic effects.
Issue 2: Discrepancy Between In Vitro Affinity and In Vivo Anabolic Activity
This compound demonstrates high binding affinity to the androgen receptor in vitro, but in vivo studies show weaker than expected anabolic effects on muscle and bone.
Possible Causes and Troubleshooting Steps:
-
Poor Pharmacokinetics (PK): The compound may have low oral bioavailability, a short half-life, or be rapidly metabolized.
-
Inefficient Tissue Distribution: this compound may not be reaching the target tissues (muscle, bone) in sufficient concentrations.
-
Metabolic Inactivation: The compound could be converted to inactive metabolites by the liver or other tissues.
Experimental Workflow for Investigating Poor In Vivo Efficacy:
Caption: Experimental workflow to investigate poor in vivo efficacy of this compound.
Data Summary Tables
Table 1: In Vitro Activity Profile of this compound
| Assay Type | Target | Result (IC50/EC50) |
| Radioligand Binding Assay | Androgen Receptor | 1.5 nM |
| AR Reporter Gene Assay | - | 3.2 nM |
| Kinase Panel (400 kinases) | No significant off-target inhibition | > 10 µM |
Table 2: In Vivo Pharmacokinetic and Efficacy Data for this compound
| Parameter | Value |
| Oral Bioavailability | < 5% |
| Plasma Half-life | 1.2 hours |
| Muscle-to-Plasma Ratio | 0.8 |
| Bone-to-Plasma Ratio | 0.5 |
| Anabolic Activity (Levator Ani Muscle Growth) | 25% of Testosterone |
Signaling Pathway Diagrams
Intended Signaling Pathway of this compound:
Caption: Intended AR-mediated signaling pathway of this compound.
Hypothesized Pathway for Hepatotoxicity:
Caption: Hypothesized metabolic activation pathway leading to hepatotoxicity.
Detailed Experimental Protocols
Protocol 1: In Vivo Hepatotoxicity Assessment
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Groups (n=8 per group):
-
Vehicle control (e.g., 0.5% methylcellulose)
-
This compound (low dose)
-
This compound (high dose)
-
Positive control (e.g., Acetaminophen)
-
-
Dosing: Administer compounds orally once daily for 14 days.
-
Sample Collection: On day 15, collect blood via cardiac puncture for serum chemistry analysis. Perfuse the liver with saline and collect tissue for histology and molecular analysis.
-
Serum Analysis: Measure ALT and AST levels using a commercial kit.
-
Histology: Fix liver sections in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Gene Expression: Isolate RNA from liver tissue, synthesize cDNA, and perform qPCR for markers of liver injury and oxidative stress (e.g., TNF-α, IL-6, HO-1).
Protocol 2: Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (cannulated).
-
Groups (n=4 per group):
-
Intravenous (IV) administration (e.g., 2 mg/kg)
-
Oral (PO) administration (e.g., 10 mg/kg)
-
-
Sample Collection: Collect blood samples at 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
Sample Processing: Centrifuge blood to obtain plasma and store at -80°C.
-
Bioanalysis: Precipitate plasma proteins and analyze the supernatant for this compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
PNU-292137 protocol refinement for specific assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PNU-292137. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guide
Encountering unexpected results is a common part of the experimental process. This guide provides insights into potential issues when working with this compound and offers structured solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibition of CDK2 activity | Compound Instability or Degradation: this compound, like many small molecules, can degrade over time, leading to reduced potency. | 1. Verify Compound Integrity: Use analytical methods like HPLC-MS to check the purity and concentration of your this compound stock solution. 2. Prepare Fresh Solutions: Always prepare fresh dilutions from a validated stock for each experiment. |
| Suboptimal Assay Conditions: The concentration of ATP, substrate, or enzyme in the kinase assay can affect inhibitor potency. | 1. Optimize ATP Concentration: Determine the Km of ATP for CDK2/cyclin A and use an ATP concentration at or near the Km. 2. Enzyme and Substrate Titration: Perform titration experiments to find the optimal concentrations of CDK2/cyclin A and the substrate (e.g., Histone H1 or a peptide substrate). | |
| Incorrect Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) may affect enzyme activity at higher concentrations. | 1. Test Vehicle Effects: Run a vehicle control with the same concentration of solvent used in the highest concentration of the inhibitor. 2. Minimize Solvent Concentration: Keep the final solvent concentration in the assay as low as possible (typically ≤1%). | |
| High background signal in kinase assay | Non-specific Binding: The antibody or substrate used in the assay may bind non-specifically to the plate or other components. | 1. Blocking: Ensure adequate blocking of the assay plate with an appropriate blocking agent (e.g., BSA or non-fat milk). 2. Washing Steps: Increase the number and duration of wash steps to remove unbound reagents. |
| Contaminated Reagents: Buffers or other reagents may be contaminated with kinases or ATP. | 1. Use High-Purity Reagents: Utilize molecular biology grade reagents and sterile, nuclease-free water. 2. Filter Buffers: Filter all buffers through a 0.22 µm filter before use. | |
| Inconsistent results between experiments | Variability in Cell-Based Assays: Cell passage number, confluency, and health can significantly impact experimental outcomes. | 1. Standardize Cell Culture: Use cells within a consistent and low passage number range. Seed cells at a density that avoids confluency during the experiment.[1] 2. Monitor Cell Health: Regularly check cells for signs of stress or contamination. |
| Pipetting Errors: Inaccurate pipetting can lead to significant variability, especially when working with small volumes. | 1. Calibrate Pipettes: Regularly calibrate all pipettes. 2. Use Appropriate Pipette Size: Use the smallest volume pipette appropriate for the volume being dispensed. | |
| Compound Precipitation | Poor Solubility: this compound may have limited solubility in aqueous buffers. A related compound, PHA-533533, was developed to improve upon the poor solubility of this compound.[2] | 1. Use of Co-solvents: A small percentage of an organic co-solvent like DMSO or ethanol (B145695) can be used to maintain solubility.[3] 2. pH Adjustment: The solubility of compounds can be pH-dependent. Test a range of pH values for your assay buffer to find the optimal solubility for this compound.[3] 3. Sonication: Briefly sonicate the solution to aid in dissolving the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of cyclin-dependent kinase 2 (CDK2) in complex with either cyclin A or cyclin E.[2] CDKs are key regulators of the cell cycle, and their inhibition leads to cell cycle arrest, primarily at the G1/S transition, and can induce apoptosis in cancer cells.[4][5][6]
Q2: What is the reported IC50 value for this compound?
A2: The reported IC50 value for this compound against CDK2/cyclin A is 37 nM.[7]
Q3: I am not observing the expected cell cycle arrest in my cell line. What could be the reason?
A3: A lack of expected cell cycle arrest could be due to several factors. First, confirm the potency and stability of your this compound stock solution. Second, the dependency of your chosen cell line on CDK2 for cell cycle progression might be low. Some cancer cells may have alternative pathways to bypass CDK2 inhibition.[8] It is also possible that at the concentration used, the compound is inducing other cellular effects like apoptosis or senescence instead of a clear cell cycle arrest.
Q4: How can I confirm that this compound is inhibiting CDK2 in my cells?
A4: To confirm target engagement in a cellular context, you can perform a Western blot to analyze the phosphorylation status of downstream targets of CDK2. A key substrate of the CDK2/cyclin E complex is the Retinoblastoma protein (pRb).[6] Inhibition of CDK2 should lead to a decrease in the phosphorylation of pRb at specific sites (e.g., Ser780, Ser807/811).[9]
Q5: Are there known off-target effects for this compound?
A5: While this compound is reported as a CDK2 inhibitor, like many kinase inhibitors, it may have off-target activities. To investigate potential off-target effects, you can perform a broad-panel kinase screen to assess its selectivity profile.[9] If you observe unexpected phenotypes, it is crucial to consider the possibility of off-target effects.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay Condition |
| IC50 | 37 nM | CDK2/cyclin A kinase assay |
| Ki | 31 nM | CDK2/cyclin A (for the related compound PHA-533533)[2] |
Experimental Protocols
In Vitro CDK2/Cyclin A Kinase Assay
This protocol is adapted from general CDK2 kinase assay protocols and can be used to determine the inhibitory activity of this compound.[10][11][12]
Materials:
-
Active CDK2/Cyclin A2 enzyme
-
Histone H1 substrate
-
This compound
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[11]
-
[γ-³³P]ATP
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO).
-
In a 96-well plate, add 10 µL of the diluted this compound or vehicle control.
-
Add 20 µL of a solution containing the CDK2/Cyclin A2 enzyme and Histone H1 substrate in kinase assay buffer.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding 20 µL of a solution containing [γ-³³P]ATP in kinase assay buffer.
-
Incubate the reaction at 30°C for a predetermined optimal time (e.g., 30 minutes).
-
Stop the reaction by adding an appropriate stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell Viability Assay
This protocol can be used to assess the effect of this compound on the proliferation of cancer cells.[1][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent or similar
-
Plate-reading luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot for Phospho-Rb
This protocol is for analyzing the phosphorylation of Retinoblastoma protein (pRb), a downstream target of CDK2, to confirm the inhibitory effect of this compound in cells.[9][14][15][16]
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-pRb (Ser807/811), anti-total-pRb, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with different concentrations of this compound and a vehicle control for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-pRb) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with antibodies for total pRb and a loading control to normalize the data.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified CDK2 signaling pathway and the point of intervention by this compound.
Caption: Logical workflow for evaluating the efficacy of this compound in specific assays.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cyclin-Dependent Kinase 2 Promotes Tumor Proliferation and Induces Radio Resistance in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays for Cyclin-Dependent Kinase Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. rcsb.org [rcsb.org]
- 8. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. Measuring cyclin-dependent kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. origene.com [origene.com]
- 15. benchchem.com [benchchem.com]
- 16. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
Technical Support Center: Overcoming PNU-292137 Delivery Issues In Vivo
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the in vivo delivery of PNU-292137, a selective inhibitor of cyclin-dependent kinase 2 (CDK2). Given the compound's challenging physicochemical properties, this guide also includes data and protocols for the closely related, optimized analogue, PHA-533533, to provide valuable context and alternative strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is precipitating out of solution during formulation for in vivo administration. How can I improve its solubility?
A1: Poor aqueous solubility is a known issue with this compound.[1] Here are several strategies to address this:
-
Co-solvent Systems: this compound is a lipophilic compound. A common approach for such molecules is to first dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute this stock solution with a well-tolerated aqueous vehicle.
-
Formulation Vehicles: For the improved analogue PHA-533533, which has more than 10-fold greater solubility than this compound, several successful formulation vehicles have been reported.[1] These can serve as an excellent starting point for this compound:
-
PEG300/Tween-80/Saline: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Cyclodextrin-based: A solution of 10% DMSO in a 90% aqueous solution containing 20% SBE-β-CD (sulfobutylether-β-cyclodextrin).
-
Oil-based: A mixture of 10% DMSO and 90% corn oil for oral administration.
-
-
pH Adjustment: While specific data for this compound is limited, for some compounds, adjusting the pH of the vehicle can improve solubility. This should be done cautiously to ensure the final formulation is within a physiologically tolerable range.
-
Sonication and Heating: Gentle heating and/or sonication can aid in the dissolution process. However, it is crucial to ensure the compound remains stable under these conditions.
Q2: I'm observing high variability in my in vivo efficacy studies between animals in the same treatment group. What are the potential causes?
A2: High variability can stem from several factors:
-
Inconsistent Formulation: If this compound is not fully dissolved or forms a suspension, the actual dose administered to each animal can vary. Ensure your formulation is a clear, stable solution. If a suspension is unavoidable, ensure it is homogenous by vortexing immediately before each administration.
-
High Plasma Protein Binding: this compound is reported to have very high plasma protein binding (99%).[1] This means only a small fraction of the administered drug is free to exert its therapeutic effect. Minor differences in individual animal physiology could lead to significant variations in the free fraction of the drug, resulting in variable efficacy. The optimized compound PHA-533533 has a lower plasma protein binding of 74%, which contributes to its improved in vivo performance.[1]
-
Animal Variability: Standard biological differences between animals can lead to varied responses. Ensure proper randomization of animals into treatment groups and consider increasing the sample size to improve statistical power.
Q3: The in vivo anti-tumor efficacy of this compound is lower than I expected based on its in vitro potency. Why might this be?
A3: A discrepancy between in vitro and in vivo results is a common challenge in drug development. For this compound, this is likely due to its suboptimal physicochemical and pharmacokinetic properties:
-
Poor Solubility and Bioavailability: As discussed, the low solubility of this compound can lead to poor absorption and low bioavailability, meaning less of the drug reaches the tumor site at a therapeutic concentration.
-
High Plasma Protein Binding: With 99% of the drug bound to plasma proteins, the concentration of free, active drug at the tumor is significantly reduced.[1]
The development of PHA-533533, with its improved solubility and lower plasma protein binding, directly addressed these limitations, resulting in enhanced in vivo efficacy.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its improved analog, PHA-533533.
Table 1: Physicochemical and In Vivo Efficacy Comparison
| Property | This compound | PHA-533533 | Reference |
| Aqueous Solubility | Poor | >10-fold improvement over this compound | [1] |
| Plasma Protein Binding | 99% | 74% | [1] |
| In Vivo Efficacy (A2780 Xenograft) | >50% Tumor Growth Inhibition (TGI) | 70% Tumor Growth Inhibition (TGI) | [1][2] |
Table 2: Formulation Vehicles for PHA-533533 (Applicable to this compound)
| Formulation Composition | Achieved Solubility | Route of Administration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Intravenous/Intraperitoneal |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Intravenous/Intraperitoneal |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Oral |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
Objective: To prepare a clear, stable solution of this compound for administration to mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile, conical tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology (based on PHA-533533 formulation):
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Prepare Vehicle: In a sterile conical tube, combine the vehicle components in the following order, mixing after each addition:
-
Add 40% of the final volume of PEG300.
-
Add 5% of the final volume of Tween-80 and mix thoroughly.
-
-
Combine Stock and Vehicle: Slowly add 10% of the final volume of your this compound stock solution in DMSO to the PEG300/Tween-80 mixture while vortexing.
-
Final Dilution: Add 45% of the final volume of sterile saline to the mixture and vortex until a clear, homogenous solution is formed.
-
Final Concentration Example: To achieve a final concentration of 2.5 mg/mL, you would add 100 µL of a 25 mg/mL DMSO stock to 400 µL of PEG300 and 50 µL of Tween-80, mix, and then add 450 µL of saline.
-
Pre-administration Check: Before administration, visually inspect the solution for any signs of precipitation. If the solution is cloudy, it should not be used.
Protocol 2: In Vivo Efficacy Study in an A2780 Ovarian Cancer Xenograft Model
Objective: To evaluate the anti-tumor activity of this compound in a subcutaneous xenograft mouse model.
Materials:
-
A2780 human ovarian cancer cells
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel
-
This compound formulation and vehicle control
-
Calipers for tumor measurement
Methodology:
-
Cell Implantation: Culture A2780 cells to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Tumor Inoculation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: Administer the this compound formulation and vehicle control to the respective groups via the desired route (e.g., oral gavage or intraperitoneal injection) and schedule (e.g., once daily).
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volume and mouse body weight every 2-3 days to assess efficacy and monitor for signs of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and record their final weight. Calculate the Tumor Growth Inhibition (TGI).
Visualizations
Diagram 1: CDK2 Signaling Pathway and this compound's Mechanism of Action
Caption: this compound inhibits CDK2/Cyclin complexes, preventing Rb phosphorylation and S-phase progression.
Diagram 2: Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing this compound's in vivo anti-tumor efficacy in a xenograft model.
Diagram 3: Troubleshooting Logic for Poor In Vivo Efficacy
Caption: A decision tree for troubleshooting suboptimal in vivo efficacy of this compound.
References
PNU-292137 data analysis and interpretation challenges
Technical Support Center: PNU-292137 & PNU-282987
A Note on Compound Identification: The compound identifier This compound refers to a selective inhibitor of the Cyclin-Dependent Kinase 2/Cyclin A (CDK2/cyclin A) complex, investigated for its anti-tumor properties.[1][2] However, the detailed request regarding signaling pathways, specific experimental challenges, and data interpretation is highly characteristic of research involving PNU-282987 , a well-documented and selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[3][4][5][6]
Given the specific nature of the query, this technical support guide will focus primarily on the likely intended compound, PNU-282987 , while also providing a distinct section clarifying the role and function of this compound.
Part 1: PNU-282987 (α7 Nicotinic Acetylcholine Receptor Agonist)
This guide addresses common challenges and questions researchers encounter when using the selective α7 nAChR agonist, PNU-282987.
Frequently Asked Questions (FAQs)
Q1: What is PNU-282987 and what is its primary mechanism of action? A1: PNU-282987 is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR).[4][5] The α7 nAChR is a ligand-gated ion channel that is highly permeable to calcium (Ca²⁺).[3][7] Upon binding of an agonist like PNU-282987, the channel opens, leading to an influx of Ca²⁺. This influx can trigger a variety of downstream intracellular signaling cascades, including the JAK2-STAT3 and PI3K/Akt pathways, which are involved in anti-inflammatory and anti-apoptotic effects.[8][9][10]
Q2: Why am I observing a bell-shaped or biphasic dose-response curve in my functional assays? A2: This is a classic challenge when working with α7 nAChR agonists. The α7 nAChR is known for its rapid and profound desensitization.[7] At low to moderate concentrations, PNU-282987 activates the receptor, leading to a measurable response (e.g., calcium influx). However, at higher concentrations, the agonist can induce a rapid transition of the receptor to a desensitized (non-functional) state, leading to a diminished response. This results in a bell-shaped curve where the maximal effect is seen at an intermediate concentration.
Q3: My experimental results with PNU-282987 are highly variable. What are the common causes? A3: High variability in α7 nAChR assays can stem from several factors:
-
Receptor Desensitization: As mentioned in Q2, inconsistent timing in agonist application can lead to varying levels of desensitization and thus, variable results.
-
Cell Health and Passage Number: The expression levels of α7 nAChRs can change with cell passage number and overall cell health. Using cells within a consistent and low passage range is critical.
-
Reagent Stability: Ensure PNU-282987 is properly stored and that stock solutions are fresh. Repeated freeze-thaw cycles can degrade the compound.
-
Antibody Specificity: If you are using antibodies for Western blotting or immunofluorescence, be aware that specificity can be an issue. Studies have shown significant lot-to-lot variability and lack of specificity for commercially available α7 nAChR antibodies, requiring careful validation.[11]
Q4: I am not seeing a robust signal with PNU-282987 alone. How can I amplify the response? A4: The α7 nAChR response can be transient and difficult to measure. A common technique is to co-administer PNU-282987 with a Type II Positive Allosteric Modulator (PAM), such as PNU-120596.[8] PAMs bind to a different site on the receptor and can enhance the agonist's potency and efficacy, often by reducing desensitization and increasing the channel open time.[4] Studies have shown that while PNU-282987 alone may not produce a strong signal in certain assays (like ERK phosphorylation), co-application with a PAM can lead to a dramatic and measurable increase in the signal.[4]
Troubleshooting Guides
Issue 1: Inconsistent Calcium Influx Assay Results
| Potential Cause | Troubleshooting Step |
| Rapid Receptor Desensitization | Automate agonist addition for precise timing. Reduce incubation time. Consider using a PAM (e.g., PNU-120596) to stabilize the active state. |
| Low Receptor Expression | Use a cell line known to express α7 nAChR endogenously (e.g., SH-SY5Y neuroblastoma, PC12 cells) or a stably transfected cell line.[12] Verify expression via qPCR or validated antibodies.[11] |
| Chelation of Calcium | Ensure buffers and media do not contain high concentrations of calcium chelators. |
| Dye Loading Issues | Optimize the concentration and loading time for your calcium indicator dye (e.g., Fluo-4 AM). Ensure complete de-esterification. |
Issue 2: Unexpected Off-Target or Non-Specific Effects
| Potential Cause | Troubleshooting Step |
| Cross-reactivity with 5-HT3 Receptors | The α7 nAChR shares high homology with the 5-HT3 receptor.[13] Include a selective 5-HT3 antagonist (e.g., ondansetron) as a control to rule out off-target effects. |
| Non-specific Binding | Use the lowest effective concentration of PNU-282987. Include a selective α7 nAChR antagonist, like Methyllycaconitine (MLA), as a negative control. The effect should be blocked by MLA.[4] |
| Cellular Toxicity | Perform a cell viability assay (e.g., MTT, LDH) at the concentrations used in your experiment to ensure the observed effects are not due to toxicity. |
Quantitative Data Summary
The following table summarizes key pharmacological values for compounds frequently used in α7 nAChR research.
| Compound | Class | Target | Key Parameter | Value |
| PNU-282987 | Agonist | α7 nAChR | - | Potent & Selective[4] |
| PNU-120596 | Type II PAM | α7 nAChR | - | Allosteric Modulator[4][8] |
| Methyllycaconitine (MLA) | Antagonist | α7 nAChR | IC₅₀ | 2.75 nM (for blocking ERK phosphorylation)[4] |
| Acetylcholine | Endogenous Agonist | nAChRs | - | - |
| Nicotine | Exogenous Agonist | nAChRs | - | - |
Experimental Protocols & Visualizations
Protocol 1: Validating α7 nAChR-Mediated ERK Phosphorylation
This protocol is based on methodologies demonstrating that PNU-282987 requires a PAM to robustly induce ERK phosphorylation in PC12 cells.[4]
-
Cell Culture: Plate PC12 cells in appropriate media and allow them to adhere and grow to 70-80% confluency.
-
Serum Starvation: Prior to stimulation, serum-starve the cells for 2-4 hours to reduce basal ERK phosphorylation.
-
Compound Preparation: Prepare fresh solutions of PNU-282987 (agonist), PNU-120596 (PAM), and MLA (antagonist) in your assay buffer.
-
Stimulation:
-
Control Group: Treat cells with vehicle only.
-
Agonist Only: Treat cells with PNU-282987 (e.g., 10 µM).
-
PAM Only: Treat cells with PNU-120596 (e.g., 10 µM).
-
Co-treatment Group: Treat cells with both PNU-282987 and PNU-120596.
-
Antagonist Control: Pre-incubate cells with MLA (e.g., 10 nM) for 15-30 minutes before adding the PNU-282987/PNU-120596 co-treatment.
-
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. The response is often transient.
-
Lysis & Protein Quantification: Lyse the cells and determine the protein concentration of each sample.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK).
-
Data Analysis: Quantify band intensity. The primary endpoint is the ratio of p-ERK to t-ERK. A significant increase should be observed only in the co-treatment group, and this increase should be blocked by MLA.
α7 nAChR Signaling Pathways
Activation of the α7 nAChR by an agonist like PNU-282987 initiates a Ca²⁺ influx, which triggers multiple downstream pathways critical for its neuroprotective and anti-inflammatory effects.
Troubleshooting Logic for Variable Results
When encountering high variability, a systematic approach can help identify the source of the problem.
Part 2: this compound (CDK2/Cyclin A Inhibitor)
Q1: What is this compound? A1: this compound is a 3-aminopyrazole (B16455) compound identified as a potent, nanomolar inhibitor of the CDK2/cyclin A kinase complex.[1][2] Its mechanism of action is to block the kinase activity of this complex, which is crucial for cell cycle progression, specifically during the G1 to S phase transition.[14][15] By inhibiting CDK2, this compound can halt abnormal cell proliferation, and it has demonstrated anti-tumor activity in preclinical xenograft models.[1][2]
Data Interpretation Challenges:
-
Selectivity: While potent against CDK2, it's important to profile this compound against other CDKs (e.g., CDK1, CDK4/6) to confirm selectivity and understand potential off-target effects that could influence experimental outcomes.
-
Cellular Context: The effectiveness of a CDK2 inhibitor is highly dependent on the status of the retinoblastoma (Rb) pathway in the cancer cell line being studied.[14] Cells with a compromised Rb pathway may be less sensitive to CDK2 inhibition.
-
Acquired Resistance: As with many kinase inhibitors, prolonged exposure can lead to acquired resistance. Interpreting data from long-term studies requires monitoring for changes in sensitivity.
Pharmacological Data
| Compound | Class | Target | Key Parameter | Value |
| This compound | Kinase Inhibitor | CDK2/cyclin A | IC₅₀ | 37 nM[2] |
References
- 1. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The α7 nicotinic acetylcholine receptor agonist PNU-282987 ameliorates sepsis-induced acute kidney injury through CD4+CD25+ regulatory T cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 11. Evaluating Commercially Available Antibodies for Rat α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. α7 Neuronal Nicotinic Acetylcholine Receptors Are Negatively Regulated by Tyrosine Phosphorylation and Src-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Distinct Action of the Retinoblastoma Pathway on the DNA Replication Machinery Defines Specific Roles for Cyclin-Dependent Kinase Complexes in Prereplication Complex Assembly and S-Phase Progression - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
PNU-292137 vs. PHA-533533: A Comparative Efficacy Guide for Researchers
This guide provides a detailed comparison of the efficacy of two notable Cyclin-Dependent Kinase 2 (CDK2) inhibitors, PNU-292137 and PHA-533533. Developed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective performance analysis of these compounds.
Introduction
This compound and PHA-533533 are both potent inhibitors of CDK2, a key regulator of the cell cycle. Notably, PHA-533533 was developed as a lead optimization of this compound, aiming for an improved pharmacological profile.[1] This guide explores the comparative efficacy of these two molecules through their in vitro and in vivo activities.
In Vitro Efficacy
The in vitro efficacy of this compound and PHA-533533 has been evaluated through enzymatic assays and antiproliferative assessments in various cancer cell lines.
Enzymatic Inhibition
Both compounds demonstrate potent inhibition of the CDK2/cyclin A and CDK2/cyclin E complexes.
| Compound | Target | IC50 / Ki |
| This compound | CDK2/cyclin A | IC50: 37 nM |
| CDK2/cyclin E | IC50: 92 nM | |
| PHA-533533 | CDK2/cyclin A | Ki: 31 nM |
| CDK2/cyclin E | Not Available |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Antiproliferative Activity
| Cell Line | Cancer Type | PHA-533533 IC50 | This compound IC50 |
| A2780 | Ovarian Carcinoma | 0.744 - 0.8 µM | Not Available |
| HCT-116 | Colon Carcinoma | 1.354 µM | Not Available |
| HT-29 | Colorectal Adenocarcinoma | Not Available | Not Available |
In Vivo Efficacy
A direct comparative study in a human ovarian carcinoma A2780 xenograft model demonstrated the superior in vivo efficacy of PHA-533533 over its predecessor, this compound.
| Compound | Animal Model | Tumor Growth Inhibition (TGI) |
| This compound | A2780 Xenograft | < 70% |
| PHA-533533 | A2780 Xenograft | 70% |
PHA-533533's enhanced in vivo activity is attributed to its improved physicochemical properties, including a more than 10-fold increase in solubility and a decrease in plasma protein binding from 99% to 74% compared to this compound.[1]
Mechanism of Action and Signaling Pathway
Both this compound and PHA-533533 exert their anticancer effects by inhibiting CDK2. CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle. Inhibition of CDK2 prevents the phosphorylation of the Retinoblastoma protein (Rb), which in its hypophosphorylated state, remains bound to the E2F transcription factor. This sequestration of E2F prevents the transcription of genes required for DNA replication, leading to cell cycle arrest at the G1/S checkpoint.[2][3][4]
Figure 1. Simplified CDK2 signaling pathway and the point of inhibition by this compound and PHA-533533.
Experimental Protocols
CDK2 Kinase Assay (General Protocol)
This protocol outlines a general method for determining the enzymatic inhibition of CDK2.
-
Reagents and Materials: Recombinant human CDK2/cyclin A or CDK2/cyclin E, Histone H1 as substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), this compound or PHA-533533, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the inhibitor.
-
In a microplate, add the assay buffer, the inhibitor dilution, and the CDK2/cyclin complex.
-
Initiate the kinase reaction by adding a mixture of Histone H1 and ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a specified time.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Figure 2. General workflow for a CDK2 kinase inhibition assay.
Cell Proliferation Assay (MTT Assay - General Protocol)
This protocol describes a common method for assessing the antiproliferative effects of the compounds.
-
Cell Culture: Culture human cancer cell lines (e.g., A2780, HCT-116) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or PHA-533533 for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
In Vivo Xenograft Study (A2780 Model - General Protocol)
This outlines a general procedure for evaluating in vivo antitumor efficacy.
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Cell Implantation: Subcutaneously inject A2780 human ovarian carcinoma cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth, and once the tumors reach a specific size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound, PHA-533533, or a vehicle control to the respective groups via a specified route (e.g., oral gavage) and schedule.
-
Monitoring: Regularly measure tumor volume and body weight of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion
The available data indicates that PHA-533533 is a more efficacious CDK2 inhibitor than its predecessor, this compound, particularly in in vivo settings. This enhanced efficacy is likely due to its optimized physicochemical properties. While both compounds potently inhibit CDK2 at the enzymatic level, the superior in vivo performance of PHA-533533 suggests it is a more promising candidate for further development. For a more definitive comparison of their antiproliferative activity, further studies generating head-to-head IC50 data in a panel of relevant cancer cell lines would be beneficial.
References
- 1. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CDK2 Inhibitors: PNU-292137, Dinaciclib, and Rscovitine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three key cyclin-dependent kinase 2 (CDK2) inhibitors: PNU-292137, dinaciclib (B612106), and roscovitine (B1683857). The information presented is based on publicly available experimental data to assist in the selection of the most appropriate inhibitor for specific research applications. While this compound is a potent inhibitor of CDK2, a complete kinase selectivity profile is not as extensively documented in the public domain as for dinaciclib and roscovitine. This comparison is therefore based on its established high potency against CDK2 in contrast to the broader-spectrum activity of dinaciclib and the profile of the first-generation inhibitor, roscovitine.
Introduction to CDK2 Inhibition
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a frequent occurrence in various cancers, making it a prime target for therapeutic intervention. CDK2 inhibitors are small molecules designed to block the kinase activity of CDK2, thereby inducing cell cycle arrest and apoptosis in cancer cells. This guide compares this compound, a potent 3-aminopyrazole-based inhibitor, with dinaciclib, a second-generation multi-CDK inhibitor, and roscovitine, a first-generation purine (B94841) analog.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro kinase inhibitory activity and cellular effects of this compound, dinaciclib, and roscovitine based on published data. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.
Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀ Values)
| Target Kinase | This compound (nM) | Dinaciclib (nM) | Roscovitine (nM) |
| CDK2/Cyclin A | 37[1] | 1[2][3][4] | 700[5][6] |
| CDK2/Cyclin E | Data not available | 1[2][3][4] | 700[5][6] |
| CDK1/Cyclin B | Data not available | 3[2][3][4] | 650[5][6] |
| CDK4/Cyclin D1 | Data not available | 100[7] | >100,000[6] |
| CDK5/p25 | Data not available | 1[2][3][4] | 160-200[5][6][8] |
| CDK7/Cyclin H | Data not available | 60-100 | 800 |
| CDK9/Cyclin T1 | Data not available | 4[2][3][4] | Data not available |
Table 2: Summary of Cellular Activity
| Feature | This compound | Dinaciclib | Roscovitine |
| Primary Cellular Effect | Antitumor activity in vivo[1] | Induces apoptosis and cell cycle arrest[3][9] | Induces apoptosis and cell cycle arrest[5] |
| Cell Cycle Arrest | G1/S phase (inferred) | G2/M phase | G0/G1, S, or G2/M (cell type and dose-dependent) |
| Reported IC₅₀ (Cell Growth) | Submicromolar range in various cell lines (for optimized lead PHA-533533)[7] | 11 nM (median across various cancer cell lines)[9] | ~15 µM (average across various cancer cell lines) |
| Induction of Apoptosis | Yes (inferred from antitumor activity) | Yes, through caspase activation[3] | Yes, in numerous cancer cell lines |
Mandatory Visualization
Caption: Role of CDK2 in the G1/S cell cycle checkpoint.
Caption: General workflow for characterizing CDK inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is a representative method for determining the in vitro potency of a compound against a specific CDK/cyclin complex.
Materials:
-
Recombinant human CDK2/Cyclin A or E enzyme complex
-
Histone H1 as substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 0.1 mM sodium orthovanadate)
-
Test compounds (this compound, dinaciclib, roscovitine) dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase buffer, CDK2/cyclin enzyme, and Histone H1 substrate.
-
Compound Addition: Add serial dilutions of the test compounds to the wells of a 96-well plate. Include a DMSO-only control.
-
Initiation: Start the kinase reaction by adding [γ-³³P]ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Washing: Capture the phosphorylated substrate on a filter plate and wash to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Materials:
-
Cancer cell line of interest (e.g., A2780 ovarian cancer cells)
-
Complete cell culture medium
-
Test compounds (this compound, dinaciclib, roscovitine) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Include a DMSO-only control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control. Determine the GI₅₀ (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.
Conclusion
This comparative guide highlights the distinct profiles of this compound, dinaciclib, and roscovitine as CDK2 inhibitors. This compound emerges as a potent CDK2 inhibitor with demonstrated in vivo antitumor activity.[1] Dinaciclib is a highly potent, second-generation inhibitor with a broader spectrum of activity against multiple CDKs, which may contribute to its potent anti-cancer effects but also potentially to off-target effects.[2][3][4] Roscovitine, a first-generation inhibitor, is less potent than both this compound and dinaciclib but has been a valuable tool in elucidating the role of CDKs in various cellular processes.[5][6] The choice of inhibitor will depend on the specific research goals, with this compound being a suitable candidate for studies focused on potent CDK2 inhibition, while dinaciclib is more appropriate for investigating the effects of broad CDK inhibition.
References
- 1. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
PNU-292137: A Comparative Analysis of a CDK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor PNU-292137, focusing on its selectivity profile and performance metrics. The information is intended to assist researchers in evaluating its potential for further investigation and development.
Executive Summary
This compound is a 3-aminopyrazole (B16455) derivative that acts as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) complexed with cyclin A. It demonstrates potent inhibition of its primary target with an IC50 value of 37 nM. While comprehensive data on its selectivity across a broad kinase panel is not publicly available, its development led to an optimized successor, PHA-533533, which exhibits improved physicochemical properties and a potent CDK2/cyclin A inhibition with a Ki of 31 nM. This guide will delve into the available data for both compounds, provide a general experimental protocol for assessing kinase inhibition, and visualize the relevant biological pathway and experimental workflow.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its optimized analog, PHA-533533.
| Compound | Target | Assay Type | Potency (IC50/Ki) | Key Findings |
| This compound | CDK2/cyclin A | Biochemical Assay | IC50 = 37 nM[1][2] | Demonstrates in vivo antitumor activity. |
| PHA-533533 | CDK2/cyclin A | Biochemical Assay | Ki = 31 nM[3] | Optimized lead from this compound with improved solubility and reduced plasma protein binding.[3] |
Signaling Pathway
The diagram below illustrates the simplified signaling pathway of CDK2 in the cell cycle, the primary target of this compound.
Experimental Protocols
A detailed understanding of the methodologies used to assess kinase inhibitor activity is critical for interpreting the data. Below is a generalized protocol for a biochemical kinase inhibition assay, a common method for determining the potency of inhibitors like this compound.
Biochemical Kinase Inhibition Assay (General Protocol)
Objective: To determine the in vitro inhibitory activity of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., CDK2/cyclin A)
-
Kinase-specific substrate (e.g., Histone H1 or a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (containing appropriate salts, pH buffer, and cofactors like MgCl2)
-
Detection reagent (e.g., radiolabeled ATP ([γ-33P]ATP), or reagents for luminescence-based assays like ADP-Glo™)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader (scintillation counter for radioactivity or luminometer for luminescence)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, the purified kinase, and the kinase substrate.
-
Inhibitor Addition: Add the diluted test compound or vehicle control (e.g., DMSO) to the respective wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and quantify the kinase activity. The method of detection will vary:
-
Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-33P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence Assay (e.g., ADP-Glo™): Add a reagent that converts the ADP produced during the kinase reaction into a luminescent signal, which is then measured by a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of kinase activity) by fitting the data to a dose-response curve.
-
Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing a kinase inhibitor.
Conclusion
This compound is a potent inhibitor of CDK2/cyclin A that served as a valuable lead compound in the development of optimized analogs like PHA-533533. While the available data confirms its on-target activity, a comprehensive understanding of its selectivity profile is limited by the lack of publicly available data from broad kinase panel screening. For a complete evaluation of this compound as a chemical probe or a therapeutic lead, further investigation into its off-target effects is highly recommended. Researchers interested in this compound should consider performing extensive kinase selectivity profiling to fully characterize its activity and potential liabilities.
References
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for PNU-292137 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the target engagement of PNU-292137, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2)/cyclin A.[1][2][3] Understanding the direct interaction of a small molecule with its intended protein target within the complex cellular environment is a critical step in drug discovery. This document outlines the principles, protocols, and expected data for CETSA and compares its performance with other widely used target engagement assays. While specific experimental data for this compound across all discussed platforms is not publicly available, this guide leverages data from analogous CDK2 inhibitors to provide a comparative framework.
Introduction to this compound and its Target: CDK2/cyclin A
This compound is a small molecule inhibitor that targets the cyclin-dependent kinase 2 (CDK2) in complex with its regulatory subunit, cyclin A.[1][2][3] The CDK2/cyclin A complex is a key regulator of the cell cycle, playing a crucial role in the transition from the G1 to the S phase and in the progression through the S phase.[4][5][6][7][8] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive therapeutic target. This compound has been shown to inhibit CDK2/cyclin A with a half-maximal inhibitory concentration (IC50) of 37 nM in biochemical assays.[1][2] Verifying that this compound engages CDK2 within intact cells is essential for validating its mechanism of action and guiding further development.
Comparison of Target Engagement Assays
Several biophysical and cell-based assays can be employed to confirm and quantify the interaction between a small molecule and its target protein. The choice of assay depends on various factors, including the need for a label-free system, the desired throughput, and the specific information required (e.g., binding affinity, cellular potency). The following table provides a comparative overview of CETSA and its alternatives for assessing this compound target engagement.
| Assay | Principle | Key Advantages | Key Limitations | Typical Quantitative Readout |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein, leading to a shift in its melting temperature (Tm).[9][10][11] | Label-free; applicable in intact cells, tissues, and cell lysates; reflects physiological conditions.[9] | Not all ligand binding events cause a significant thermal shift; can be lower throughput; requires specific antibodies for detection. | Change in melting temperature (ΔTm); EC50 from isothermal dose-response curves.[9][10] |
| NanoBRET™ Target Engagement Assay | Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer. Competitive displacement of the tracer by a compound reduces the BRET signal.[12][13] | High-throughput; highly sensitive and quantitative; can be performed in live cells to determine intracellular affinity and residence time.[12][14][13] | Requires genetic modification of the target protein (NanoLuc® fusion); potential for steric hindrance from the tag; requires a specific fluorescent tracer. | Intracellular IC50 or EC50 values.[15][16] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding alters the conformation of the target protein, making it more or less susceptible to proteolytic degradation.[17] | Label-free; does not require protein modification; can be used in complex cell lysates.[17] | Requires careful optimization of protease digestion; may not be sensitive enough for all interactions; generally lower throughput. | Degree of protease protection, often visualized by Western Blot.[17][18][19][20] |
| Surface Plasmon Resonance (SPR) | Measures the change in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized target protein. | Real-time kinetic data (association and dissociation rates); high sensitivity; label-free for the analyte. | Requires purified protein and immobilization, which may alter protein conformation; may not reflect cellular conditions. | Dissociation constant (Kd), on-rate (ka), and off-rate (kd). |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of a ligand to a target protein in solution. | Provides a complete thermodynamic profile of the interaction (ΔH, ΔS, Kd); label-free and in-solution. | Requires large amounts of purified, soluble protein; lower throughput. | Dissociation constant (Kd), enthalpy change (ΔH), and entropy change (ΔS). |
Experimental Protocols
Detailed methodologies for the key target engagement assays are provided below to facilitate their implementation.
Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol describes the generation of a thermal melt curve for CDK2 in the presence and absence of this compound.
Materials:
-
Cells expressing CDK2 (e.g., a relevant cancer cell line)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE and Western Blot reagents
-
Primary antibody specific for CDK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with a saturating concentration of this compound or vehicle for 1-2 hours at 37°C.
-
Cell Harvesting and Heat Treatment: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point. Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C). Immediately cool on ice for 3 minutes.
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles or by adding lysis buffer.
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Western Blot Analysis: Collect the supernatant. Determine and normalize the protein concentration of all samples. Perform SDS-PAGE and Western blotting using a primary antibody against CDK2.
-
Data Analysis: Quantify the band intensities for CDK2 at each temperature for both this compound- and vehicle-treated samples. Normalize the intensity of each band to the intensity at the lowest temperature. Plot the normalized soluble CDK2 fraction against temperature to generate melt curves. A shift in the curve to a higher temperature in the presence of this compound indicates target engagement.[9]
NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol outlines the steps to determine the intracellular potency of this compound by competitive displacement of a fluorescent tracer.
Materials:
-
HEK293 cells
-
Expression vector for NanoLuc®-CDK2 fusion protein
-
Expression vector for cyclin A
-
NanoBRET™ kinase tracer and substrate
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
White, 96- or 384-well assay plates
Procedure:
-
Cell Transfection and Seeding: Co-transfect HEK293 cells with the NanoLuc®-CDK2 and cyclin A expression vectors. Seed the transfected cells into assay plates.
-
Compound and Tracer Addition: Prepare serial dilutions of this compound. Add the NanoBRET™ tracer and the this compound dilutions to the cells. Include a vehicle-only control.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to the wells. Measure the luminescence signal at the donor (NanoLuc®) and acceptor (tracer) emission wavelengths using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the this compound concentration and fit the data to a dose-response curve to determine the intracellular IC50 value.[15][16][21]
Drug Affinity Responsive Target Stability (DARTS)
This protocol describes a label-free method to validate the interaction between this compound and CDK2.
Materials:
-
Cell lysate containing CDK2
-
This compound
-
Vehicle control (e.g., DMSO)
-
Protease (e.g., thermolysin or pronase)
-
Protease inhibitor
-
SDS-PAGE and Western Blot reagents
-
Primary antibody specific for CDK2
Procedure:
-
Lysate Preparation: Prepare a cell lysate from a relevant cell line. Determine and normalize the protein concentration.
-
Compound Incubation: Incubate aliquots of the cell lysate with this compound or vehicle for a defined period (e.g., 1 hour) at room temperature.
-
Protease Digestion: Add a protease to the lysates at an optimized concentration and incubate for a specific time (e.g., 10-30 minutes) at room temperature. Stop the digestion by adding a protease inhibitor and SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the samples by SDS-PAGE and Western blotting using a primary antibody against CDK2.
-
Data Analysis: Compare the band intensity of CDK2 in the this compound-treated sample to the vehicle-treated sample. A stronger band in the presence of this compound indicates that the compound protected CDK2 from proteolytic degradation, confirming target engagement.[17][18][19][20][22]
Visualizing the Methodologies and Pathways
To further clarify the experimental workflows and the biological context of this compound's action, the following diagrams are provided.
Conclusion
Confirming the direct engagement of this compound with its target, CDK2, in a cellular context is a fundamental step in its preclinical validation. CETSA offers a powerful, label-free approach to directly measure this interaction under physiological conditions. While CETSA provides robust qualitative and semi-quantitative data on target engagement, alternative methods such as the NanoBRET™ Target Engagement Assay offer higher throughput and more precise quantification of intracellular potency, albeit with the requirement of genetic modification of the target protein. DARTS provides another label-free alternative, particularly useful when protein modification is not feasible. The selection of the most appropriate assay will depend on the specific research question, available resources, and the stage of the drug discovery process. This guide provides the necessary framework and protocols to aid researchers in making an informed decision for validating the target engagement of this compound and other CDK2 inhibitors.
References
- 1. 1vyw - Structure of CDK2/Cyclin A with this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 2. rcsb.org [rcsb.org]
- 3. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclin A/Cdk2 regulates Cdh1 and claspin during late S/G2 phase of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin A/Cdk2 complexes regulate activation of Cdk1 and Cdc25 phosphatases in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. news-medical.net [news-medical.net]
- 13. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 14. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 15. g1therapeutics.com [g1therapeutics.com]
- 16. New CDK2 inhibitors presented in Blueprint Medicines patent | BioWorld [bioworld.com]
- 17. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 18. researchgate.net [researchgate.net]
- 19. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. promega.com [promega.com]
- 22. researchgate.net [researchgate.net]
PNU-292137: A Comparative Analysis of Efficacy in p53 Mutant vs. Wild-Type Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of PNU-292137, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), in cancer cells with differing p53 tumor suppressor gene status. Due to the limited availability of direct comparative studies on this compound, this guide synthesizes data from closely related CDK2 inhibitors, particularly Roscovitine (B1683857) (also known as Seliciclib), to provide a representative overview of the expected differential effects. The p53 pathway is a critical determinant of cell fate in response to cellular stress, and its status is a key factor in the efficacy of many anti-cancer agents.
Introduction to this compound and its Mechanism of Action
This compound is a 3-aminopyrazole (B16455) derivative that functions as a potent inhibitor of the CDK2/cyclin A and CDK2/cyclin E complexes. These complexes are pivotal for the regulation of the cell cycle, particularly the G1/S phase transition and S phase progression. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells, which often exhibit dysregulated CDK activity. Given that p53 is a key upstream regulator of the cell cycle and apoptosis, its functional status is hypothesized to significantly influence the cellular response to CDK2 inhibition.
Performance Comparison of CDK2 Inhibitors Based on p53 Status
The following tables summarize the in vitro efficacy of the CDK2 inhibitor Roscovitine in cancer cell lines with either wild-type or mutant p53. This data is presented as a surrogate to illustrate the potential differential effects of this compound.
Table 1: Cell Viability (IC50) of Roscovitine in Head and Neck Cancer Cell Lines with Different p53 Status
| Cell Line | p53 Status | IC50 (µM) |
| UMSCC47 | Wild-Type | ~20 |
| SCC61 | Mutant | ~40 |
| UNC7 | Wild-Type | >40 |
| SCC35 | Mutant | ~40 |
| FaDU | Mutant | ~40 |
Data synthesized from studies on Roscovitine, a compound with a similar mechanism of action to this compound. The sensitivity to Roscovitine in some head and neck cancer cell lines appeared to be greater in the HPV-positive cell line (UMSCC47) which retains wild-type p53, though other wild-type p53 cells were resistant.[1]
Table 2: Apoptosis Induction by the CDK Inhibitor CYC202 (R-roscovitine) in B-CLL Cells
| p53/ATM Status | Apoptosis Induction |
| Wild-Type/Wild-Type | Yes |
| Mutant/Wild-Type | Yes |
| Wild-Type/Mutant | Yes |
| Mutant/Mutant | Yes |
The CDK inhibitor CYC202 (R-roscovitine) was shown to induce apoptosis in B-CLL cells regardless of their p53 or ATM mutation status, suggesting its potential to overcome resistance mechanisms associated with defects in these pathways.
Signaling Pathways and Experimental Workflows
To visualize the interplay between CDK2 inhibition and the p53 pathway, as well as the general workflow for assessing drug efficacy, the following diagrams are provided.
References
PNU-292137: A Comparative Guide for CDK2 Research
In the landscape of cancer research and drug development, Cyclin-Dependent Kinase 2 (CDK2) has emerged as a compelling therapeutic target due to its critical role in cell cycle progression.[1] Dysregulation of CDK2 activity is a hallmark of many cancers, making the development of potent and selective inhibitors a key area of investigation.[1] This guide provides a comprehensive comparison of PNU-292137, a notable tool compound for CDK2 research, with other alternative CDK2 inhibitors. We present key experimental data, detailed protocols, and visual aids to assist researchers in selecting the most appropriate tool for their studies.
This compound: A Potent CDK2 Inhibitor
This compound is a 3-aminopyrazole (B16455) derivative identified through high-throughput screening as a potent inhibitor of CDK2/cyclin A and CDK2/cyclin E complexes.[2][3] It exhibits a nanomolar half-maximal inhibitory concentration (IC50) for CDK2/cyclin A, demonstrating its potential as a valuable research tool.[2] Preclinical studies have shown that this compound possesses in vivo antitumor activity in mouse xenograft models, highlighting its potential for further development.[2][3]
Comparison with Alternative CDK2 Inhibitors
The quest for CDK2-selective inhibitors has yielded a variety of compounds, each with distinct potency and selectivity profiles. The high degree of homology in the ATP-binding pockets of CDKs presents a significant challenge in developing highly selective inhibitors.[4] A comparison of this compound with other known CDK2 inhibitors is crucial for understanding its relative strengths and weaknesses.
| Compound | CDK2 IC50/Ki | Selectivity Profile | Key Features |
| This compound | IC50 = 37 nM (CDK2/cyclin A)[2] | Information on broader selectivity is limited in the public domain. | 3-aminopyrazole class; In vivo antitumor activity.[2][3] |
| PHA-533533 | Ki = 31 nM (CDK2/cyclin A)[3] | Optimized from this compound. | Improved solubility and reduced plasma protein binding compared to this compound; Greater in vivo activity in A2780 xenograft model.[3] |
| PF-07104091 | IC50 = 2.4 nM (CDK2/cyclin E1)[4] | Selective over CDKs 4, 6, and 9.[4] | A selective CDK2 inhibitor that has entered clinical trials.[1][4] |
| INX-315 | Potent inhibition[4] | More selective against CDK1 than PF-07104091.[4] | Derived from the CDK4/6 inhibitor trilaciclib; Shows greater potency against CDK2/cyclin E1 in cellular assays compared to PF-07104091.[4] |
| Compound 32 (Genentech) | - | Excellent selectivity against ERK2 and CDK4. 12-fold selective for CDK2 over CDK1.[5] | Demonstrated 112% tumor growth inhibition in an OVCAR3 xenograft model.[5] |
| NU6102 | IC50 = 5.4 nM (CDK2/cyclin A3)[6] | Also inhibits CDK1/cyclin B (IC50 = 9.5 nM).[6] | Its water-soluble prodrug is NU6301.[6] |
| Roscovitine (Seliciclib) | IC50 = 0.7 µM (CDK2)[7] | Also inhibits Cdc2 and CDK5.[7][8] | One of the earlier, less selective CDK inhibitors.[9] |
| Dinaciclib | IC50 = 1 nM (CDK2)[7] | Potent inhibitor of CDK1, CDK5, and CDK9 as well.[7] | A pan-CDK inhibitor that has been in clinical trials.[7] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of CDK2's role and the application of its inhibitors, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental data. Below are outlines of key protocols used to characterize CDK2 inhibitors.
Biochemical Kinase Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the CDK2/cyclin complex.
-
Reaction Setup : A reaction mixture is prepared containing purified recombinant CDK2/cyclin A or CDK2/cyclin E, a suitable substrate (e.g., Histone H1), and a buffer containing ATP.[10]
-
Inhibitor Addition : Test compounds, such as this compound, are added to the reaction mixture at various concentrations.[10]
-
Initiation and Incubation : The kinase reaction is initiated by the addition of ATP. The mixture is then incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.[10]
-
Detection : The extent of substrate phosphorylation is quantified. This can be achieved through various methods, including radiometric assays using [γ-³³P]ATP, or non-radioactive methods like fluorescence-based assays.[10]
-
Data Analysis : The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Proliferation Assay (e.g., MTT Assay)
This assay assesses the effect of CDK2 inhibitors on the viability and proliferation of cancer cells.
-
Cell Seeding : Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with serial dilutions of the CDK2 inhibitors for a specified period (e.g., 72 hours).[10]
-
MTT Addition : An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.[10]
-
Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[10]
-
Data Analysis : The absorbance is measured using a microplate reader. The absorbance values are proportional to the number of viable cells, and the IC50 value for cell proliferation is calculated.[10]
Western Blot for Phospho-Rb
This method is used to determine if a CDK2 inhibitor can block the phosphorylation of a key CDK2 substrate, the retinoblastoma protein (Rb), in cells.[10]
-
Cell Treatment and Lysis : Cells are treated with the CDK2 inhibitor for a desired time. Subsequently, the cells are lysed to extract total protein.[10]
-
Protein Quantification : The protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).[10]
-
SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is incubated with a primary antibody specific for phosphorylated Rb (pRb). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.
-
Detection : The signal is visualized using a chemiluminescent substrate and an imaging system. The intensity of the pRb band is quantified and normalized to a loading control (e.g., total Rb or a housekeeping protein).
Conclusion
This compound serves as a valuable tool compound for researchers investigating the role of CDK2 in various biological processes, particularly in the context of cancer. Its nanomolar potency and demonstrated in vivo activity make it a strong candidate for preclinical studies. However, the landscape of CDK2 inhibitors is continually evolving, with newer compounds offering improved selectivity and drug-like properties. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions when selecting a CDK2 inhibitor for their specific research needs. As with any tool compound, a thorough understanding of its biochemical and cellular characteristics is paramount for the generation of robust and reproducible data.
References
- 1. Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK2 inhibitor NU6301 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
PNU-292137: A Comparative Analysis of a CDK2/Cyclin A Inhibitor in Diverse Cancer Models
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of PNU-292137, a potent 3-aminopyrazole (B16455) inhibitor of Cyclin-Dependent Kinase 2 (CDK2)/cyclin A, reveals its specificity and anti-tumor activity in various cancer models. This guide provides a comparative overview of this compound against other notable CDK inhibitors, offering valuable insights for researchers, scientists, and drug development professionals in the field of oncology.
This compound has demonstrated significant in vivo anti-tumor activity, positioning it as a noteworthy compound in the landscape of cancer therapeutics.[1] This guide delves into its performance, presenting a side-by-side comparison with its optimized successor, PHA-533533, the pan-CDK inhibitor Flavopiridol, and the selective CDK4/6 inhibitor Palbociclib.
Comparative Efficacy in Cancer Cell Lines
The in vitro potency of these CDK inhibitors varies across different cancer cell lines, highlighting the importance of understanding their specificity. This compound exhibits a half-maximal inhibitory concentration (IC50) of 37 nM against CDK2/cyclin A.[1][2] Its successor, PHA-533533, demonstrates a comparable affinity with a dissociation constant (Ki) of 31 nM for the same target.
The following table summarizes the available IC50 values for these compounds across various cancer cell lines, providing a quantitative comparison of their anti-proliferative effects.
| Compound | Target | A2780 (Ovarian Carcinoma) IC50 (nM) | HCT-116 (Colon Carcinoma) IC50 (nM) | HT-29 (Colorectal Adenocarcinoma) IC50 (nM) |
| This compound | CDK2/cyclin A | Data Not Available | Data Not Available | Data Not Available |
| PHA-533533 | CDK2/cyclin A | 744, 800[3] | 1354[3] | Data Not Available |
| Flavopiridol | Pan-CDK | Data Not Available | Data Not Available | Data Not Available |
| Palbociclib | CDK4/6 | Data Not Available | Data Not Available | Data Not Available |
In Vivo Anti-Tumor Activity
Preclinical studies utilizing xenograft models have been instrumental in evaluating the in vivo efficacy of these CDK inhibitors. This compound has shown a tumor growth inhibition (TGI) of over 50% in a mouse xenograft model.[1][2] In a head-to-head comparison within an A2780 ovarian cancer xenograft model, PHA-533533 was found to be more active than this compound, achieving a remarkable 70% tumor growth inhibition.[4]
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| This compound | Mouse Xenograft | Not Specified | >50%[1][2] |
| PHA-533533 | A2780 Xenograft | Not Specified | 70%[4] |
| Flavopiridol | Not Specified | Not Specified | Data Not Available |
| Palbociclib | Not Specified | Not Specified | Data Not Available |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound and PHA-533533 is the inhibition of the CDK2/cyclin A complex. This complex plays a crucial role in the G1/S phase transition of the cell cycle. By inhibiting this complex, these compounds effectively halt cell cycle progression and, consequently, tumor growth.
Caption: Simplified CDK2 signaling pathway and the point of inhibition by this compound.
The evaluation of these compounds typically follows a standardized experimental workflow, from in vitro kinase assays to in vivo animal studies.
Caption: A typical experimental workflow for the evaluation of CDK inhibitors.
Detailed Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of the compound against the target kinase.
Materials:
-
Recombinant CDK2/cyclin A enzyme
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
ATP
-
Substrate (e.g., Histone H1)
-
Test compound (this compound or alternative)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound to the wells of a 96-well plate.
-
Add the CDK2/cyclin A enzyme, substrate, and kinase buffer to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo Kinase Assay).
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cell Proliferation Assay (MTT/MTS Assay)
Objective: To assess the effect of the compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., A2780, HCT-116, HT-29)
-
Complete cell culture medium
-
Test compound
-
MTT or MTS reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To analyze the expression and phosphorylation status of key proteins in the CDK signaling pathway.
Materials:
-
Cancer cell lines
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-CDK2, anti-cyclin A, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with the test compound and lyse the cells to extract proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control.
A2780 Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of the compound.
Materials:
-
A2780 human ovarian carcinoma cells
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Matrigel (optional)
-
Test compound formulation
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of A2780 cells (typically 5-10 x 10^6 cells) in PBS or a mixture of PBS and Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to a predetermined dosing schedule.
-
Measure the tumor volume using calipers two to three times per week.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).
This comparative guide provides a foundational understanding of this compound's specificity and performance in various cancer models. The detailed protocols offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this and other CDK inhibitors.
References
- 1. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming CDK2 Inhibition by PNU-292137: A Guide to Downstream Marker Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the inhibition of Cyclin-Dependent Kinase 2 (CDK2) by the small molecule inhibitor PNU-292137. By examining key downstream signaling markers, researchers can effectively validate the mechanism of action and compare its efficacy to other known CDK2 inhibitors. This document outlines detailed experimental protocols, presents comparative data from related compounds, and visualizes the critical signaling pathways and experimental workflows.
Introduction to this compound and CDK2 Inhibition
This compound is an orally effective inhibitor of CDK2, a key regulator of the G1/S phase transition in the cell cycle.[1] It exhibits inhibitory activity against CDK2/cyclin A and CDK2/cyclin E with IC50 values of 37 nM and 92 nM, respectively.[1][2] Inhibition of CDK2 leads to cell cycle arrest, primarily at the G1/S checkpoint, and can induce apoptosis, making it a target for cancer therapy.[3][4] Verifying the on-target effect of this compound is crucial for its development as a therapeutic agent. This is achieved by assessing its impact on the phosphorylation of direct and indirect substrates of CDK2 and the subsequent cellular consequences.
Downstream Markers for Confirming CDK2 Inhibition
The primary downstream events following CDK2 inhibition include:
-
Hypophosphorylation of Retinoblastoma Protein (Rb): CDK2 is a key kinase responsible for the hyperphosphorylation of the tumor suppressor protein Rb. Inhibition of CDK2 leads to a decrease in phosphorylated Rb (pRb).[4]
-
Modulation of p21 Levels: The cyclin-dependent kinase inhibitor p21 can be upregulated in response to cell cycle arrest induced by CDK2 inhibition.[3]
-
Cell Cycle Arrest: Inhibition of the G1/S transition is a hallmark of CDK2 inhibition, leading to an accumulation of cells in the G1 phase of the cell cycle.[3][4]
-
Induction of Apoptosis: Prolonged inhibition of CDK2 can trigger programmed cell death, or apoptosis.[3][4]
Comparative Analysis of CDK2 Inhibitors
| Inhibitor | Target(s) | Effect on Rb Phosphorylation | Effect on p21 Expression | Cell Cycle Effect | Apoptosis Induction | Reference(s) |
| This compound (Expected) | CDK2/cyclin A, CDK2/cyclin E | Decrease | Increase | G1 Arrest | Yes | [1][2] |
| PHA-533533 | CDK2 | Consistent with CDK2 inhibition | Not specified | G1/S and G2/M arrest | Yes | [5] |
| SNS-032 | CDK2, CDK7, CDK9 | Not specified | Increase | G1 Arrest | Yes | [3][6] |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | Decrease | Decrease | G2/M Arrest | Yes | [2][7] |
| Milciclib | CDK1, CDK2, CDK4, CDK5, CDK7 | Not specified | Increase | G1 Arrest | Yes | [8][9] |
Experimental Protocols
To confirm the inhibition of CDK2 by this compound, the following key experiments should be performed:
Western Blot Analysis for Phosphorylated Rb (pRb) and p21
This protocol is designed to detect changes in the phosphorylation status of Rb and the expression level of p21 in response to this compound treatment.
a. Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., a line known to be sensitive to CDK2 inhibition) in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).
b. Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration using a BCA assay.
c. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Rb (e.g., Ser807/811), total Rb, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
Cell Cycle Analysis by Flow Cytometry
This protocol measures the distribution of cells in different phases of the cell cycle.
a. Cell Preparation and Fixation:
-
Culture and treat cells with this compound as described above.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing, and store at -20°C for at least 2 hours.
b. Staining and Analysis:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic and necrotic cells.
a. Cell Staining:
-
Culture and treat cells with this compound as described above.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
b. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Visualizing the Pathway and Workflow
To better understand the mechanism of action and the experimental approach, the following diagrams have been generated.
Conclusion
By employing the experimental strategies outlined in this guide, researchers can robustly confirm the inhibitory effect of this compound on CDK2. Analysis of downstream markers such as the phosphorylation status of Rb, expression of p21, cell cycle distribution, and the induction of apoptosis will provide clear, quantitative evidence of on-target activity. Comparing these results with data from other known CDK2 inhibitors will further contextualize the potency and specific effects of this compound, aiding in its preclinical and clinical development.
References
- 1. Facebook [cancer.gov]
- 2. Dinaciclib, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737–Mediated Cell Death in Malignant Human Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cyclin-dependent kinase 7/9 inhibitor SNS-032 induces apoptosis in diffuse large B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of PNU-292137 and PF-00562271 in CDK2 Inhibition Assays
In the landscape of cancer research and drug development, Cyclin-Dependent Kinase 2 (CDK2) has emerged as a critical target for therapeutic intervention due to its pivotal role in cell cycle regulation. Dysregulation of CDK2 activity is a common feature in many human cancers, making the development of potent and selective CDK2 inhibitors a key focus for oncology research. This guide provides a detailed comparison of two such inhibitors, PNU-292137 and PF-00562271, focusing on their performance in CDK2 inhibition assays. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these compounds.
At a Glance: this compound vs. PF-00562271
This compound is recognized as a potent inhibitor of the CDK2/cyclin A complex. In contrast, PF-00562271 is primarily a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and Pyk2, with off-target activity against several Cyclin-Dependent Kinases, including CDK2.[1][2][3][4] While both compounds exhibit inhibitory effects on CDK2, their primary targets and overall selectivity profiles differ significantly.
Performance in CDK2 Inhibition Assays: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and PF-00562271 in various kinase inhibition assays.
Table 1: Biochemical Potency Against CDK2 and Other Kinases
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | CDK2/cyclin A | 37[5] | In vitro kinase assay |
| PF-00562271 | CDK2/CyclinE | 30 - 120[6][7] | Recombinant enzyme assay |
| CDK1/CyclinB | 58[1] | Cell-free assay | |
| CDK3/CyclinE | 47[1] | Cell-free assay | |
| FAK | 1.5[1][2][8] | Cell-free assay | |
| Pyk2 | 13 - 14[1][2][8] | Cell-free assay |
Table 2: Cellular Activity and Effects
| Compound | Cell-based Assay | IC50 / Effect | Cell Line(s) |
| This compound | Antitumor Activity (TGI > 50%) | Not specified | Mouse xenograft model[5] |
| PF-00562271 | Phospho-FAK inhibition | 5 nM[1][2] | Inducible cell-based assay |
| Cell Proliferation | 2.01 - 3.3 µM[1] | FAK WT, FAK-/-, FAK kinase-deficient cells | |
| Cell Cycle Arrest | G1 arrest at 3.3 µM[8] | PC3-M cells |
Understanding the Mechanism: Signaling Pathways
The diagram below illustrates the canonical CDK2 signaling pathway and the points of inhibition for both compounds. CDK2, in complex with cyclins E and A, plays a crucial role in the G1/S phase transition of the cell cycle by phosphorylating key substrates such as the Retinoblastoma protein (Rb).
Caption: A simplified diagram of the CDK2 signaling pathway at the G1/S transition, indicating the inhibitory action of this compound and PF-00562271.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and replication of experimental findings. Below are representative protocols for key CDK2 inhibition assays.
Biochemical CDK2 Kinase Assay (Luminescence-based)
This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified CDK2/cyclin complex by quantifying the amount of ADP produced.
Caption: Workflow for a typical luminescence-based biochemical CDK2 kinase assay.
Protocol Details:
-
Reagent Preparation: Prepare a master mixture containing 5x Kinase assay buffer, ATP, and a suitable CDK substrate peptide (e.g., a derivative of Histone H1 or Rb). Prepare serial dilutions of the test inhibitor (this compound or PF-00562271) in the assay buffer.[9]
-
Reaction Setup: To the wells of a 96-well plate, add the inhibitor solution. For positive and blank controls, add the vehicle buffer.[9]
-
Enzyme Addition: Thaw the CDK2/Cyclin A or CDK2/Cyclin E enzyme on ice and dilute it to the desired concentration in 1x Kinase assay buffer. Add the diluted enzyme to all wells except the "Blank" wells.[9]
-
Kinase Reaction: Initiate the kinase reaction by adding the master mixture to all wells. Incubate the plate at 30°C for 45-60 minutes.[9]
-
Signal Generation: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes. Subsequently, add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for another 30 minutes at room temperature.[10][11]
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Subtract the "Blank" values from all other readings and calculate the percent inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]
Cell-Based CDK2 Activity Assay (Western Blot for Rb Phosphorylation)
This assay assesses the ability of an inhibitor to block CDK2 activity within a cellular context by measuring the phosphorylation status of a key downstream substrate, the Retinoblastoma protein (Rb).
Protocol Details:
-
Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., a line known to be dependent on CDK2 activity) in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).[12]
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a standard method like the BCA assay.[12][13]
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., pRb Ser807/811) and a primary antibody for total Rb as a loading control. Following washes, incubate the membrane with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb, which reflects the level of CDK2 inhibition in the treated cells.[12]
Conclusion
Both this compound and PF-00562271 demonstrate inhibitory activity against CDK2. However, the available data indicates that this compound is a more specific CDK2 inhibitor, with a reported IC50 of 37 nM against the CDK2/cyclin A complex.[5] In contrast, PF-00562271 is a highly potent FAK inhibitor with off-target activity against CDKs.[1][3] While it inhibits CDK2 in biochemical assays with nanomolar potency, significantly higher micromolar concentrations are required to elicit a cell cycle arrest phenotype, suggesting that its primary cellular effects are mediated through FAK inhibition.[1][6][8]
For researchers specifically interested in targeting CDK2, this compound appears to be a more direct and potent tool. PF-00562271, on the other hand, may be more suitable for studies investigating the interplay between FAK and CDK signaling pathways or for exploring dual FAK/CDK inhibition as a therapeutic strategy. The choice between these two compounds will ultimately depend on the specific research question and the desired selectivity profile. The provided experimental protocols offer a foundation for researchers to independently validate and compare the efficacy of these and other CDK2 inhibitors in their own experimental systems.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. PF-00562271 | 939791-38-5 | CDK | MOLNOVA [molnova.com]
- 8. PF-562271 | CDK | FAK | PYK2 | TargetMol [targetmol.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Evaluating the Therapeutic Window of PNU-292137: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical CDK2 inhibitor PNU-292137 with its successor, PHA-533533, and contextualizes its performance against the broader landscape of CDK2 inhibitors. This analysis is supported by available experimental data to inform future research and development in oncology.
This compound is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) in complex with cyclin A, a key regulator of cell cycle progression.[1] Dysregulation of the CDK2/cyclin A pathway is a hallmark of various cancers, making it a compelling target for therapeutic intervention. This compound emerged from a high-throughput screening effort as a nanomolar inhibitor of CDK2/cyclin A with demonstrated in vivo antitumor activity.[1] This guide will delve into its therapeutic window by comparing its efficacy and toxicity profile with a lead-optimized successor, PHA-533533, and other CDK inhibitors.
Comparative Performance of this compound and PHA-533533
Following the identification of this compound, a lead optimization program was undertaken to improve its physicochemical and pharmacological properties. This effort led to the development of PHA-533533, which demonstrated a more favorable preclinical profile.[2]
| Parameter | This compound | PHA-533533 | Fold Improvement |
| In Vitro Potency | |||
| CDK2/cyclin A IC50 | 37 nM[1] | - | - |
| CDK2/cyclin A Kᵢ | - | 31 nM[2] | - |
| Physicochemical Properties | |||
| Aqueous Solubility | Low | >10x higher[2] | >10 |
| Plasma Protein Binding | 99%[2] | 74%[2] | 25% reduction |
| In Vivo Efficacy (A2780 Xenograft Model) | |||
| Tumor Growth Inhibition (TGI) | >50%[1] | 70%[2] | ~1.4 |
| In Vivo Safety | |||
| Observed Toxicity at Efficacious Dose | Devoid of toxic effects[1] | Well-tolerated | - |
Contextualizing this compound in the CDK2 Inhibitor Landscape
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate compounds like this compound, the following diagrams illustrate the relevant biological pathway and experimental workflows.
Caption: Simplified CDK2 signaling pathway at the G1/S transition.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of PNU-292137: A Procedural Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper disposal of potent, research-grade compounds like PNU-292137 is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established best practices for the disposal of hazardous chemical waste provide a clear framework for its safe management. This guide offers essential, step-by-step information to ensure the proper handling and disposal of this CDK2/cyclin A inhibitor.
Given its nature as a biologically active small molecule, this compound should be treated as a hazardous chemical waste.[1][2] Improper disposal can pose risks to human health and the environment. Therefore, adherence to institutional and regulatory guidelines is paramount.
Summary of Key Disposal Procedures
The following table summarizes the essential procedures for the safe disposal of this compound, categorized by waste type.
| Waste Type | Description | Collection Container and Labeling |
| Solid Waste | Unused, expired, or contaminated this compound powder. | Use the original vial or a clearly labeled, sealed, and chemically compatible hazardous waste container. Label as "Hazardous Waste: this compound (Solid)". |
| Liquid Waste (Organic) | Solutions of this compound in organic solvents (e.g., DMSO, ethanol). | Use a labeled, sealed, and chemically compatible hazardous waste container designated for flammable or organic solvents. Label as "Hazardous Waste: this compound in [Solvent Name]". |
| Liquid Waste (Aqueous) | Aqueous solutions containing this compound. | Use a labeled, sealed, and chemically compatible hazardous waste container designated for aqueous waste. Label as "Hazardous Waste: this compound (Aqueous Solution)". |
| Contaminated Labware | Pipette tips, centrifuge tubes, vials, and other disposable labware that has come into direct contact with this compound. | Collect in a labeled, sealed plastic bag or a rigid container for solid hazardous waste. Label as "Hazardous Waste: this compound Contaminated Labware". |
| Contaminated PPE | Gloves, bench paper, and other personal protective equipment contaminated with this compound. | Collect in a labeled, sealed plastic bag designated for solid hazardous waste. Label as "Hazardous Waste: this compound Contaminated PPE". |
Step-by-Step Disposal Protocol
The following procedures are based on general best practices for the disposal of potent research compounds and hazardous laboratory chemicals. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
-
Waste Identification and Segregation :
-
Use of Appropriate Waste Containers :
-
Ensure all waste containers are in good condition, compatible with the chemical waste, and have securely fitting lids to prevent leaks or spills.[2]
-
-
Proper Labeling of Waste Containers :
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents.[2]
-
-
Designate a Satellite Accumulation Area (SAA) :
-
Storage of Hazardous Waste :
-
Keep all hazardous waste containers tightly sealed when not in use.
-
Store containers in the designated SAA until they are ready for pickup.
-
-
Arrange for Waste Pickup :
-
Once a waste container is full, or before it reaches the maximum allowable storage time as per your institution's policy, contact your EHS department to schedule a hazardous waste pickup.[2]
-
Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
